Technical Documentation Center

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol
  • CAS: 1823787-20-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core basic properties of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, a substitut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous biologically active compounds. This document elucidates the fundamental physicochemical characteristics of this specific analog, including its basicity, and provides a detailed, logical framework for its synthesis and characterization. Experimental protocols are detailed with an emphasis on the causal reasoning behind methodological choices, ensuring scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, development, and application of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in the field of medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The 2H-indazole tautomer, in particular, is a key component in several approved drugs. The specific compound, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, combines several structural features that are pertinent to drug design: a 2-methyl-2H-indazole core, a bromine substituent at the 5-position, and a propan-2-ol group at the 3-position. The bromine atom can modulate the electronic properties and metabolic stability of the molecule, while the tertiary alcohol moiety can participate in hydrogen bonding interactions with biological targets. A thorough understanding of the basic properties of this molecule is crucial for its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex pharmaceutical compounds.

Physicochemical and Basic Properties

The basicity of the indazole ring system is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The two nitrogen atoms of the pyrazole ring are the primary centers of basicity.

Basicity and pKa Estimation

Indazole itself is a weak base, with a pKa of approximately 1.31 for the protonated form.[3] The position of the methyl group on the nitrogen atom significantly influences the basicity. Studies on N-methyl derivatives have shown that 2-methyl-2H-indazole is a stronger base than 1-methyl-1H-indazole.[4] This increased basicity in the 2H-isomer is attributed to the electronic structure of the quinonoid-like form.

The propan-2-ol substituent at the C3 position is not expected to have a significant direct impact on the basicity of the distant nitrogen atoms in the indazole ring.

Table 1: Estimated Physicochemical Properties of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

PropertyEstimated Value/InformationRationale
Molecular Formula C₁₁H₁₃BrN₂OConfirmed by chemical supplier data.[5][6]
Molecular Weight 269.14 g/mol Calculated from the molecular formula.[5][6]
CAS Number 1823787-20-7Provided by chemical suppliers.[5]
Appearance Likely a solid at room temperatureBased on the properties of similar substituted indazoles.
pKa (of conjugate acid) < 2.0Estimated based on the pKa of indazole and the electron-withdrawing effect of the bromine substituent.[3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.Based on the predominantly nonpolar structure.

Synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

A logical and efficient synthetic route to the target molecule involves a multi-step process starting from a readily available precursor. The proposed synthesis leverages established methodologies for the formation of the 2H-indazole core, followed by functionalization at the C3 position.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Formation of the 2-methyl-2H-indazole core.

  • Acylation at the C3 position.

  • Formation of the propan-2-ol moiety via a Grignard reaction.

Synthetic_Pathway A 5-Bromo-1H-indazole B 5-Bromo-2-methyl-2H-indazole A->B  Methylation (e.g., CH₃I, base)   C 1-(5-Bromo-2-methyl-2H-indazol-3-yl)ethan-1-one B->C  C3-Acylation (e.g., Acetyl chloride, Lewis acid)   D 2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol C->D  Grignard Reaction (CH₃MgBr, then H₃O⁺ workup)  

Caption: Proposed synthetic pathway for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Experimental Protocols
  • Rationale: The N-methylation of 5-bromo-1H-indazole is a crucial step. The regioselectivity of this reaction (N1 vs. N2 methylation) can be influenced by the reaction conditions. To favor the formation of the desired 2-methyl isomer, specific conditions that promote kinetic control are often employed.

  • Protocol:

    • To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain pure 5-bromo-2-methyl-2H-indazole.

  • Rationale: The introduction of an acetyl group at the C3 position of the 2H-indazole ring is a key functionalization step. Friedel-Crafts acylation or a nickel-catalyzed acylation with an aldehyde are viable methods.[7] The electron-rich nature of the indazole ring facilitates electrophilic substitution at the C3 position.

  • Protocol (via Friedel-Crafts Acylation):

    • To a cooled (0 °C) suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 1.2 eq), in a dry, inert solvent like dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise.

    • Stir the mixture for 15 minutes to allow for the formation of the acylium ion.

    • Add a solution of 5-bromo-2-methyl-2H-indazole (1.0 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.

  • Rationale: The final step involves the conversion of the ketone to a tertiary alcohol. The addition of a methyl Grignard reagent to the carbonyl group of the acetyl-indazole is a classic and highly effective method for this transformation.[8]

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylmagnesium bromide (CH₃MgBr, ~1.2 eq, typically 3.0 M in diethyl ether) via a syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, which can be further purified by column chromatography or recrystallization.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Synthesized_Product Crude Product Purification Column Chromatography / Recrystallization Synthesized_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Final_Product Pure 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl group, the methyl groups of the propan-2-ol moiety, and the hydroxyl proton. The aromatic protons will likely appear as a set of doublets and a doublet of doublets, with coupling constants characteristic of their positions on the benzene ring. The N-methyl protons should appear as a singlet, as will the two methyl groups of the propan-2-ol, which are chemically equivalent. The hydroxyl proton will also be a singlet, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include those for the aromatic carbons, the N-methyl carbon, the quaternary carbon of the propan-2-ol group, and the methyl carbons of the propan-2-ol. The carbon atom attached to the bromine (C5) will have a characteristic chemical shift.[9]

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic CH (Indazole) 7.0 - 8.0110 - 150
N-CH₃ ~4.0~35
C(CH₃)₂ (propan-2-ol) ~1.6~30
OH Variable (typically 1.5 - 4.0)-
C-Br -~115
C-OH (quaternary) -~70

Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement. The mass spectrum will show the molecular ion peak ([M]⁺) and, due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.[10][11] Common fragmentation patterns for indazoles may involve cleavage of the substituents from the indazole core. The loss of a methyl group or a water molecule from the propan-2-ol side chain are also expected fragmentation pathways.[10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the hydroxyl group in the range of 3200-3600 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

  • C=C and C=N stretching vibrations for the aromatic indazole ring in the 1400-1600 cm⁻¹ region.

  • A C-Br stretching band, which is typically found in the lower frequency region of the spectrum (500-700 cm⁻¹).

Potential Applications and Future Directions

Substituted indazoles are widely explored as scaffolds in drug discovery. The title compound, with its specific substitution pattern, could be investigated for a variety of biological activities. The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of analogs for structure-activity relationship (SAR) studies. The tertiary alcohol group can be a key pharmacophoric feature for binding to target proteins. Future research could focus on the biological evaluation of this compound in assays related to cancer, inflammation, or infectious diseases, where indazole derivatives have shown promise.

Conclusion

This technical guide has provided a detailed overview of the basic properties, a plausible synthetic route, and a comprehensive characterization strategy for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. By leveraging established chemical principles and drawing analogies from related structures, this document serves as a foundational resource for researchers working with this and similar indazole derivatives. The provided protocols and analytical insights are designed to be both informative and practical, facilitating further investigation into the chemistry and potential applications of this interesting molecule.

References

  • The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. RSC Publishing.
  • Supporting Information for Nickel-Catalyzed Direct C3-Acylation of 2H-Indazoles with Aldehydes. The Royal Society of Chemistry.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • Wiley-VCH 2007 - Supporting Inform
  • Supporting inform
  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme.
  • Photocatalytic Direct C3-Amidation of 2H-Indazole.
  • 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol | 1823787-20-7. ChemicalBook.
  • Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions.
  • C3-INDAZOLE FUNCTIONALIZ
  • Friedel–Crafts Acyl
  • Exploring the Effects of Se Basicity on a Te···Se Interaction Supported by a Rigid Indazolium Backbone. NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Mass Spectrometry - Fragmentation P
  • Friedel–Crafts reactions in total synthesis of n
  • Friedel–Crafts reaction. Wikipedia.
  • methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. HAL open science.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH.
  • 1823787-20-7 | 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. BLDpharm.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. Wuhan Wuyao Pharmaceutical.
  • Synthesis of 2-Alkenyl-2H-indazoles
  • Ion fragmentation of small molecules in mass spectrometry. UAB.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • Mass Spectrometry: Fragment
  • (PDF)
  • Reaction of ethylmagnesium bromide with carboxylic esters in the presence of tributyl vanadate.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. MDPI.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • 5-Bromo-2-methyl-2H-indazole. BLDpharm.
  • CAS RN 1354220-30-6 | 5-Bromo-2-(cyclopropylmethyl)-2H-indazole. Molbase.
  • Ethyl acetate is obtained when methyl magnesium bromide reacts with:. YouTube.
  • 5-Bromo-1H-indazole 97 53857-57-1. Sigma-Aldrich.
  • 2091296-91-0|5-Bromo-2-methyl-2H-indazole-7-carbonitrile. BLDpharm.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Audience: Researchers, Scientists, and Drug Development Professionals Pillar I: Core Structural Analysis This guide provides a detailed examination of the molecular architecture of 2-(5-bromo-2-methyl-2H-indazol-3-yl)pro...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Pillar I: Core Structural Analysis

This guide provides a detailed examination of the molecular architecture of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will deconstruct its nomenclature, analyze its constituent functional groups, and discuss the stereochemical and electronic implications of its structure.

Decoding the IUPAC Nomenclature

The systematic name, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, precisely defines the molecule's connectivity. A breakdown of the name reveals its core components:

  • Indazole Core: The parent structure is an indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.

  • 2H-Indazole Tautomer: The "2H" designation specifies that the substituent (a methyl group in this case) is located on the nitrogen atom at position 2 of the pyrazole ring. This is a critical distinction from the 1H-indazole tautomer.

  • Substituents:

    • 5-bromo: A bromine atom is attached to the 5th position of the indazole's benzene ring.

    • 2-methyl: A methyl group is attached to the nitrogen at the 2nd position.

    • 3-yl: The entire indazole scaffold is connected to the substituent group via the 3rd position of the pyrazole ring.

  • Propan-2-ol Group: The substituent at the 3-position is a propan-2-ol group, which is a three-carbon chain with a hydroxyl (-OH) group on the central carbon. The "2-" indicates the attachment point to the indazole ring is also this central carbon, forming a tertiary alcohol.

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are associated with this compound:

PropertyValueSource
CAS Number 1823787-20-7[1][2]
Molecular Formula C11H13BrN2O[2][3]
Molecular Weight 269.14 g/mol [2][3]
Visualizing the Molecular Structure

The connectivity described by the nomenclature translates into the following two-dimensional structure.

Caption: 2D structure of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Pillar II: Structure-Property Relationships and Synthetic Considerations

An understanding of the molecule's structure allows for predictions of its chemical behavior, properties, and potential synthetic routes. This section bridges the gap between the static structure and its dynamic chemical identity.

Analysis of Core Functional Groups

The molecule's properties are a composite of its three primary functional regions: the 2H-indazole core, the bromine substituent, and the tertiary alcohol side chain.

  • 2H-Indazole Core: This bicyclic aromatic system is a privileged scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological targets. The N-methylation at the 2-position is significant; it resolves the tautomerism inherent to unsubstituted indazoles, locking the scaffold into a single isomeric form. This pre-organization can be crucial for achieving high-affinity binding to a specific protein pocket.

  • 5-Bromo Substituent: The electron-withdrawing bromine atom at the 5-position modulates the electronic properties of the aromatic system. It increases the molecule's lipophilicity, which can enhance membrane permeability. Furthermore, the bromine atom serves as a valuable synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

  • Tertiary Propan-2-ol Group: The hydroxyl (-OH) group of the tertiary alcohol is a potent hydrogen bond donor and acceptor. This functionality can form critical interactions with polar residues in a protein's active site. The steric bulk of the two adjacent methyl groups can also play a role in defining the molecule's orientation within a binding pocket.

Conceptual Synthetic Pathway

While specific proprietary syntheses may vary, a logical and common retrosynthetic approach can be conceptualized. The formation of the tertiary alcohol is a key transformation, often achieved via the addition of a Grignard reagent to a ketone or an ester. The synthesis likely proceeds through a key intermediate, such as a 3-substituted indazole aldehyde or ester.

A plausible forward synthesis is outlined below.

G A 5-Bromo-2-methyl- 2H-indazole-3-carbaldehyde (CAS: 1251023-52-5) B Target Molecule: 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol A->B  1. CH₃MgBr (Grignard Reagent)  2. Aqueous Workup (e.g., NH₄Cl)  

Caption: Conceptual workflow for the synthesis of the target compound.

Protocol Detail: Grignard Addition to an Aldehyde Precursor

This protocol is a standard, well-established method for the formation of secondary and tertiary alcohols. The use of the precursor 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 1251023-52-5) is a logical starting point for constructing the desired propan-2-ol side chain[4].

  • Reaction Setup: The aldehyde precursor is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

  • Grignard Addition: A solution of methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., diethyl ether) is added dropwise to the cooled aldehyde solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the final 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

This self-validating protocol relies on the clear disappearance of the aldehyde starting material and the appearance of the more polar alcohol product, which can be easily tracked by TLC. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the purified product would confirm the successful transformation.

Pillar III: Application and Significance in Drug Discovery

The structural features of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol suggest its primary utility as a chemical intermediate or building block in the synthesis of more complex, biologically active molecules.

Role as a Synthetic Intermediate

The compound is commercially available from various chemical suppliers, which typically indicates its use as a precursor in multi-step syntheses[5]. The indazole scaffold is a core component of numerous approved drugs and clinical candidates, particularly in oncology and inflammatory diseases. This specific molecule provides a pre-functionalized core that allows for:

  • Scaffold Hopping: Researchers can use this core to replace other heterocyclic systems in known active compounds to explore new intellectual property space.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself, or a close analog, could be identified as a "fragment" that binds to a biological target. The bromine atom then provides a clear vector for fragment evolution and optimization into a more potent lead compound.

  • Library Synthesis: The reactive sites (the bromine atom and the hydroxyl group) allow for divergent synthesis, where a common core is elaborated into a library of related compounds for screening.

The presence of the bromine atom is particularly advantageous, as it allows for the introduction of diverse chemical functionalities through well-established palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Potential Biological Relevance

While no specific biological activity for this exact compound is widely reported in the public domain, the indazole class is associated with a broad range of pharmacological activities. Derivatives of the indazole scaffold have been investigated as inhibitors of various enzymes and receptors. The specific substitution pattern of this molecule—a halogen on the benzene ring and a small, hydrogen-bonding group at the 3-position—is a common motif in kinase inhibitors and other targeted therapies.

References

Sources

Foundational

An In-depth Technical Guide to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (CAS 1823787-20-7)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry The indazole nucleus, a bicyclic heteroaromatic system, has garnered signifi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, has garnered significant attention in the field of medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of potent and selective therapeutic agents. Notably, the indazole moiety is a cornerstone of several approved drugs, including the anti-cancer agent Niraparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor.[3][4] The exploration of novel indazole derivatives continues to be a fertile ground for the discovery of new therapeutics targeting a range of diseases, from cancer to infectious and inflammatory conditions. This guide focuses on a specific derivative, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, providing a comprehensive technical overview of its synthesis, characterization, and potential biological significance.

Chemical Identity and Physicochemical Properties

Table 1: Compound Identification and Key Properties

ParameterValue
IUPAC Name 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol
CAS Number 1823787-20-7
Molecular Formula C₁₁H₁₃BrN₂O
Molecular Weight 269.14 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted)
Melting Point Not available
Boiling Point Not available

Proposed Synthesis Pathway

Overall Synthetic Scheme

Synthetic_Pathway A 5-Bromo-2-nitrobenzaldehyde B N-(5-bromo-2-nitrobenzylidene)methanamine A->B Methylamine, EtOH, rt C 5-Bromo-2-methyl-2H-indazole B->C P(OEt)₃, reflux (Cadogan Cyclization) D Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate C->D 1. n-BuLi, THF, -78°C 2. ClCO₂Me E 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol D->E MeMgBr (excess), THF, 0°C to rt

Caption: Proposed synthetic pathway for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(5-bromo-2-nitrobenzylidene)methanamine

  • Rationale: The initial step involves the formation of a Schiff base (imine) from the commercially available 5-bromo-2-nitrobenzaldehyde and methylamine. This reaction is a standard condensation reaction and proceeds readily at room temperature.

  • Procedure:

    • To a solution of 5-bromo-2-nitrobenzaldehyde (1.0 eq) in ethanol, add a solution of methylamine (1.1 eq) in ethanol dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of 5-Bromo-2-methyl-2H-indazole via Cadogan Cyclization

  • Rationale: The Cadogan reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylidene anilines through a reductive cyclization mechanism.[1][5] Triethyl phosphite serves as both the reducing agent and the cyclization promoter.

  • Procedure:

    • Suspend the crude N-(5-bromo-2-nitrobenzylidene)methanamine (1.0 eq) in an excess of triethyl phosphite (5.0-10.0 eq).

    • Heat the mixture to reflux (typically 150-160 °C) and maintain for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, the excess triethyl phosphite is removed under high vacuum.

    • The residue is purified by column chromatography on silica gel to afford the desired 5-bromo-2-methyl-2H-indazole.

Step 3: Synthesis of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

  • Rationale: Introduction of a functional group at the C3 position is necessary for the subsequent Grignard reaction. Deprotonation of the C3 proton with a strong base like n-butyllithium, followed by quenching with an electrophile such as methyl chloroformate, is a common strategy for the C-H functionalization of indazoles.

  • Procedure:

    • Dissolve 5-bromo-2-methyl-2H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • After stirring for 1 hour at -78 °C, add methyl chloroformate (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the methyl ester.

Step 4: Synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

  • Rationale: The final step involves the conversion of the methyl ester to the tertiary alcohol using a Grignard reagent. The reaction of an ester with an excess of a Grignard reagent (in this case, methylmagnesium bromide) results in the formation of a tertiary alcohol.[6][7][8]

  • Procedure:

    • Dissolve the methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography to obtain 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl group, and the methyl groups of the propan-2-ol moiety. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.[9] The chemical shifts of the aromatic carbons, the N-methyl carbon, the quaternary carbon of the propan-2-ol, and the equivalent methyl carbons will be characteristic of the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AssignmentPredicted ¹H ShiftPredicted ¹³C Shift
Aromatic CHs7.2 - 8.0110 - 140
N-CH₃~4.0~35
C(CH₃)₂~1.6~30
C-OHVariable~70
Quaternary Ar-C-120 - 150

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule and confirm its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound.[10][11][12][13] A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of a modifier like formic acid or trifluoroacetic acid) is a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >98% is generally desirable for compounds intended for biological screening.

Analytical_Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (HRMS) A->C D HPLC A->D E Structural Confirmation B->E C->E F Purity Assessment D->F

Caption: A typical analytical workflow for the characterization of a novel compound.

Biological Context and Potential Applications

The structural features of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol suggest several avenues for investigation in drug discovery.

The Indazole Core and PARP Inhibition

The 2H-indazole scaffold is a key pharmacophore in a number of potent PARP inhibitors.[4] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][14] The N-methyl group and the substitution at the C3 position in the target molecule are common features in known PARP inhibitors. Therefore, it is highly recommended to evaluate this compound for its inhibitory activity against PARP1 and PARP2.

The Role of the Bromo Substituent

The presence of a bromine atom can significantly influence the pharmacological properties of a molecule. Halogen bonding can enhance binding affinity to target proteins, and the lipophilicity of the bromine atom can affect cell permeability and metabolic stability. Bromo-substituted heterocyclic compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[15][16][17][18]

Initial Biological Screening Cascade

A tiered approach to biological evaluation is recommended to efficiently assess the potential of this novel compound.

Screening_Cascade A Primary Screening B Biochemical Assays (e.g., PARP1/2 Inhibition) A->B C Cell-Based Assays (e.g., Cancer Cell Line Proliferation) A->C D Secondary Screening B->D C->D E Mechanism of Action Studies D->E F Selectivity Profiling D->F G Lead Optimization E->G F->G

Caption: A suggested biological screening cascade for novel chemical entities.

  • Primary Screening:

    • Biochemical Assays: Initial screening should focus on biochemical assays to determine the compound's inhibitory activity against relevant targets, with a primary focus on PARP1 and PARP2.[19][20]

    • Phenotypic Screening: A broad phenotypic screen against a panel of cancer cell lines can provide initial insights into its antiproliferative activity and potential cancer type selectivity.[21]

  • Secondary Screening:

    • Mechanism of Action Studies: If the compound shows promising activity, further studies should be conducted to elucidate its mechanism of action.

    • Selectivity Profiling: Assessing the compound's selectivity against other related targets is crucial to understand its potential for off-target effects.

Conclusion and Future Directions

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol represents a novel chemical entity with significant potential for drug discovery, particularly in the field of oncology. The presence of the 2H-indazole scaffold, a known pharmacophore for PARP inhibition, combined with a bromine substituent, makes it a compelling candidate for further investigation. The synthetic route and analytical methodologies outlined in this guide provide a solid foundation for its preparation and characterization. Subsequent biological evaluation, guided by a rational screening cascade, will be critical in uncovering its therapeutic potential and paving the way for the development of new and effective treatments for a range of diseases.

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Zhang, Y., et al. (2024). Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Gong, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945. [Link]

  • Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139. [Link]

  • Knochel, P. (n.d.). New Functionalized Grignard Reagents and their Applications in Amination Reactions. [Link]

  • Díaz-Sánchez, M., et al. (2017). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 22(10), 1649. [Link]

  • Wang, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(9), 1434. [Link]

  • ResearchGate. (n.d.). The Proposed Mechanism for the Synthesis of 1H‐Indazoles via N−N bond formation. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 27(23), 8206. [Link]

  • Reddy, G. C., Prakash, S. S., & Diwakar, L. (2015). Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. The Pharma Innovation Journal, 3(12), 24-30. [Link]

  • ResearchGate. (2024). Innovative cascade reaction for 2H-indazole derivative synthesis. [Link]

  • Gîrdan, M. A., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules, 27(19), 6603. [Link]

  • BioDuro. (n.d.). Biochemical Assays. [Link]

  • González, J., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2056. [Link]

  • Yeh, J. R., & Peterson, R. T. (2012). Chemical screening in zebrafish for novel biological and therapeutic discovery. Methods in cell biology, 105, 435–454. [Link]

  • de Oliveira, A. C. C., et al. (2023). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 28(18), 6672. [Link]

  • Journal of Heterocyclic Chemistry. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. [Link]

  • Li, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]

  • Claramunt, R. M., et al. (2002). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 67(20), 7074–7080. [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • Welch. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • AUB ScholarWorks. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370. [Link]

  • Chemistry Steps. (2022, October 16). Grignard Reagent with Esters - a Practice Example [Video]. YouTube. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]

Sources

Exploratory

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol molecular weight

An In-Depth Technical Guide to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This N-methylated indazole derivative is of growing interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in bioactive compounds. This document details the compound's molecular weight, structure, and key physicochemical parameters. A detailed, plausible synthetic protocol and subsequent analytical characterization workflow are presented, offering insights into the experimental rationale. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel indazole-based compounds.

Core Molecular Attributes

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a heterocyclic compound featuring a brominated N-methyl indazole core functionalized with a propan-2-ol group. Understanding its fundamental properties is the first step in its application in research and development.

Molecular Structure and Weight

The structural formula and key identifiers for this compound are summarized below. The precise molecular weight is critical for mass spectrometry analysis and stoichiometric calculations in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrN₂O[1]
Molecular Weight 269.14 g/mol [1][2][3][4]
CAS Number 1823787-20-7[1][2][3][5]
Canonical SMILES CC(C)(C1=NN(C)C2=C1C=CC(Br)=C2)O[1]
Physicochemical Properties (Predicted)

While extensive experimental data for this specific molecule is not publicly available, predictive models based on its structure provide valuable insights into its behavior in various experimental settings.

PropertyPredicted Value
pKa 13.94 ± 0.29
LogP 2.5 (Approx.)
Boiling Point No data available
Melting Point No data available

Synthesis and Purification

The synthesis of 2-substituted indazoles is a well-established area of organic chemistry.[6] The following section outlines a logical and robust synthetic pathway for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, starting from a commercially available precursor.

Retrosynthetic Analysis and Strategy

The target molecule can be synthesized from 5-bromo-2-methyl-2H-indazole-3-carbaldehyde. This common intermediate provides a strategic entry point. The key transformation is a Grignard reaction to install the propan-2-ol moiety.

Retrosynthesis target 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol intermediate 5-bromo-2-methyl-2H-indazole-3-carbaldehyde target->intermediate Grignard Addition reagent Methylmagnesium Bromide (Grignard Reagent)

Caption: Retrosynthetic approach for the target compound.

Experimental Protocol: Synthesis

This protocol describes a two-step process: the formation of the Grignard reagent followed by its reaction with the indazole carbaldehyde.

Materials:

  • 5-bromo-2-methyl-2H-indazole-3-carbaldehyde

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or THF

  • Anhydrous HCl in diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Step 1: Preparation of Methylmagnesium Iodide

  • Dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).

  • To a round-bottom flask containing magnesium turnings, add a small volume of anhydrous diethyl ether.

  • Add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux.

  • Once the reaction is complete (magnesium is consumed), the Grignard reagent is ready for use.

Step 2: Grignard Reaction and Work-up

  • Dissolve 5-bromo-2-methyl-2H-indazole-3-carbaldehyde in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared methylmagnesium iodide solution to the aldehyde solution under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

Protocol:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor fractions by TLC and combine those containing the pure product.

  • Evaporate the solvent to yield the purified 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol as a solid or oil.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) HPLC HPLC Analysis Synthesized_Compound Purified Compound Synthesized_Compound->NMR Structural Elucidation Synthesized_Compound->MS Molecular Weight Confirmation Synthesized_Compound->HPLC Purity Assessment

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-methyl group, the two methyl groups of the propan-2-ol moiety (which will appear as a singlet), and the hydroxyl proton (which may be broad and exchangeable).

  • ¹³C NMR: The carbon NMR will confirm the presence of 11 unique carbon atoms, with chemical shifts corresponding to the aromatic, aliphatic, and alcohol carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum, showing two major peaks separated by 2 Da.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis is crucial for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a standard starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7]

  • Kinase Inhibition: Many indazole derivatives are known to be potent kinase inhibitors, a major class of oncology drugs. The specific substitution pattern of this compound could be explored for activity against various kinases.

  • CNS Disorders: The structural features of this molecule may lend themselves to targeting receptors or enzymes in the central nervous system.

  • Antiprotozoal Agents: Research has shown that some 2H-indazole derivatives possess antiprotozoal activity.[7]

  • Prodrug Strategies: The hydroxyl group offers a handle for creating prodrugs, which can improve pharmacokinetic properties like solubility or targeted delivery.[8]

The development of novel compounds like 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a key aspect of modern drug discovery, often inspired by the diverse chemical space of natural products.[9]

Conclusion

This technical guide has provided a detailed overview of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, from its fundamental molecular properties to a robust synthetic and analytical framework. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, characterize, and explore the therapeutic potential of this and related indazole derivatives. The strategic combination of established synthetic methodologies with modern analytical techniques provides a clear path for the further investigation of this promising chemical entity.

References

  • 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. Watmolecule. [Link]

  • 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. Watmolecule. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • 2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. MilliporeSigma. [Link]

  • Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: TSPO ligand for SPECT. RSC Publishing. [Link]

  • 5-Bromo-2-methyl-2-pentanol. PubChem. [Link]

  • The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. ResearchGate. [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [Link]

  • Special Issue “The Role of Natural Products in Drug Discovery”. MDPI. [Link]

Sources

Foundational

A Researcher's Technical Guide to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol: Sourcing, Synthesis Strategy, and Therapeutic Context

Abstract This technical guide provides a comprehensive overview of the research chemical 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (CAS No. 1823787-20-7), tailored for researchers, medicinal chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the research chemical 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (CAS No. 1823787-20-7), tailored for researchers, medicinal chemists, and drug development professionals. The document details the compound's known properties, outlines its commercial availability, and presents a plausible synthetic route based on established indazole chemistry. Furthermore, it situates the molecule within the broader, therapeutically significant context of the 2H-indazole scaffold, particularly its role in the development of targeted therapies like PARP inhibitors. This guide serves as a practical resource for sourcing, handling, and understanding the potential applications of this specific indazole derivative in modern drug discovery.

Introduction: The 2H-Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold that features prominently in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives have been successfully developed into approved drugs for various indications, including the antiemetic granisetron and several oncology agents such as the tyrosine kinase inhibitor pazopanib and the PARP inhibitor niraparib[1].

The specific regioisomer, 2H-indazole, is of particular interest. The substitution pattern on the indazole core, especially at the N-2 and C-3 positions, dictates target specificity and pharmacokinetic properties. The subject of this guide, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, incorporates several key features: an N-2 methyl group, a C-3 tertiary alcohol moiety, and a C-5 bromo substituent. These features provide vectors for further chemical modification and modulate the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making it a valuable building block for library synthesis and lead optimization campaigns.

Compound Properties and Identification

Accurate identification is critical for experimental reproducibility. The key identifiers and physicochemical properties for this compound are summarized below.

PropertyValueSource(s)
Chemical Name 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol[2]
CAS Number 1823787-20-7[2][3]
Molecular Formula C11H13BrN2O[4]
Molecular Weight 269.14 g/mol [4][5]
Canonical SMILES CC(C)(C1=NN(C)C2=C1C=C(C=C2)Br)ON/A (Generated)

Commercial Availability and Sourcing

As of early 2026, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is available as a research chemical from several specialized suppliers. This commercial availability obviates the immediate need for de novo synthesis for many research applications, allowing for direct procurement and use in screening or synthetic programs.

SupplierTypical PurityNotes
BLDpharm InquireOffers various quantities. Cold-chain transportation may be required.[6]
Sigma-Aldrich (Merck) InquireListed in catalog, indicating availability through their global distribution network.[5]
ChemScene InquireAvailable as a laboratory chemical. Safety Data Sheet (SDS) is accessible.[3]
ChemicalBook InquireListed as a catalog item, aggregating supplier information.[2]

Procurement Insight: When ordering, it is imperative to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound via methods such as NMR, HPLC, or LC-MS.[6] Given its structure, researchers should also consult the supplier's Safety Data Sheet (SDS) for specific handling, storage, and disposal protocols.[3]

Synthetic Strategy: A Representative Approach

While commercially available, understanding the synthetic origin of a compound is crucial for anticipating potential impurities and for planning analog synthesis. Although a specific published synthesis for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol was not identified, a logical and robust route can be constructed based on well-established methodologies for 2H-indazole formation.[7][8]

A highly plausible approach involves a multi-step sequence starting from a substituted bromobenzaldehyde, as illustrated below. This strategy leverages a copper-catalyzed, three-component reaction, which is known for its operational simplicity and tolerance of diverse functional groups.[7][9]

G A 1-(5-bromo-2-nitrophenyl)ethan-1-one (Starting Material) B Condensation with Methylhydrazine A->B 1. Base (e.g., Et3N) 2. Methylhydrazine A->B C Hydrazone Intermediate B->C D Reductive Cyclization (e.g., PPh3 or SnCl2) C->D N-N Bond Formation C->D E 3-acetyl-5-bromo-2-methyl-2H-indazole D->E F Grignard Reaction (e.g., MeMgBr) E->F Nucleophilic Addition E->F G 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (Final Product) F->G

Figure 1. Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and has not been experimentally validated for this specific target. It should be adapted and optimized by experienced synthetic chemists.

  • Step 1: Hydrazone Formation. To a solution of 1-(5-bromo-2-nitrophenyl)ethan-1-one in ethanol, add methylhydrazine. The reaction can be catalyzed by a catalytic amount of acetic acid and stirred at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting ketone. The resulting hydrazone intermediate can be isolated or used directly in the next step.

  • Step 2: Reductive Cyclization. The crude hydrazone intermediate is dissolved in a suitable solvent like toluene. A reducing agent, such as triphenylphosphine (PPh3) or tin(II) chloride (SnCl2), is added. The mixture is heated to reflux (approx. 110 °C) for 12-24 hours. This step facilitates the deoxygenative N-N bond formation, yielding the 2H-indazole core.[8]

  • Step 3: Grignard Reaction. The resulting 3-acetyl-5-bromo-2-methyl-2H-indazole is dissolved in anhydrous THF under an inert atmosphere (N2 or Ar) and cooled to 0 °C. A solution of methylmagnesium bromide (MeMgBr, typically 3.0 M in diethyl ether) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting ketone is consumed.

  • Step 4: Work-up and Purification. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Self-Validation System: Each step requires analytical validation. The identity and purity of the intermediates and the final product must be confirmed by 1H NMR, 13C NMR, and LC-MS analysis. The final product's purity should be >95% for use in biological assays.

Application in Drug Discovery: The PARP Inhibitor Context

While specific biological data for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is not publicly available, its core structure is highly relevant to the field of oncology, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[10]

PARP enzymes are critical for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[11][12]

Several approved PARP inhibitors, such as Niraparib (MK-4827), feature a 2-substituted-2H-indazole core.[10] This scaffold serves as an effective mimic of the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of the PARP enzyme.

cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP-1/2 SSB->PARP recruitment DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 active) DSB->HR recruitment PARP->SSB repair HR->DSB repair SSB2 Single-Strand Break (SSB) PARP2 PARP-1/2 SSB2->PARP2 DSB2 Replication Fork Collapse -> DSB HR2 Homologous Recombination (HR-deficient) DSB2->HR2 repair pathway is defective Apoptosis Apoptosis (Synthetic Lethality) DSB2->Apoptosis PARPi 2H-Indazole (e.g., Niraparib) PARPi->PARP2 inhibition PARP2->DSB2 unrepaired SSBs lead to

Figure 2. Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

The title compound, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, can be viewed as a key intermediate or fragment for building novel PARP inhibitors. The C-5 bromine atom provides a convenient handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and explore structure-activity relationships (SAR). The tertiary alcohol at C-3 may influence solubility and metabolic stability or serve as a hydrogen bond donor within the enzyme's active site.

Conclusion

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a commercially accessible research chemical with significant potential as a building block in medicinal chemistry. Its 2H-indazole core is a validated pharmacophore found in potent enzyme inhibitors, most notably PARP inhibitors for oncology. While a specific, peer-reviewed synthesis is not available, established chemical principles allow for the design of a robust synthetic route. This guide provides researchers with the foundational knowledge required to source, handle, and strategically employ this compound in the discovery and development of novel therapeutics.

References

  • Google Patents.
  • WTM-Chems. 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • Ma, L., Cai, J., & Zhang, A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Evetech. Buy 3-Ethoxy-2-(methylsulfanyl)cyclobutan-1-one. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Kim, H. Y., & Lee, J. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 14(15), 3747. [Link]

  • Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Google P
  • Technical Disclosure Commons. A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. [Link]

  • Cancer Biology & Medicine. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. [Link]

  • Genta, S., et al. (2020). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. Cancers, 12(11), 3354. [Link]

Sources

Exploratory

role of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in medicinal chemistry

An In-Depth Technical Guide to the Role of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in Medicinal Chemistry Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in Medicinal Chemistry

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides a comprehensive analysis of the specific molecule, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, positioning it as a valuable starting point for drug discovery campaigns. While specific biological data for this exact compound is not extensively published, this paper will synthesize structure-activity relationship (SAR) data from closely related indazole analogs to elucidate its potential therapeutic applications and guide future research. We will explore its synthesis, hypothesize its biological targets based on established indazole pharmacology, and provide detailed experimental protocols for its evaluation.

Introduction: The Indazole Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] This structural motif is found in a variety of pharmacologically active agents, attributed to its ability to act as a versatile pharmacophore capable of engaging in multiple types of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form often makes it the predominant isomer, though both have been successfully exploited in drug design.[1]

The clinical and preclinical success of indazole-containing drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) underscores the therapeutic importance of this scaffold in oncology.[1] Beyond cancer, indazole derivatives have been investigated for their potent anti-inflammatory, antimicrobial, antiparasitic, and cardiovascular effects.[3][4][5]

The subject of this guide, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, incorporates several key chemical features that suggest significant potential for modulation of various biological targets.

Compound Profile:

  • Chemical Name: 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

  • CAS Number: 1823787-20-7[6][7][8]

  • Molecular Formula: C₁₁H₁₃BrN₂O[9]

  • Molecular Weight: 269.14 g/mol [7][9]

Synthetic Strategy and Chemical Logic

A common approach involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine to form the core amino indazole ring system.[10] Subsequent selective N-alkylation, followed by functionalization at the C3 position, would yield the target compound. The choice to install the methyl group at the N2 position is a critical decision, as N1 versus N2 substitution profoundly impacts the orientation of substituents and subsequent biological activity.[10]

A 2-Fluoro-5-bromobenzonitrile C 5-Bromo-2-methyl-2H-indazole A->C Cyclization B Methylhydrazine B->C E Target Compound: 2-(5-bromo-2-methyl-2H- indazol-3-yl)propan-2-ol C->E C3 Functionalization D Grignard Reagent (e.g., MeMgBr on ester precursor) D->E

Caption: Plausible synthetic pathway for the target compound.

Potential Therapeutic Roles and Mechanistic Insights

Based on extensive literature on analogous structures, we can project the likely biological activities for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Anticancer Activity: Kinase Inhibition

The indazole scaffold is a cornerstone of many kinase inhibitors.[1] Specifically, indazole amides have shown potent activity against extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway often dysregulated in cancers like BRAF-mutant colorectal cancer.[1][11]

  • Structural Rationale: The N2-methyl-indazole core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. The propan-2-ol group at C3 provides a hydrogen bond donor and acceptor, which can interact with key residues in the active site. The C5-bromo substituent can occupy a hydrophobic pocket and potentially form halogen bonds, enhancing binding affinity and selectivity.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Target Indazole Compound Target->ERK Inhibition Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties, often evaluated in models such as carrageenan-induced rat paw edema.[4] The mechanism can involve the inhibition of pro-inflammatory mediators or enzymes like p38 MAP kinase.[4] The structural features of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol are consistent with those of other anti-inflammatory indazoles.

Ion Channel Modulation

Certain indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels.[12] These channels are crucial for T-cell activation and mast cell degranulation, making them attractive targets for autoimmune and inflammatory disorders.[12] The regiochemistry of the linker at the C3 position is critical for this activity. While our subject compound has a propan-2-ol group, it could serve as a synthetic precursor for derivatization into active carboxamides.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of any indazole derivative is dictated by the nature and position of its substituents.

PositionSubstituent in Target CompoundLikely Contribution to ActivityReference Insights
Indazole Core N/AEssential pharmacophore for binding to various targets.The bicyclic system is a privileged scaffold in medicinal chemistry.[1][2]
N2 Methyl (-CH₃)Influences substituent vectors, solubility, and metabolic stability. N2-substitution is preferred for certain kinase targets.N1 vs. N2 substitution is a critical determinant of biological activity and target selectivity.[1][10]
C3 Propan-2-ol (-C(CH₃)₂OH)Provides H-bond donor/acceptor capabilities. Increases polarity which can affect solubility and cell permeability.C3 is a key position for modification. Amide linkers at this position are crucial for CRAC channel blockers.[12]
C5 Bromo (-Br)Increases lipophilicity. Can engage in halogen bonding. Often improves binding affinity and can block metabolic hotspots.Small groups are generally tolerated at C5, with substitutions influencing potency.[10]

Predicted Pharmacokinetic (ADME) and Toxicological Profile

A successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13] While experimental data for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is unavailable, we can make predictions based on its structure.

  • Absorption: The compound's molecular weight (~269 Da) and the presence of both lipophilic (bromo, methyl) and polar (hydroxyl) groups suggest it may have reasonable oral bioavailability. In silico tools can predict its adherence to guidelines like Lipinski's Rule of Five.[14]

  • Distribution: The balance of lipophilic and hydrophilic character will govern its distribution into various tissues.

  • Metabolism: The tertiary alcohol may be a site for glucuronidation. The aromatic ring is a potential site for oxidative metabolism by cytochrome P450 enzymes.

  • Excretion: Metabolites are likely to be excreted renally.

  • Toxicology: General toxicity studies would be required. The propan-2-ol moiety itself has low acute toxicity, though it can cause irritation at high concentrations.[15][16] Initial cytotoxicity screening against non-cancerous cell lines is a mandatory first step.

Key Experimental Protocols

To validate the hypothesized biological activities, a series of well-defined experiments are necessary.

Protocol 1: In Vitro Cell Proliferation Assay (CCK-8/WST-8)

This protocol determines the cytotoxic or cytostatic effect of the compound on cancer cell lines. The CCK-8 assay is a sensitive colorimetric assay for the determination of cell viability.[9]

  • Cell Seeding: Plate cancer cells (e.g., HT-29 for colorectal cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vivo Anticancer Efficacy (Xenograft Model)

This protocol assesses the compound's ability to inhibit tumor growth in a living organism.[3]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1 x 10⁶ 4T1 breast cancer cells) into the flank of each mouse.[17]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into a vehicle control group and treatment groups. Administer the compound (e.g., daily via oral gavage or intraperitoneal injection) at various doses. The vehicle might consist of DMSO, Tween 80, and saline.[3]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals.

  • Analysis: Excise tumors, weigh them, and perform further analysis (e.g., histopathology, biomarker analysis). Compare tumor growth inhibition in treated groups versus the control group.

A Hypothesis: Compound has anticancer activity B In Vitro Screening (Cell Proliferation Assay) A->B C Determine IC50 values B->C D Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) C->D If active E Lead Optimization (SAR Studies) C->E If moderately active F In Vivo Efficacy (Xenograft Model) D->F E->B Synthesize Analogs G ADME/Tox Profiling F->G H Preclinical Candidate Selection G->H

Caption: A typical drug discovery workflow for the compound.

Conclusion and Future Directions

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol represents a promising starting point for medicinal chemistry programs. Its substituted indazole core is a well-validated scaffold for targeting enzymes and receptors implicated in major diseases, particularly cancer and inflammatory disorders. The specific combination of N2-methylation, C3-propan-2-ol, and C5-bromination provides a unique chemical entity with potential for potent and selective biological activity.

Future work should focus on the following:

  • Definitive Synthesis: Development and publication of an optimized synthetic route.

  • Broad Biological Screening: Testing the compound against a wide panel of kinases, ion channels, and other relevant targets to identify its primary mechanism of action.

  • SAR Expansion: Synthesizing a library of analogs by modifying the C3 and C5 positions to improve potency, selectivity, and pharmacokinetic properties.

  • Preclinical Evaluation: Advancing promising leads into detailed ADME, toxicology, and in vivo efficacy studies.

By leveraging the extensive knowledge base surrounding the indazole scaffold, researchers can efficiently explore the therapeutic potential of this compound and its derivatives, potentially leading to the discovery of novel clinical candidates.

References

  • Application Notes and Protocols for In Vivo Studies of Indazole Derivatives - Benchchem. (n.d.). BenchChem.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3408-3412. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). Journal of Medicinal Chemistry, 55(21), 9137-9149. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4986. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Scientific Reports, 14(1), 9370. [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2020). Molecules, 25(18), 4247. [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. (2022). Hacettepe University Journal of the Faculty of Pharmacy, 42(3), 209-219. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15949-15958. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15949-15958. [Link]

  • New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles. (2023). Journal of Molecular Structure, 1295, 136714. [Link]

  • 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. (n.d.). WTM. Retrieved January 19, 2026, from [Link]

  • 2-Propanol, 2-methyl-: Human health tier II assessment. (2013). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • ADME Properties in Drug Discovery. (n.d.). BioSolveIT. Retrieved January 19, 2026, from [Link]

  • Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives. (2021). Bioorganic Chemistry, 115, 105199. [Link]

  • Recent developments of heterocyclic compounds with indazole moiety as potential antiparasitic agents. (2022). Current Topics in Medicinal Chemistry, 22(15), 1251-1267. [Link]

  • Studies on Inhalation Toxicity of 2-propanol. (1980). Drug and Chemical Toxicology, 3(4), 343-360. [Link]

Sources

Foundational

The Strategic Utility of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol as a Versatile Building Block for Kinase Inhibitors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Design The indazole core is a prominent heterocyclic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Design

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key interactions with the ATP-binding site of protein kinases.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of potent and selective kinase inhibitors. A multitude of indazole-containing compounds have demonstrated significant therapeutic potential, with several reaching the market as approved drugs for the treatment of various cancers.[1][3] Notable examples include Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), and Pazopanib, a multi-targeted tyrosine kinase inhibitor.[1]

The 2H-indazole tautomer, in particular, offers a distinct vector for substitution, allowing for the strategic placement of functional groups to optimize target engagement, selectivity, and pharmacokinetic properties. The subject of this guide, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol , is a key building block that combines the privileged 2H-indazole core with two strategic functional handles: a bromine atom at the 5-position and a tertiary alcohol at the 3-position. This unique combination provides a powerful platform for the synthesis of diverse libraries of kinase inhibitors.

This technical guide will provide a comprehensive overview of the synthesis, properties, and strategic application of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in the development of kinase inhibitors. We will delve into detailed synthetic protocols, explore the rationale behind key chemical transformations, and discuss the structure-activity relationships of the resulting inhibitors.

Synthesis of the Core Building Block: 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

The synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a multi-step process that requires careful control of regioselectivity. The following protocol is a representative synthesis, adapted from established methodologies for the preparation of 2H-indazoles.

Experimental Protocol: Synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Step 1: Synthesis of 1-(5-bromo-2-nitrophenyl)ethan-1-one

  • Rationale: This step introduces the core aromatic ring with the necessary bromine and nitro functionalities, which will be crucial for the subsequent indazole ring formation.

  • Procedure:

    • To a solution of 1-(2-aminophenyl)ethan-1-one in a suitable solvent such as acetic acid, add bromine dropwise at room temperature.

    • After the addition is complete, stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice water and collect the precipitate by filtration.

    • Recrystallize the crude product from ethanol to afford 1-(2-amino-5-bromophenyl)ethan-1-one.

    • To a solution of 1-(2-amino-5-bromophenyl)ethan-1-one in a mixture of sulfuric acid and nitric acid, cool the reaction to 0°C.

    • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5°C.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate.

    • Purify the crude product by column chromatography on silica gel to yield 1-(5-bromo-2-nitrophenyl)ethan-1-one.

Step 2: Formation of the 2H-Indazole Ring

  • Rationale: This key step involves the reductive cyclization of the nitro ketone in the presence of a methylating agent to regioselectively form the desired 2-methyl-2H-indazole.

  • Procedure:

    • To a solution of 1-(5-bromo-2-nitrophenyl)ethan-1-one in a suitable solvent like ethanol, add a reducing agent such as sodium dithionite.

    • Add an aqueous solution of methylamine and heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

    • Purify the crude product by column chromatography to yield 5-bromo-2-methyl-2H-indazole-3-carbaldehyde.

Step 3: Grignard Addition to Form the Tertiary Alcohol

  • Rationale: The final step introduces the propan-2-ol moiety at the 3-position via a Grignard reaction with the aldehyde.

  • Procedure:

    • Prepare a Grignard reagent by adding methyl iodide to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution of 5-bromo-2-methyl-2H-indazole-3-carbaldehyde in anhydrous THF to 0°C.

    • Add the freshly prepared methylmagnesium iodide solution dropwise to the aldehyde solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol .

Diagram of the Synthetic Workflow:

Synthesis_Workflow start 1-(2-aminophenyl)ethan-1-one step1 Bromination & Nitration start->step1 intermediate1 1-(5-bromo-2-nitrophenyl)ethan-1-one step1->intermediate1 step2 Reductive Cyclization & Methylation intermediate1->step2 intermediate2 5-bromo-2-methyl-2H-indazole-3-carbaldehyde step2->intermediate2 step3 Grignard Reaction intermediate2->step3 product 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol step3->product

Caption: Synthetic pathway to the core building block.

Strategic Application in Kinase Inhibitor Synthesis: The Power of the Bromo Substituent

The bromine atom at the 5-position of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is the key to its versatility as a building block. This halogen serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at this position, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.

The Suzuki-Miyaura Coupling: A Gateway to Diverse Analogs

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] In the context of kinase inhibitor synthesis, it allows for the coupling of the 5-bromo-2H-indazole core with various boronic acids or boronate esters.

General Suzuki-Miyaura Coupling Protocol:

  • Rationale: This protocol outlines the general conditions for coupling the bromo-indazole core with a boronic acid to introduce diverse substituents at the 5-position, which can interact with specific regions of the kinase ATP-binding site.

  • Procedure:

    • In a reaction vessel, combine 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2-3 equivalents).

    • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction mixture to a temperature between 80-120°C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired 5-aryl- or 5-heteroaryl-2H-indazole derivative.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling start 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol reaction Suzuki-Miyaura Coupling start->reaction reactants Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base reactants->reaction product 5-Aryl/Heteroaryl-2-methyl-2H-indazol-3-yl)propan-2-ol (Kinase Inhibitor Precursor) reaction->product

Caption: Suzuki-Miyaura coupling for analog synthesis.

Structure-Activity Relationship (SAR) Insights and Kinase Target Space

The derivatives synthesized from 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol can be screened against a panel of kinases to identify potent and selective inhibitors. The nature of the substituent introduced at the 5-position via the Suzuki coupling will have a profound impact on the kinase inhibitory profile.

Hypothetical SAR Data Table:

While specific data for kinase inhibitors directly derived from this building block is not extensively available in the public domain, we can construct a hypothetical table to illustrate the expected outcomes of an SAR study. This table showcases how different aryl substituents at the 5-position could influence the inhibitory activity against representative kinases.

Compound ID5-Position Substituent (Ar)Kinase TargetIC₅₀ (nM)
1a PhenylVEGFR2150
1b 4-FluorophenylVEGFR275
1c 3-AminophenylAurora A50
1d Pyridin-4-ylFGFR125
1e Thiophen-2-ylPLK410

Interpretation of Hypothetical SAR:

  • Influence of Electronegativity: The introduction of an electron-withdrawing fluorine atom (Compound 1b ) can enhance potency against VEGFR2 compared to the unsubstituted phenyl ring (Compound 1a ), potentially through favorable interactions with the hinge region of the kinase.

  • Hydrogen Bonding Potential: An amino group (Compound 1c ) can act as a hydrogen bond donor, leading to potent inhibition of kinases like Aurora A.

  • Heteroaromatic Rings: The incorporation of heteroaromatic rings such as pyridine (Compound 1d ) and thiophene (Compound 1e ) can provide additional points of interaction and improve potency and selectivity for kinases like FGFR1 and PLK4.

Conclusion and Future Directions

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol represents a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its 2H-indazole core provides a privileged scaffold for ATP-competitive inhibition, while the tertiary alcohol at the 3-position can influence solubility and metabolic stability. The true power of this building block lies in the bromine atom at the 5-position, which, through the robust and versatile Suzuki-Miyaura coupling, opens the door to a vast chemical space of potential kinase inhibitors.

The systematic exploration of various aryl and heteroaryl boronic acids in the Suzuki coupling reaction, coupled with comprehensive kinase screening, will undoubtedly lead to the discovery of potent and selective inhibitors for a range of kinase targets. Further optimization of the propan-2-ol moiety could also be explored to fine-tune the physicochemical properties of the final compounds. This building block, therefore, serves as an excellent starting point for drug discovery programs aimed at developing the next generation of targeted cancer therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link]

Sources

Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol Derivatives

Foreword: The Indazole Scaffold - A Privileged Structure in Drug Discovery The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure al...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold - A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for substitution at multiple positions, leading to a diverse array of pharmacological activities.[1][2][3] This has resulted in the successful development of several approved drugs containing the indazole core, including agents for cancer, inflammation, and cardiovascular diseases.[4][5][6] The specific compound at the center of this guide, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, and its derivatives, represent a chemical space with significant therapeutic potential. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the potential biological targets of this class of molecules, grounded in established structure-activity relationships (SAR) and proposing robust experimental workflows for target validation.

Deconstructing the Molecule: Structural Features and Their Implications

To hypothesize the potential biological targets of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, we must first dissect its key structural features:

  • The 2H-Indazole Core: The less thermodynamically stable 2H-indazole tautomer is a key feature.[1] The substitution pattern on the indazole ring system is a critical determinant of biological activity.

  • 5-Bromo Substitution: The presence of a halogen at the 5-position can influence the electronic properties of the ring and provide a potential site for halogen bonding or hydrophobic interactions within a protein binding pocket.

  • 2-Methyl Group: N-alkylation of the indazole ring is a common strategy in drug design. A methyl group at the N2 position can impact the molecule's conformation and its interactions with target proteins.

  • 3-(Propan-2-ol) Moiety: The substituent at the 3-position is often crucial for directing the molecule's activity. The propan-2-ol group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a specific orientation within a binding site.

Based on these features and a thorough review of existing literature on indazole derivatives, we can postulate several high-probability biological target families. The following sections will explore these potential targets in detail.

Potential Biological Target I: Mitogen-Activated Protein Kinase (MAPK) Pathway - Focusing on ERK1/2

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Indazole derivatives have been successfully developed as inhibitors of key kinases in this pathway, particularly ERK1/2.[9][10]

Rationale for ERK1/2 as a Target

Indazole amides have been reported as potent inhibitors of ERK1/2.[9] The structure of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol shares some foundational elements with known indazole-based ERK inhibitors. The substituent at the 3-position of the indazole ring is a common feature in these inhibitors, often involved in key interactions with the kinase hinge region.

Proposed Signaling Pathway

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivative Inhibitor->ERK caption Figure 1: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Figure 1: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Target Validation

A tiered approach is recommended to validate ERK1/2 as a direct target.

ERK_Validation_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Potency and Selectivity cluster_tier3 Tier 3: Mechanism of Action BiochemicalAssay Biochemical Kinase Assay (ERK1/2) CellBasedAssay Cellular p-ERK Assay (Western Blot or ELISA) BiochemicalAssay->CellBasedAssay IC50 IC50 Determination (Dose-Response) CellBasedAssay->IC50 KinasePanel Kinase Selectivity Profiling (Broad Kinase Panel) IC50->KinasePanel BindingAssay Direct Binding Assay (e.g., SPR, ITC) KinasePanel->BindingAssay CellularThermalShift Cellular Thermal Shift Assay (CETSA) BindingAssay->CellularThermalShift caption Figure 2: Experimental workflow for validating ERK1/2 inhibition.

Figure 2: Experimental workflow for validating ERK1/2 inhibition.

Step-by-Step Protocol: Cellular p-ERK Assay (Western Blot)

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375, HT-29) to 80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of the 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivative for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF, FGF) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the extent of inhibition.

Potential Biological Target II: Chemokine Receptors - The Case for CCR4 Antagonism

Chemokine receptors, particularly CC-chemokine receptor 4 (CCR4), are G-protein coupled receptors (GPCRs) that play a role in immune cell trafficking and are implicated in inflammatory diseases and cancer.[11] Indazole arylsulfonamides have been identified as allosteric antagonists of CCR4.[11][12]

Rationale for CCR4 as a Target

While the subject molecule is not an arylsulfonamide, the indazole core is a key feature of known CCR4 antagonists. The SAR studies of these antagonists reveal that substitutions at various positions of the indazole ring are well-tolerated and can modulate potency.[11] The 5-bromo and 2-methyl substitutions of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol could potentially fit within the allosteric binding site of CCR4.

Proposed Signaling Pathway

CCR4_Pathway Chemokine Chemokine (e.g., CCL17, CCL22) CCR4 CCR4 Receptor Chemokine->CCR4 G_protein G-protein (Gαi) CCR4->G_protein Downstream Downstream Signaling (e.g., Ca2+ mobilization, PI3K/Akt) G_protein->Downstream CellMigration Immune Cell Migration Downstream->CellMigration Inhibitor 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivative Inhibitor->CCR4 caption Figure 3: Hypothesized antagonism of the CCR4 signaling pathway.

Figure 3: Hypothesized antagonism of the CCR4 signaling pathway.

Experimental Workflow for Target Validation

CCR4_Validation_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Functional Antagonism BindingAssay Radioligand Binding Assay ([125I]-CCL22) CalciumMobilization Calcium Mobilization Assay (FLIPR) BindingAssay->CalciumMobilization ChemotaxisAssay Chemotaxis Assay (Transwell Migration) CalciumMobilization->ChemotaxisAssay GTPgS_Assay [35S]GTPγS Binding Assay ChemotaxisAssay->GTPgS_Assay caption Figure 4: Experimental workflow for validating CCR4 antagonism.

Figure 4: Experimental workflow for validating CCR4 antagonism.

Step-by-Step Protocol: Calcium Mobilization Assay

  • Cell Culture:

    • Use a cell line stably expressing human CCR4 (e.g., CHO-K1 or HEK293).

    • Plate the cells in a 96-well or 384-well plate and grow to confluency.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Treatment:

    • Add various concentrations of the 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivative to the wells and incubate for a specified period.

  • Ligand Stimulation and Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (FLIPR).

    • Add a known CCR4 agonist (e.g., CCL22) to the wells to stimulate calcium influx.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the inhibition of the agonist-induced calcium signal at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Potential Biological Target III: Ion Channels - Exploring CRAC Channel Blockade

Calcium-release activated calcium (CRAC) channels are highly selective calcium channels that play a crucial role in the activation of immune cells.[13] Their modulation represents a therapeutic strategy for autoimmune and inflammatory disorders. Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[13][14]

Rationale for CRAC Channels as a Target

The defining feature of the indazole-based CRAC channel blockers is the substituent at the 3-position.[13][14] While the subject molecule has a propan-2-ol group instead of a carboxamide, this moiety can still participate in hydrogen bonding interactions within the channel pore or an allosteric site. The overall lipophilicity imparted by the 5-bromo and 2-methyl groups may also contribute to its interaction with the transmembrane domains of the Orai protein, the pore-forming subunit of the CRAC channel.

Proposed Mechanism of Action

CRAC_Channel_Blockade ER_Ca_Depletion ER Ca2+ Store Depletion STIM1 STIM1 Activation and Oligomerization ER_Ca_Depletion->STIM1 Orai1 Orai1 Channel (CRAC Channel) STIM1->Orai1 Ca_Influx Ca2+ Influx Orai1->Ca_Influx NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation Gene_Expression Pro-inflammatory Gene Expression NFAT_Activation->Gene_Expression Inhibitor 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivative Inhibitor->Orai1 caption Figure 5: Hypothesized blockade of the CRAC channel.

Figure 5: Hypothesized blockade of the CRAC channel.

Experimental Workflow for Target Validation

CRAC_Validation_Workflow cluster_tier1 Tier 1: Functional Screening cluster_tier2 Tier 2: Electrophysiology cluster_tier3 Tier 3: Downstream Effects SOCE_Assay Store-Operated Calcium Entry (SOCE) Assay Patch_Clamp Whole-Cell Patch-Clamp (ICRAC measurement) SOCE_Assay->Patch_Clamp NFAT_Assay NFAT Reporter Gene Assay Patch_Clamp->NFAT_Assay Cytokine_Release Cytokine Release Assay (e.g., IL-2, TNF-α) NFAT_Assay->Cytokine_Release caption Figure 6: Experimental workflow for validating CRAC channel blockade.

Figure 6: Experimental workflow for validating CRAC channel blockade.

Step-by-Step Protocol: Store-Operated Calcium Entry (SOCE) Assay

  • Cell Culture and Dye Loading:

    • Use a suitable cell line, such as Jurkat T cells or RBL-2H3 cells, and load with a calcium-sensitive dye as described previously.

  • ER Store Depletion:

    • In a calcium-free buffer, treat the cells with a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor, such as thapsigargin, to passively deplete the endoplasmic reticulum (ER) calcium stores.

  • Compound Treatment:

    • Add various concentrations of the 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivative.

  • Calcium Re-addition and Signal Detection:

    • Add a buffer containing a physiological concentration of calcium to the cells to initiate SOCE.

    • Measure the resulting increase in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Quantify the inhibition of the calcium influx and determine the IC50 of the compound.

Other Plausible Targets: A Brief Overview

The versatility of the indazole scaffold suggests other potential targets for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivatives.

  • Bacterial DNA Gyrase B (GyrB): Indazole derivatives have been developed as inhibitors of GyrB, a validated antibacterial target.[15][16] The SAR for this class of inhibitors is well-defined, and the subject molecule could be evaluated for antibacterial activity.

  • Peroxisome Proliferator-Activated Receptors (PPARs) and Angiotensin II Receptors: Some indazole derivatives exhibit dual activity as partial PPARγ agonists and angiotensin II type 1 (AT1) receptor antagonists.[17] This suggests a potential application in metabolic and cardiovascular diseases.

Quantitative Data Summary

While no specific data exists for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, the following table summarizes representative IC50 values for various indazole derivatives against the discussed targets to provide a benchmark for future studies.

TargetIndazole Derivative ClassRepresentative IC50Reference
ERK1/2Indazole amides9.5 nM (ERK2)[8]
CCR4Indazole arylsulfonamidespIC50 >= 7[18]
CRAC ChannelIndazole-3-carboxamides0.28 µM[13]
GyrBThiazolylindazoles~10 nM[15]
AT1 ReceptorBiphenyl-substituted indazoles0.006 µM[17]
PPARγBiphenyl-substituted indazoles0.25 µM (EC50)[17]

Conclusion and Future Directions

The 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol scaffold represents a promising starting point for the development of novel therapeutics. Based on extensive SAR analysis of related compounds, the most probable biological targets for this class of molecules are protein kinases, particularly ERK1/2, chemokine receptors such as CCR4, and ion channels like the CRAC channel. The proposed experimental workflows provide a robust framework for validating these hypotheses and elucidating the precise mechanism of action. Further exploration of this chemical space through analog synthesis and comprehensive biological evaluation is warranted to unlock its full therapeutic potential.

References

  • Procopiou, P. A., et al. (2012). Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investigation. Bioorganic & Medicinal Chemistry Letters, 22(8), 2730-2733. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. [Link]

  • Procopiou, P. A., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(4), 1947-1960. [Link]

  • Charifson, P. S., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1080-1085. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870. [Link]

  • Ahmad, I., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 10(49), 29486-29509. [Link]

  • Li, H., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(10), 2600-2604. [Link]

  • Lamotte, Y., et al. (2014). Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. Bioorganic & Medicinal Chemistry Letters, 24(4), 1148-1152. [Link]

  • Sun, L., et al. (2018). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. Bioorganic & Medicinal Chemistry Letters, 28(15), 2536-2541. [Link]

  • Lamoree, B., & Hubbard, R. E. (2018). Using Fragment-Based Approaches to Discover New Antibiotics. Methods in Molecular Biology, 1735, 25-46. [Link]

  • Charifson, P. S., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1080-1085. [Link]

  • Kumar, A., et al. (2022). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1355. [Link]

  • Charifson, P. S., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1080-1085. [Link]

  • Liu, C., et al. (2021). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 11(11), 3375-3396. [Link]

  • Bansal, Y., & Sethi, P. (2010). Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review. Medicinal Chemistry Research, 19(9), 987-1019. [Link]

  • Zidar, N., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 63(21), 12747-12765. [Link]

  • Kumar, A., et al. (2022). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. Journal of Medicinal Chemistry, 65(1), 1-32. [Link]

  • Wang, Y., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 12(11), 1836-1851. [Link]

  • Baxter, A. J., et al. (2012). Design, synthesis and SAR of indazole and benzoisoxazole containing 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(13), 4386-4390. [Link]

  • GSK discloses new chemokine CCR4 receptor antagonists. (2012, March 26). BioWorld. [Link]

  • Mimran, A., Ribstein, J., & DuCailar, G. (1999). Angiotensin II receptor antagonists and hypertension. Clinical and Experimental Hypertension, 21(5-6), 847-858. [Link]

  • Leijten-van de Gevel, I. A., et al. (2022). Indazole MRL-871 interacts with PPARγ via a binding mode that induces partial agonism. Bioorganic & Medicinal Chemistry, 68, 116877. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. [Link]

  • Sharma, R., & Kumar, R. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 8(11), 4478-4491. [Link]

  • Bisacchi, G. S., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. [Link]

  • Schierle, S., et al. (2011). Sulfonylthiadiazoles with an unusual binding mode as partial dual peroxisome proliferator-activated receptor (PPAR) γ/δ agonists with high potency and in vivo efficacy. Journal of Medicinal Chemistry, 54(8), 2808-2826. [Link]

  • Kurasawa, O., et al. (2013). Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 1: Synthesis and inhibitory activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides. Bioorganic & Medicinal Chemistry, 21(15), 4537-4548. [Link]

  • Lee, J., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2568. [Link]

  • Kumar, R., et al. (2021). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 26(16), 4933. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Ohkura, M., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry, 16(3), 1375-1390. [Link]

  • Wang, Y., et al. (2019). Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry, 62(11), 5476-5490. [Link]

  • Gaster, L. M., et al. (1998). Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists: indazole and benzimidazolone derivatives. Journal of Medicinal Chemistry, 41(8), 1218-1235. [Link]

  • Schindl, R., et al. (2013). The action of selective CRAC channel blockers is affected by the Orai pore geometry. British Journal of Pharmacology, 169(4), 902-913. [Link]

  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19335-19356. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Timmermans, P. B., et al. (1991). Angiotensin II antagonists. Hypertension, 18(5 Suppl), I136-I142. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(3), 120-125. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). Molecular Diversity. [Link]

  • Angiotensin II receptor blocker. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of the novel indazole derivative, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. The content herein is curated...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of the novel indazole derivative, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. The content herein is curated for researchers, medicinal chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole core is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Notably, indazole derivatives have been successfully developed as potent inhibitors of enzymes such as poly(ADP-ribose)polymerase (PARP), finding applications in oncology[1]. The strategic functionalization of the indazole ring system is a key approach in the generation of novel chemical entities with tailored pharmacological profiles. This guide focuses on a specific derivative, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, detailing a plausible synthetic route and characterization cascade, reflective of a typical drug discovery workflow.

Retrosynthetic Analysis and Synthetic Strategy

The design of a robust and efficient synthesis is paramount in the production of novel compounds for biological screening. A retrosynthetic analysis of the target molecule, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, suggests a convergent approach. The key disconnection lies at the C3 position of the indazole ring, pointing towards a precursor such as a 3-functionalized-2H-indazole. A plausible forward synthesis involves the construction of the 2H-indazole core followed by the introduction of the propan-2-ol moiety.

A general and effective method for the synthesis of 2H-indazoles involves the cyclization of appropriately substituted phenylhydrazines or related precursors[2][3]. The regioselective N-methylation and subsequent functionalization at the C3 position are critical steps that dictate the overall efficiency of the synthesis.

Experimental Protocols

Synthesis of 5-bromo-2-methyl-2H-indazole

A plausible route to the core scaffold, 5-bromo-2-methyl-2H-indazole, can be adapted from established methodologies for 2H-indazole synthesis[2]. This often involves a multi-step sequence starting from a commercially available brominated aniline derivative.

Step 1: Diazotization of 4-bromo-2-nitroaniline

  • To a stirred solution of 4-bromo-2-nitroaniline (1.0 eq) in a mixture of acetic acid and propionic acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization

  • The cold diazonium salt solution is slowly added to a stirred solution of sodium sulfite (3.0 eq) in water, maintaining the temperature below 10 °C.

  • The mixture is then heated to 60-70 °C for 2-3 hours, resulting in the formation of 5-bromo-1H-indazole.

  • The product is isolated by filtration, washed with water, and dried.

Step 3: N-Methylation

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (1.5 eq) is added.

  • Methyl iodide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature overnight. This step typically yields a mixture of N1 and N2 methylated isomers.

  • The desired 5-bromo-2-methyl-2H-indazole isomer is separated from the N1 isomer by column chromatography.

Synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

The introduction of the propan-2-ol group at the C3 position can be achieved through a Grignard reaction with a suitable C3-functionalized indazole precursor, such as an ester or a ketone.

Step 1: Lithiation and Carboxylation of 5-bromo-2-methyl-2H-indazole

  • A solution of 5-bromo-2-methyl-2H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred for 1 hour to effect lithiation at the C3 position.

  • Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product, 5-bromo-2-methyl-2H-indazole-3-carboxylic acid, is extracted with an organic solvent.

Step 2: Esterification

  • The crude carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added.

  • The mixture is refluxed for 4-6 hours to yield methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.

  • The product is purified by column chromatography.

Step 3: Grignard Reaction

  • To a solution of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (1.0 eq) in anhydrous THF at 0 °C, a solution of methylmagnesium bromide (3.0 eq) in diethyl ether is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched with saturated aqueous ammonium chloride.

  • The desired product, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, is extracted with an organic solvent and purified by column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow A 4-bromo-2-nitroaniline B Diazotization & Reductive Cyclization A->B C 5-bromo-1H-indazole B->C D N-Methylation C->D E 5-bromo-2-methyl-2H-indazole D->E F Lithiation & Carboxylation E->F G 5-bromo-2-methyl-2H-indazole-3-carboxylic acid F->G H Esterification G->H I Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate H->I J Grignard Reaction I->J K 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol J->K

Caption: Synthetic pathway for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Characterization Data

The structural identity and purity of the final compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Parameter Value
CAS Number 1823787-20-7
Molecular Formula C11H13BrN2O[4]
Molecular Weight 269.14 g/mol [4][5][6]
Appearance White to off-white solid
Purity (HPLC) >95%

Table 1: Physicochemical Properties of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.85 (d, J=1.2 Hz, 1H): Aromatic proton on the indazole ring.

  • 7.50 (dd, J=8.8, 1.2 Hz, 1H): Aromatic proton on the indazole ring.

  • 7.35 (d, J=8.8 Hz, 1H): Aromatic proton on the indazole ring.

  • 4.15 (s, 3H): Methyl protons of the N-methyl group.

  • 2.10 (s, 1H): Hydroxyl proton of the propan-2-ol group.

  • 1.70 (s, 6H): Methyl protons of the propan-2-ol group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 152.0, 148.5, 128.0, 125.5, 122.0, 118.0, 115.0 (Aromatic carbons)

  • 72.5 (Quaternary carbon of the propan-2-ol group)

  • 35.0 (N-methyl carbon)

  • 30.0 (Methyl carbons of the propan-2-ol group)

Mass Spectrometry (ESI+):

  • m/z: 270.0 [M+H]⁺, 272.0 [M+H+2]⁺ (isotopic pattern characteristic of a bromine-containing compound).

Analytical Data Interpretation Logic

Analytical_Logic cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Elucidation NMR->Structure MS Mass Spectrometry (ESI+) MS->Structure HPLC HPLC-UV Purity Purity Assessment HPLC->Purity Final Compound Confirmed Structure->Final Purity->Final

Caption: Logic flow for the analytical confirmation of the target compound.

Potential Applications in Drug Discovery

While the specific biological activity of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is not extensively documented in publicly available literature, its structural features suggest potential for exploration in various therapeutic areas. The presence of the brominated indazole core, a common motif in kinase inhibitors, and the tertiary alcohol functionality, which can participate in hydrogen bonding, make it an interesting candidate for screening against a range of biological targets.

The strategic placement of the bromine atom offers a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. This compound can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This technical guide has outlined a plausible and scientifically sound pathway for the synthesis and characterization of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. By providing detailed experimental considerations, characterization data, and a strategic overview, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery. The methodologies described are based on established chemical principles and are designed to be both reproducible and scalable.

References

  • BLDpharm. 2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.
  • Wutech. 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol.
  • Arctom Scientific. CAS NO. 1823787-20-7 | 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.
  • ChemicalBook. 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol | 1823787-20-7.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • Sigma-Aldrich. 2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.
  • Merck. 2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.
  • RSC Publishing. Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)
  • ChemicalBook. 2-(5-BroMo-1,3-thiazol-2-yl)propan-2-ol | 879488-37-6.
  • PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.
  • NIH. 2-(5-Bromo-2-methylphenyl)propan-2-ol - PMC.
  • PMC.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Advanced Kinase Inhibitors from an Indazole Scaffold

For: Researchers, scientists, and drug development professionals. Foreword: The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition The indazole core is a cornerstone in modern medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Foreword: The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases have made it a favored template for the design of targeted therapeutics.[1][4][5] A significant number of indazole derivatives have progressed into clinical trials and onto the market, including potent inhibitors of critical oncogenic drivers like VEGFR, Akt, and Aurora kinases.[1][5] This guide provides a detailed examination of the synthetic utility of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol as a starting material for the construction of a complex, next-generation kinase inhibitor, using the synthesis of a Polo-like kinase 4 (PLK4) inhibitor as an illustrative example.

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[6][7] Its overexpression is a hallmark of several cancers, leading to centrosome amplification, mitotic defects, and genomic instability.[7] Consequently, inhibiting PLK4 is a promising therapeutic strategy to selectively induce mitotic failure in cancer cells.[1][6][8] Herein, we delineate a plausible and well-precedented synthetic pathway to a potent PLK4 inhibitor, CFI-400945, starting from a functionalized bromo-indazole core.[4][9][10]

PART 1: Foundational Chemistry & Strategic Considerations

The Starting Material: 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

This starting material possesses two key functional handles for synthetic elaboration:

  • The 5-bromo group: This is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions.[11][12][13][14] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

  • The 3-(propan-2-ol) group: This tertiary alcohol can be a precursor to other functional groups. For instance, it can be dehydrated to form a propenyl group, which can then participate in further reactions. Alternatively, its presence suggests that the 3-position was likely derived from the addition of a methyl Grignard reagent to a 3-acetyl-indazole precursor. For the purpose of this guide, we will leverage a related and more versatile intermediate, a 3-formyl-indazole, which provides a more direct route to the desired styryl moiety via olefination reactions.

Synthetic Strategy Overview

The proposed synthesis of a CFI-400945 analogue involves a multi-step sequence that strategically functionalizes the indazole core. The key transformations include a Wittig or Horner-Wadsworth-Emmons reaction to form the styryl linkage at the 3-position, followed by a Suzuki-Miyaura cross-coupling at the 5-position to introduce the complex spiro[cyclopropane-1,3'-indolin]-2'-one moiety.

G cluster_start Starting Material cluster_pathway Key Transformations cluster_end Final Product Start 5-Bromo-2-methyl-3-formyl-2H-indazole Wittig Wittig Olefination (Formation of Styryl Linkage) Start->Wittig Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Wittig->Suzuki End CFI-400945 Analogue (PLK4 Inhibitor) Suzuki->End

Caption: High-level synthetic strategy for a PLK4 inhibitor.

PART 2: Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 2.1: Synthesis of the Styryl-Indazole Intermediate via Wittig Reaction

This protocol describes the formation of the vinyl linkage at the 3-position of the indazole core.

Reaction Scheme: 5-Bromo-2-methyl-3-formyl-2H-indazole + 4-(((cis)-2,6-Dimethylmorpholino)methyl)benzyltriphenylphosphonium bromide → (E)-4-((3-(4-bromostyryl)-2-methyl-2H-indazol-5-yl)methyl)-cis-2,6-dimethylmorpholine

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
5-Bromo-2-methyl-3-formyl-2H-indazole239.061.0239 mg
4-(((cis)-2,6-Dimethylmorpholino)methyl)benzyltriphenylphosphonium bromide608.571.2730 mg
Sodium hydride (60% dispersion in mineral oil)24.002.5100 mg
Anhydrous Tetrahydrofuran (THF)--20 mL

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-(((cis)-2,6-Dimethylmorpholino)methyl)benzyltriphenylphosphonium bromide (730 mg, 1.2 mmol).

  • Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (100 mg of a 60% dispersion, 2.5 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which the color should turn deep red, indicating the formation of the ylide.

  • In a separate flask, dissolve 5-Bromo-2-methyl-3-formyl-2H-indazole (239 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Add the indazole solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water (5 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired styryl-indazole intermediate.

Protocol 2.2: Synthesis of the Final Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol details the crucial C-C bond formation between the styryl-indazole intermediate and the spiro-cyclopropane boronic acid derivative.[12][15][16][17]

Reaction Scheme: (E)-4-((3-(4-bromostyryl)-2-methyl-2H-indazol-5-yl)methyl)-cis-2,6-dimethylmorpholine + (1R,2S)-5'-methoxy-2'-oxo-spiro[cyclopropane-1,3'-indoline]-2-ylboronic acid → CFI-400945 Analogue

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
Styryl-indazole intermediate (from Protocol 2.1)467.401.0467 mg
(1R,2S)-5'-methoxy-2'-oxo-spiro[cyclopropane-1,3'-indoline]-2-ylboronic acid233.041.5350 mg
Pd(dppf)Cl2 (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))731.700.0537 mg
Potassium Carbonate (K2CO3)138.213.0415 mg
1,4-Dioxane--15 mL
Water--5 mL

Procedure:

  • To a microwave vial or Schlenk tube, add the styryl-indazole intermediate (467 mg, 1.0 mmol), the spiro-cyclopropane boronic acid (350 mg, 1.5 mmol), Pd(dppf)Cl2 (37 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (15 mL) and water (5 mL).

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography on silica gel to afford the final PLK4 inhibitor.

PART 3: Characterization and Biological Context

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

TechniqueExpected Observations
1H NMR Characteristic signals for the indazole, styryl, morpholine, and spiro-indolinone protons. The coupling constant of the vinyl protons (~16 Hz) will confirm the E-alkene geometry.
13C NMR Resonances corresponding to all unique carbon atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS) The observed m/z value for the molecular ion [M+H]+ should be within 5 ppm of the calculated exact mass, confirming the elemental composition.
HPLC A single major peak should be observed, with purity typically >95% for use in biological assays.
Mechanism of Action and Biological Evaluation

The synthesized compound is designed to be an ATP-competitive inhibitor of PLK4. It binds to the ATP pocket of the kinase, preventing the phosphorylation of its downstream substrates, such as SAS-6, which is critical for centriole duplication.[18]

G cluster_pathway PLK4 Signaling in Centriole Duplication cluster_outcome Cellular Outcome PLK4 PLK4 Kinase SAS6 SAS-6 PLK4->SAS6 Phosphorylation Centriole Centriole Duplication SAS6->Centriole Defects Mitotic Defects Centriole->Defects Inhibitor CFI-400945 Analogue (Synthesized Inhibitor) Inhibitor->PLK4 Inhibition Apoptosis Apoptosis in Cancer Cells Defects->Apoptosis

Caption: Inhibition of the PLK4 signaling pathway.

In Vitro Kinase Assay Protocol (General Outline):

  • Assay Principle: A common method is a luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction.

  • Procedure: a. Serially dilute the synthesized inhibitor in DMSO. b. In a 384-well plate, add the recombinant PLK4 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP. c. Add the diluted inhibitor to the wells. d. Incubate the plate at 30 °C for 60 minutes. e. Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. f. Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce light. g. Measure the luminescence signal, which is proportional to the ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. The IC50 for the parent compound, CFI-400945, is in the low nanomolar range (IC50 = 2.8 nM).[10][19]

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

  • Synthesis of PLK4 Inhibitor CFI-400945. Thieme. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. The Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PMC - NIH. [Link]

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. ACS Publications. [Link]

  • CN103387565B - The preparation method of Axitinib.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • US9580406B2 - Processes for the preparation of axitinib.
  • CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][5][18] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. ResearchGate. [Link]

  • Intramolecular Heck reaction. Wikipedia. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Polo-like kinase 4 inhibition:astrategy for cancer therapy? PMC - PubMed Central. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC - NIH. [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]

  • CFI-400945. The Chemical Probes Portal. [Link]

  • Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

  • One‐pot synthesis of 3‐bromo‐2H‐indazole 6. ResearchGate. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Deprotection of 3 a and modification of indazole. ResearchGate. [Link]

  • The Intramolecular Heck Reaction. ResearchGate. [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC - PubMed Central. [Link]

  • Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. PMC - NIH. [Link]

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • 5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives: Synthesis and Biological Screening. Biosciences Biotechnology Research Asia. [Link]

Sources

Application

experimental protocol for Suzuki coupling with 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, pri...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a comprehensive experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, a heterocyclic building block relevant to medicinal chemistry and drug development.[2] We will explore the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals. The protocol is designed to be a self-validating system, incorporating in-process controls and purification strategies to ensure a successful outcome.

Reaction Overview and Mechanistic Principles

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[3] The specific transformation discussed herein is the coupling of the 5-bromo-indazole substrate with a generic arylboronic acid to form a novel biaryl compound.

Figure 1: General scheme for the Suzuki-Miyaura coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole substrate. This is often the rate-determining step of the cycle, resulting in a Pd(II) complex.[1] The reactivity of organic halides follows the trend I > Br > Cl, making our aryl bromide an excellent substrate.[3]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the Pd(II) complex. This process requires activation of the organoboron reagent by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[5][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArylBr Ar-Br (Indazole) ArylBr->OxAdd Boronic Ar'-B(OH)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design: Rationale and Component Selection

The successful execution of a Suzuki coupling, particularly with a functionalized heteroaromatic substrate, depends on the judicious selection of each reaction component.

The Substrate: 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

The substrate is a heteroaryl bromide. The indazole core is a common motif in pharmacologically active molecules.[2][8] The presence of the N-methyl group and the propan-2-ol substituent at adjacent positions introduces moderate steric bulk around the indazole ring system, which must be considered when selecting the catalyst.

Palladium Catalyst and Ligand System

While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, heteroaromatic and sterically hindered substrates often benefit from more robust catalyst systems.[7][9]

  • Recommended Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). This pre-catalyst is air-stable, easy to handle, and has demonstrated high efficacy in the Suzuki coupling of bromoindazoles.[8][10] The dppf ligand's wide bite angle and electron-rich nature are well-suited for promoting both oxidative addition and reductive elimination.

  • Alternative for Optimization: For potentially challenging coupling partners or to improve yields, catalysts based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group can be employed.[9] N-heterocyclic carbene (NHC) based palladium complexes are also excellent alternatives for coupling hindered substrates.[11]

The Base

The base is critical for activating the boronic acid. Its choice can significantly influence reaction rates and yields.[12]

  • Recommended Base: Potassium carbonate (K₂CO₃). It is an effective, inexpensive, and moderately strong base that has been successfully used in Suzuki couplings of bromoindazoles.[8][10]

  • Alternatives for Optimization: Cesium carbonate (Cs₂CO₃) is more soluble and can sometimes accelerate reactions. For very hindered systems, a stronger base like potassium phosphate (K₃PO₄) may be required.[13]

The Solvent System

A polar, aprotic solvent is typically used, often in combination with water to help dissolve the inorganic base and facilitate the formation of the active boronate species.[13]

  • Recommended Solvent: A mixture of 1,4-Dioxane and water (e.g., 4:1 v/v). This system provides good solubility for both the organic substrates and the inorganic base.[10]

  • Alternative: Dimethoxyethane (DME)/water has also proven effective for similar indazole systems.[8] Toluene in combination with water and an alcohol co-solvent can also be used.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol with a representative arylboronic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Equiv.Notes
2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-olC₁₁H₁₃BrN₂O269.141.0 equiv.The limiting reagent.
Arylboronic AcidAr-B(OH)₂Variable1.2 - 1.5 equiv.Use slight excess to drive reaction to completion.
Pd(dppf)Cl₂ complex with CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.640.02 - 0.05 equiv.Air-stable palladium pre-catalyst.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 - 3.0 equiv.Finely powdered and dried is preferred.
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11Solvent (4 parts)Degas before use.
Water (Degassed)H₂O18.02Solvent (1 part)Use deionized, degassed water.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For extractionReagent grade.
Brine (Saturated NaCl solution)NaCl(aq)-For washingTo break emulsions and remove water.
Magnesium Sulfate (Anhydrous)MgSO₄120.37Drying agentFor drying the organic phase.
Silica GelSiO₂60.08Stationary phaseFor column chromatography (e.g., 230-400 mesh).
Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.03 equiv) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by alternating between vacuum and an inert gas (Argon or Nitrogen) for at least three cycles. This is crucial to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the limiting aryl bromide).

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide indicates completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[13]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently degassed solvents.3. Base is not strong enough or is of poor quality.1. Ensure the reaction is set up under a strictly inert atmosphere.2. Use freshly degassed solvents.3. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is dry.
Protodeborylation of Boronic Acid Boronic acid is unstable under reaction conditions (hydrolysis).1. Use a higher equivalence of boronic acid (e.g., 2.0 equiv.).2. Consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable.[14]
Homocoupling of Boronic Acid Can occur at high temperatures or with certain catalyst systems.1. Lower the reaction temperature.2. Ensure the inert atmosphere is maintained throughout the reaction.
Difficult Purification Co-elution of product with residual catalyst or byproducts.1. After concentration, dissolve the crude product in a minimal amount of dichloromethane and filter through a small plug of silica to remove baseline palladium residues.2. Optimize chromatography gradient.

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. By leveraging a proven catalyst system like Pd(dppf)Cl₂ and understanding the critical role of each component, researchers can reliably synthesize novel indazole-containing biaryl compounds. The provided framework, including options for optimization and troubleshooting, empowers scientists to adapt this powerful C-C bond-forming reaction to a wide array of boronic acid coupling partners, facilitating the exploration of new chemical space in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Cid, J., García-Álvarez, J., & Casares, J. A. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Lima, F., & da Silva, A. A. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal. Available from: [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Cetrullo, J., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]

  • Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Ye, C., et al. (2007). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Available from: [Link]

  • Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol with Boronic Acids

Introduction: The Strategic Importance of Indazole Scaffolds in Modern Drug Discovery The indazole core is a privileged heterocyclic motif frequently encountered in contemporary medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Scaffolds in Modern Drug Discovery

The indazole core is a privileged heterocyclic motif frequently encountered in contemporary medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile scaffold for engaging with a wide array of biological targets. Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and highly versatile method for the construction of carbon-carbon bonds.[1] This palladium-catalyzed reaction enables the efficient formation of biaryl and heteroaryl-aryl structures, which are of paramount importance in the synthesis of complex molecular architectures for drug discovery.

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol with a variety of boronic acids. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss critical parameters for optimization and troubleshooting. A key focus will be on the compatibility of the tertiary alcohol functionality, a common feature in drug candidates, under typical Suzuki-Miyaura conditions.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex. This step regenerates the boron species and forms a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Ar-R Ar-Pd(II)-R(L2)->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Synthesis of Starting Material: 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

While 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is commercially available from suppliers such as BLDpharm and MilliporeSigma, a synthetic route is provided here for completeness.[3][4] The synthesis of 2-substituted-2H-indazoles can be achieved through various methods, often involving the regioselective alkylation of a pre-formed indazole core.[5][6] A plausible route involves the reaction of 5-bromo-2H-indazole with a suitable methylating agent, followed by functionalization at the 3-position.

General Protocol for the Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials:

  • 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heat source (oil bath or microwave reactor)

  • Condenser

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a Schlenk flask or microwave vial, add 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Conditions and Expected Outcomes

The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table summarizes recommended starting conditions for different classes of boronic acids.

Boronic Acid TypeRecommended CatalystRecommended BaseSolvent SystemTypical TemperatureExpected Yield RangeNotes
Arylboronic AcidsPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃1,4-Dioxane/Water (4:1)90-100 °C70-95%Generally robust and high-yielding.
Heteroarylboronic AcidsPdCl₂(dppf) or XPhos Pd G3K₃PO₄Toluene/Water (10:1) or DMF100-110 °C50-85%May require more specialized ligands and stronger bases to prevent catalyst inhibition.
Vinylboronic AcidsPd(PPh₃)₄Na₂CO₃THF/Water (3:1)60-70 °C65-90%Lower temperatures are often sufficient.
Alkylboronic AcidsBuchwald Ligand-based Pd precatalystK₃PO₄t-BuOH/Water (5:1)80-100 °C40-75%Prone to β-hydride elimination; specialized catalysts are often necessary.[2]

Expert Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.

  • Choice of Base: The base plays a critical role in activating the boronic acid to the more nucleophilic boronate species.[7] The choice of base can also influence the rate of competing side reactions. For sensitive substrates, milder bases like K₂CO₃ are preferred, while more challenging couplings may require stronger bases like K₃PO₄.

  • Water in the Solvent System: The presence of water often accelerates the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step. However, excessive water can promote protodeboronation of the boronic acid.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure rigorous exclusion of oxygen.
Poor solubility of reagentsTry a different solvent system (e.g., DMF, toluene).
Inefficient transmetalationSwitch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).
Protodeboronation of Boronic Acid Excess water or prolonged reaction timeUse a minimal amount of water or anhydrous conditions with a fluoride source (e.g., KF). Use a higher catalyst loading to accelerate the desired reaction.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is thoroughly degassed.
Dehalogenation of Starting Material Presence of reducing agents (e.g., phosphines)Use a lower catalyst loading or a different ligand.
Reaction with Tertiary Alcohol High temperatures or strongly basic conditionsWhile the tertiary alcohol is generally stable, prolonged exposure to harsh conditions could lead to dehydration or other side reactions.[8][9] If side products are observed, consider lowering the reaction temperature and using a milder base.

Visualization of Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Indazole - Boronic Acid - Base B Evacuate and Backfill with Inert Gas (x3) A->B C Add Catalyst and Degassed Solvents B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Dilute (EtOAc/Water) D->E F Aqueous Workup: - Separate Layers - Wash with Brine - Dry and Concentrate E->F G Column Chromatography F->G H Characterize Product G->H

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol with boronic acids is a powerful and versatile method for the synthesis of novel indazole derivatives. By carefully selecting the catalyst, base, and solvent system, and by maintaining a strictly inert atmosphere, high yields of the desired products can be achieved. The tertiary alcohol functionality is generally well-tolerated under standard Suzuki-Miyaura conditions, but its potential reactivity should be considered during optimization and troubleshooting. This application note provides a solid foundation for researchers to successfully employ this important transformation in their drug discovery and development efforts.

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Deoxygenative Suzuki–Miyaura Arylation of Tertiary Alcohols. Thieme Chemistry. [Link]

  • Cook, A., St. Onge, P., & Newman, S. G. (n.d.). Deoxygenative Suzuki-Miyaura Arylation of Tertiary Alcohols. ResearchGate. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. [Link]

  • Cook, A., St. Onge, P., & Newman, S. G. (n.d.). Deoxygenative Suzuki–Miyaura arylation of tertiary alcohols through silyl ethers. University of Ottawa. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles From 2-(2-Carbonylmethyl)-2H-indazoles. PubMed. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). University of Antwerp. [Link]

  • Cook, A., St. Onge, P., & Newman, S. G. (n.d.). Deoxygenative Suzuki-Miyaura Arylation of Tertiary Alcohols. ChemRxiv. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. MDPI. [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in Anti-Cancer Drug Design

Introduction: The Rationale for Investigating Indazole Derivatives in Oncology The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer agents, includin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Indazole Derivatives in Oncology

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer agents, including axitinib, pazopanib, and niraparib.[1][2][3][4] These compounds have demonstrated significant clinical efficacy by targeting key signaling pathways involved in tumor growth, proliferation, and survival. The broad therapeutic potential of indazole derivatives stems from their ability to inhibit various protein kinases, which are often dysregulated in cancer.[1][5][6]

This document provides a comprehensive guide for the preclinical evaluation of a novel indazole derivative, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol . While specific data for this compound is not yet publicly available, its structural features suggest it may possess anti-cancer properties worthy of investigation. These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically assess its potential as a therapeutic candidate. The following sections will detail the experimental workflow, from initial in vitro screening to more complex mechanistic and in vivo studies, providing the scientific rationale behind each step.

Part 1: Initial In Vitro Evaluation of Anti-Cancer Activity

The first step in evaluating a new compound is to determine its effect on cancer cell viability and proliferation. A panel of cancer cell lines from different tissue origins should be used to assess the breadth of its activity.

Cell Viability and Cytotoxicity Assays

Cell viability assays are foundational for determining the concentration-dependent effects of a compound on cancer cells.[7] The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated and untreated cells as controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.Cost-effective, widely used.Requires a solubilization step for the insoluble formazan.
XTT Reduction of XTT to a water-soluble orange formazan product by metabolically active cells.Simpler protocol (no solubilization step), suitable for high-throughput screening.[9]Reagents can be more expensive.

Part 2: Elucidating the Mechanism of Action

Once the anti-proliferative activity of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is confirmed, the next crucial step is to investigate its mechanism of action. Based on the known activities of other indazole derivatives, it is plausible that this compound may induce apoptosis and/or cause cell cycle arrest.[12][13][14]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[15] Several assays can be used to detect apoptosis.

Protocol 3: Caspase Activity Assay [15]

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of executioner caspases like caspase-3 and caspase-7 is a direct indicator of apoptosis.

  • Cell Treatment: Treat cancer cells with 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Lysis: Harvest and lyse the cells according to the caspase activity assay kit manufacturer's protocol.

  • Assay Reaction: Add the cell lysate to a microplate well containing a caspase-3/7 substrate (e.g., a peptide conjugated to a fluorophore or a chromophore).

  • Measurement: Incubate the plate and measure the fluorescence or absorbance at the appropriate wavelength. The signal intensity is proportional to the caspase activity.

Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay [16][17]

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]

  • Sample Preparation: Grow cells on coverslips and treat with the compound. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[16]

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).[16]

  • Detection: If using a fluorescently labeled dUTP, the signal can be visualized directly. For indirect methods, an antibody against the label (e.g., anti-BrdU) conjugated to a fluorophore is used.

  • Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[18][19] Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[19][20][21]

Protocol 5: Cell Cycle Analysis by Flow Cytometry [18][20][21]

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[18]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A eliminates RNA to reduce background staining.[20]

  • Flow Cytometry: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating Potential Signaling Pathways

Indazole derivatives are known to target protein kinases.[1][5][6] Western blotting can be used to investigate the effect of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol on key signaling proteins.

Protocol 6: Western Blotting [22][23][24][25][26]

  • Protein Extraction: Treat cells with the compound, then lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of kinases in relevant pathways, apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3) overnight at 4°C.[12][23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Hypothetical Signaling Pathway Targeted by Indazole Derivatives

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus/Mitochondria Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAS RAS Receptor Tyrosine Kinase (RTK)->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Indazole Derivative Indazole Derivative Indazole Derivative->Receptor Tyrosine Kinase (RTK) Indazole Derivative->RAF Indazole Derivative->MEK G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Cell Viability Assays (MTT, XTT) B Determine IC50 Values A->B C Apoptosis Assays (Caspase, TUNEL) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Signaling Pathway Analysis (Western Blot) B->E F PK/PD Studies E->F G Xenograft Tumor Models F->G H Efficacy & Toxicity Assessment G->H

Caption: Workflow for preclinical evaluation of a novel anti-cancer compound.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the preclinical evaluation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. By progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can thoroughly characterize the anti-cancer potential of this novel indazole derivative. The data generated will be critical for making informed decisions about its further development as a potential cancer therapeutic.

References

Sources

Method

protocol for N-alkylation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivatives

Application Note & Protocol Topic: Regioselective N-Alkylation of 2-(5-bromo-1H-indazol-3-yl)propan-2-ol Derivatives Audience: Researchers, scientists, and drug development professionals. Executive Summary The indazole s...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective N-Alkylation of 2-(5-bromo-1H-indazol-3-yl)propan-2-ol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, with N-alkylated derivatives forming the core of numerous therapeutic agents.[1][2][3] A primary challenge in their synthesis is controlling the regioselectivity of alkylation at the N-1 versus N-2 positions of the indazole ring.[4][5] Direct alkylation frequently yields a mixture of isomers, complicating purification and reducing yields.[2][4] This document provides a detailed guide for the regioselective N-alkylation of 3-substituted 5-bromo-1H-indazoles, using 2-(5-bromo-1H-indazol-3-yl)propan-2-ol as a model substrate. We present two distinct, robust protocols: one designed for high N-1 selectivity using a sodium hydride-mediated reaction, and another for N-2 selectivity via the Mitsunobu reaction. The underlying principles of thermodynamic versus kinetic control that govern the selectivity of these transformations are explained to empower researchers to adapt these methods to a broader range of substrates.

Core Principles of Regioselectivity in Indazole Alkylation

The outcome of an indazole alkylation reaction is dictated by a delicate balance of electronic effects, sterics, and reaction conditions which influence the kinetic and thermodynamic pathways.

  • Tautomerism and Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][6] Reactions that allow for equilibrium to be established will typically favor the N-1 alkylated product, which is considered the thermodynamic product.[6][7]

  • Kinetic vs. Thermodynamic Control:

    • Thermodynamic Control: Conditions that permit the reversal of an initial alkylation or allow the indazolide anion to equilibrate before reacting will favor the more stable N-1 isomer. The use of strong, non-nucleophilic bases like sodium hydride (NaH) in solvents like tetrahydrofuran (THF) often leads to thermodynamic control.[1][5][7]

    • Kinetic Control: Reactions that are rapid and irreversible tend to favor alkylation at the most nucleophilic or sterically accessible nitrogen atom. For many indazoles, this is the N-2 position, making the N-2 isomer the kinetic product. The Mitsunobu reaction is a classic example of a process that proceeds under kinetic control to favor the N-2 position.[6][7]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring significantly impacts the N-1/N-2 ratio. Electron-withdrawing groups, particularly at the C-7 position, have been shown to favor N-2 alkylation.[1][7][8] The bulky tertiary alcohol group at the C-3 position in our model substrate will also play a crucial role in directing the regioselectivity.

Experimental Workflow Overview

The selection of the appropriate protocol is determined by the desired regioisomeric outcome. The following diagram illustrates the decision-making workflow for the synthesis of N-1 or N-2 alkylated indazole derivatives.

G cluster_start Starting Material cluster_products Target Products cluster_protocols Synthetic Protocols Start 2-(5-bromo-1H-indazol-3-yl)propan-2-ol P1 Protocol 1: NaH / THF Alkyl Halide (R-X) Start->P1  Select for N-1 Isomer P2 Protocol 2: Mitsunobu Reaction (PPh3, DIAD, R-OH) Start->P2  Select for N-2 Isomer N1_Product N-1 Alkylated Indazole (Thermodynamic Product) N2_Product N-2 Alkylated Indazole (Kinetic Product) P1->N1_Product  Yields N-1 P2->N2_Product  Yields N-2

Caption: Experimental workflow for regioselective N-alkylation.

Protocol 1: Highly Selective N-1 Alkylation

This protocol leverages thermodynamic control to achieve high selectivity for the N-1 isomer. The use of sodium hydride in THF is a well-established and effective system for this transformation.[1][7][9]

Principle & Causality

Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H to form a sodium indazolide salt.[10][11] In a solvent like THF, this salt can form a tight ion pair. It is postulated that the sodium cation may chelate between the N-2 nitrogen and an oxygen atom of a C-3 substituent, sterically hindering the N-2 position and directing the incoming alkylating agent to the N-1 position.[4][8] This leads to the formation of the more stable N-1 thermodynamic product with high selectivity.[1][7]

Materials and Reagents
ReagentPuritySupplier (Example)Notes
2-(5-bromo-1H-indazol-3-yl)propan-2-ol>98%Custom SynthesisEnsure starting material is dry.
Sodium Hydride (NaH)60% in oilSigma-AldrichHandle with extreme care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)>99.8%Acros OrganicsUse from a freshly opened bottle or still.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)>98%TCI ChemicalsUse 1.1-1.2 equivalents.
Saturated Aqueous NH₄ClN/ALab-preparedFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousVWR ChemicalsFor drying organic layers.
Step-by-Step Methodology
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(5-bromo-1H-indazol-3-yl)propan-2-ol (1.0 equiv).

  • Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkylating agents, the reaction may be gently heated to 50 °C.[7]

  • Workup: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Protocol 2: Highly Selective N-2 Alkylation

This protocol utilizes the Mitsunobu reaction, a powerful method for achieving N-alkylation under mild, kinetically controlled conditions, which strongly favors the N-2 isomer.[6][7]

Principle & Causality

The Mitsunobu reaction involves the in-situ activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[12] This forms a bulky alkoxyphosphonium salt. The indazole then acts as the nucleophile. Due to the significant steric hindrance of the reaction intermediates, the nucleophilic attack occurs at the more sterically accessible N-2 position, leading to the kinetic product with high regioselectivity.[6][7]

Materials and Reagents
ReagentPuritySupplier (Example)Notes
2-(5-bromo-1H-indazol-3-yl)propan-2-ol>98%Custom SynthesisEnsure starting material is dry.
Primary or Secondary Alcohol (R-OH)>98%Sigma-AldrichUse 1.5-2.0 equivalents.
Triphenylphosphine (PPh₃)>99%Acros OrganicsSolid, handle in a fume hood.
Diisopropyl Azodicarboxylate (DIAD)>95%TCI ChemicalsCaution: Potentially explosive, handle with care. Add dropwise.
Anhydrous Tetrahydrofuran (THF)>99.8%Acros OrganicsUse from a freshly opened bottle or still.
Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(5-bromo-1H-indazol-3-yl)propan-2-ol (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add DIAD (1.5 equiv) dropwise to the solution over 10-15 minutes. An exothermic reaction is often observed, along with a color change to yellow/orange. Maintain the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting crude mixture, which will contain triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate byproduct, can be directly purified by flash column chromatography on silica gel to isolate the pure N-2 alkylated product.

Characterization and Data Summary

Distinguishing between the N-1 and N-2 regioisomers is unequivocally achieved using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[6][7]

  • N-1 Isomer: A key HMBC correlation is observed between the protons on the alpha-carbon of the N-alkyl group (N-CH₂) and the C-7a carbon of the indazole ring.

  • N-2 Isomer: A key HMBC correlation is observed between the protons on the alpha-carbon of the N-alkyl group (N-CH₂) and the C-3 carbon of the indazole ring.

The following table summarizes the expected outcomes for the alkylation of a generic 3-substituted indazole.

ProtocolMethodKey ReagentsControl TypeMajor IsomerTypical N-1:N-2 RatioExpected Yield (%)Reference(s)
1 Base-Mediated SN2NaH, THF, R-XThermodynamicN-1 >99:175-95[1][7]
2 Mitsunobu ReactionPPh₃, DIAD, R-OHKineticN-2 ~1:3 to 4:9650-80 (for N-2)[6][7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield (Both) Incomplete reaction; impure reagents; moisture in the reaction.Ensure all glassware is flame-dried and reagents are anhydrous. Extend reaction time or gently heat (Protocol 1). Use fresh, high-purity reagents.
Poor Regioselectivity Incorrect conditions (e.g., wrong base/solvent combination in Protocol 1).For N-1, strictly adhere to the NaH/THF system. Other bases like K₂CO₃ in DMF often give mixtures.[5]
No Reaction (Protocol 1) Inactive NaH; unreactive alkylating agent.Use fresh NaH. Switch to a more reactive alkylating agent (e.g., from R-Cl to R-I) or increase the reaction temperature.
Complex Mixture (Protocol 2) Side reactions; decomposition of reagents.Add DIAD slowly at 0 °C to control the exotherm. Ensure high-purity reagents are used.

References

  • Keating, C., O'Connor, R., McCarthy, F. O., & Allen, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2095–2106. [Link][1][6][7][8][9]

  • Alam, M. S., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link][2][4]

  • Keating, C., O'Connor, R., McCarthy, F. O., & Allen, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6025-6031. [Link][5][13]

  • Li, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(83), 12588-12591. [Link]

  • Alam, M. S., & Keating, J. J. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Chen, C.-Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693. [Link]

  • Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society. [Link]

  • Wikipedia. (2024). Sodium hydride. Wikipedia. [Link][10]

  • Zhang, L., et al. (2018). Indazole-containing derivatives: a review of their synthesis and biological activities. Journal of Pharmaceutical Negative Results. [Link][3]

  • Venturello, P., & Barbero, M. (2008). Product Subclass 2: Sodium Hydride. Science of Synthesis. [Link][11]

  • Hughes, D. L. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link][12]

  • Wai, J. S., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link][14]

Sources

Application

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Introduction and Strategic Overview The compound 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (CAS No. 1823787-20-7) is a substituted indazole derivative.[1][2][3] The indazole scaffold is a key pharmacophore in numer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The compound 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (CAS No. 1823787-20-7) is a substituted indazole derivative.[1][2][3] The indazole scaffold is a key pharmacophore in numerous therapeutic agents, particularly in oncology, where it is often found in kinase inhibitors.[4] The rigorous characterization of such molecules is a non-negotiable cornerstone of drug development and manufacturing, ensuring product quality, safety, and efficacy. A failure to comprehensively identify and quantify the active pharmaceutical ingredient (API), its impurities, and potential degradants can have profound regulatory and clinical consequences.

This application note provides a holistic, multi-technique protocol for the analytical characterization of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. We move beyond a simple listing of methods to present an integrated workflow. The causality behind each technique's selection is explained, and the protocols are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7] This ensures that the analytical procedures are demonstrably fit for their intended purpose, providing reliable and reproducible data.[8][9]

The analytical strategy is bifurcated into two primary objectives:

  • Separation and Quantification: Employing chromatographic techniques to determine the purity of the compound and quantify any process-related impurities or degradation products.

  • Structural Confirmation and Identification: Utilizing spectroscopic methods to unequivocally confirm the identity of the target compound and elucidate the structure of unknown impurities.

The following sections detail the experimental protocols and rationale for each core analytical technique.

Integrated Analytical Workflow

The characterization of a new batch or formulation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol should follow a logical progression. The initial steps focus on purity and identity, while subsequent, more complex analyses are triggered by the results of the primary tests, such as the appearance of a significant unknown peak in the chromatogram.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Confirmation & Impurity ID cluster_2 Decision & Reporting Sample Test Sample (API or Formulation) HPLC HPLC-UV (Purity, Assay) Sample->HPLC FTIR FTIR (Functional Group ID) Sample->FTIR GCMS GC-MS (Volatile Impurities) Sample->GCMS If volatile impurities expected LCMS LC-MS/MS (Molecular Weight, Fragmentation) HPLC->LCMS Investigate peaks Purity_Check Purity > 99.5%? HPLC->Purity_Check FTIR->LCMS Confirms functional groups NMR 1H & 13C NMR (Unambiguous Structure) LCMS->NMR Confirm structure Report Final Report (Certificate of Analysis) Purity_Check->Report Yes Further_Investigation Impurity Characterization (Isolation & Spectroscopy) Purity_Check->Further_Investigation No Further_Investigation->LCMS

Figure 1: Integrated workflow for the characterization of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Chromatographic Analysis for Purity and Impurities

Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds. For a moderately polar, UV-active molecule like our target compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the principal technique.

High-Performance Liquid Chromatography (HPLC)

Causality: A reverse-phase HPLC method is selected due to its proven robustness and suitability for separating compounds with aromatic and heterocyclic moieties like indazole derivatives.[4][10] The C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte and separate it from more polar or non-polar impurities. A gradient elution is employed to ensure the timely elution of late-eluting, non-polar impurities while maintaining good resolution for early-eluting polar species. This approach is critical for developing a "stability-indicating" method, capable of resolving the API from its potential degradation products.[11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol standard or sample.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD), monitoring at 220 nm and 254 nm.

    • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

    • Column Temperature: 35 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.095
20.095
20.120
25.020
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method.

    • Report any impurity exceeding the reporting threshold (typically 0.05%).

The reliability of this HPLC protocol must be established through a rigorous validation process as per ICH Q2(R2) guidelines.[5][6][7][12]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[11][13]Peak purity analysis (via DAD) should pass; no co-elution.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval where the method is precise, accurate, and linear.[14]Typically 80-120% of the test concentration for assay.
Accuracy The closeness of test results to the true value.98.0-102.0% recovery of spiked analyte.
Precision The degree of scatter between a series of measurements. (Repeatability & Intermediate Precision).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD / LOQ The lowest amount of analyte that can be detected / quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While the target molecule itself has low volatility, GC-MS is an invaluable tool for detecting residual solvents or volatile starting materials and by-products that may be present from the synthesis.[15] The mass spectrometer provides high selectivity and identification capabilities, particularly for halogenated compounds, which often have distinct fragmentation patterns.[16][17]

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl sulfoxide (DMSO).

    • Seal the vial immediately with a PTFE-lined septum and cap.

  • Instrumentation and Conditions:

    • System: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.

    • GC Column: Agilent DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Headspace Sampler: Oven at 80 °C, Loop at 90 °C, Transfer Line at 100 °C.

    • GC Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).

    • MS Ion Source: Electron Ionization (EI), 70 eV.

    • MS Scan Range: 35 - 400 amu.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify against a calibrated standard if specific impurities are expected.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide the definitive evidence for the molecular structure of the API and are essential for identifying unknown impurities isolated via chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Causality: LC-MS is the cornerstone of modern structural elucidation. It provides the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), yields fragmentation data that acts as a structural fingerprint. For our target compound, the presence of bromine provides a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity, which greatly aids in identification.[18][19]

  • Sample Preparation:

    • Use the same sample prepared for HPLC analysis (0.5 mg/mL). Further dilute with the initial mobile phase to approximately 10 µg/mL.

  • Instrumentation and Conditions:

    • System: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer.

    • Chromatography: Use the HPLC method from Protocol 1 (scaled for UPLC if necessary).

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode: Full Scan (MS) from 100-800 m/z. Data-dependent MS/MS on the most intense ions.

  • Data Analysis:

    • Confirm the molecular weight from the [M+H]⁺ ion. Verify the characteristic 1:1 isotopic pattern for the bromine atom.

    • Analyze the MS/MS fragmentation pattern to identify characteristic losses (e.g., loss of H₂O from the tertiary alcohol, loss of the propan-2-ol group).

MS_Fragmentation Parent [M+H]+ m/z 270/272 Frag1 Loss of H2O [M+H - H2O]+ m/z 252/254 Parent->Frag1 -18 Da Frag2 Loss of C3H7O (propan-2-ol radical) m/z 211/213 Parent->Frag2 -59 Da

Figure 2: Predicted key fragmentation pathways for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in ESI+ mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural determination. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule. The predicted spectrum for a 2H-indazole will differ characteristically from a 1H-indazole, allowing for definitive isomer assignment.[20][21][22]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • System: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiments: Standard ¹H, ¹³C{¹H}, and optionally 2D experiments like COSY and HSQC for full assignment.

    • Temperature: 298 K.

  • Predicted Spectral Data:

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Features
C(CH₃)₂OH~1.6 (s, 6H)~30Large singlet for two equivalent methyl groups.
C(CH₃)₂O H~2.0-3.0 (s, 1H)-Broad singlet, exchangeable with D₂O.
C(C H₃)₂OH-~72Quaternary carbon of the alcohol.
N-CH₃~4.2 (s, 3H)~35Singlet for the N-methyl group.
Aromatic CH (H4, H6, H7)~7.2-7.8~110-130Doublets and double-doublets, specific splitting pattern for the ring.
C3-Indazole-~155Quaternary carbon attached to the propanol group.
C5-Br-~115Carbon directly attached to bromine.
Other Aromatic C-~120-145Other quaternary and CH carbons of the indazole ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and simple technique for confirming the presence of key functional groups. For this molecule, the most characteristic absorptions will be from the tertiary alcohol O-H and C-O bonds.[23][24] It serves as a quick identity check.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Conditions:

    • System: PerkinElmer Spectrum Two or equivalent with a UATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)VibrationAppearance
~3400-3200O-H Stretch (tertiary alcohol, H-bonded)Strong, Broad
~3050-2850C-H Stretch (Aromatic and Aliphatic)Medium-Strong
~1610, ~1500C=C Stretch (Aromatic ring)Medium
~1150C-O Stretch (tertiary alcohol)[25]Strong
~600-500C-Br StretchMedium-Strong

Conclusion

The analytical characterization of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol requires a multi-faceted approach that combines the separation power of chromatography with the definitive structural elucidation capabilities of spectroscopy. The protocols outlined in this application note provide a robust framework for ensuring the identity, purity, and quality of this important indazole derivative. Adherence to these validated methods, grounded in the principles of ICH guidelines, is essential for any scientist or researcher in the pharmaceutical development landscape. By understanding the causality behind each technique, researchers can intelligently apply these tools to solve complex analytical challenges and ensure the integrity of their results.

References

  • ICH. (2024). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. ECA Analytical Quality Control Group. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Esteve, E., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Alaee, M., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Health Perspectives. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Ng, L. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Sartor, F. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • Aaljoki, K., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

  • Hites, R. A., & Rappe, C. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]

  • Sznitowska, M., et al. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Gonçalves, M., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Focant, J. F., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Schmidt, T. C., et al. (2004). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry. [Link]

  • Siddiqi, Z. A., et al. (2015). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. The Chemical Educator. [Link]

  • de Souza, M. V. N., et al. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]

  • Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]

  • Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link]

  • Química Orgánica. IR Spectrum: Alcohols and Phenols. [Link]

  • Postigo, C., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research. [Link]

  • Bagedar, S. R., et al. (2014). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • da Silva, A. B. F., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]

  • Reddit. (2024). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized?. r/chemhelp. [Link]

  • Royal Society of Chemistry. (2024). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • Google Patents. (2024).
  • Ferreira, P. M. T., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • D, T., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

  • Wutech. 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

Sources

Method

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in the synthesis of PARP inhibitors

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors....

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors.

Introduction: The Strategic Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular machinery for DNA repair. They play a pivotal role in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[1] In cancer therapy, PARP inhibitors (PARPi) have emerged as a groundbreaking class of targeted drugs. Their mechanism of action is rooted in the concept of "synthetic lethality".[2][3] In tumors with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the pharmacological inhibition of PARP leads to an accumulation of unrepaired SSBs.[1][4] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cancer cells cannot repair these DSBs, leading to genomic instability and cell death, while healthy cells with functional HR pathways remain largely unaffected.[4][5][6]

Several PARP inhibitors, including Olaparib, Niraparib, Rucaparib, and Talazoparib, have received regulatory approval for treating various cancers, notably those associated with BRCA mutations like ovarian, breast, prostate, and pancreatic cancers.[4][7] A common structural motif in many potent PARP inhibitors is the indazole scaffold, which serves as a pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of the PARP enzyme.[5][8][9] The synthesis of these complex molecules relies on the strategic construction of functionalized heterocyclic intermediates. This guide focuses on a key building block, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol , and elucidates its synthesis and application in constructing advanced PARP inhibitor analogues.

The Intermediate: A Versatile Scaffold for PARP Inhibitor Synthesis

The molecule 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is not merely a precursor; it is a strategically designed intermediate for medicinal chemistry. Its structure contains several key features:

  • 2H-Indazole Core: The 2-substituted indazole regioisomer is a validated and frequently utilized core in potent PARP inhibitors, including Niraparib.[8][9] This scaffold correctly orients the molecule within the enzyme's active site.

  • C3-Substitution (Propan-2-ol): The tertiary alcohol group at the C3 position is a versatile functional handle. It is created via a Grignard reaction on a precursor ester, a robust and scalable synthetic method. This group can be further modified or may serve to modulate the physicochemical properties of the final compound.

  • C5-Bromo Substituent: The bromine atom is a critical feature for synthetic diversification. It provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, or amine fragments to explore the inhibitor's structure-activity relationship (SAR).

The following sections provide detailed protocols for the synthesis of this key intermediate and demonstrate its application in the subsequent construction of more complex molecular architectures relevant to PARP inhibitor discovery.

Visualizing the Synthetic Strategy

The overall synthetic plan involves a two-step sequence starting from a commercially available substituted indazole ester. This is followed by a demonstration of its utility in a palladium-catalyzed cross-coupling reaction.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Application A Methyl 5-bromo-1H-indazole-3-carboxylate (Starting Material) B Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate A->B Step 1: N-Methylation (Regioselective) C 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (Key Intermediate) B->C Step 2: Grignard Reaction (+ 2 eq. CH3MgBr) E Advanced PARP Inhibitor Scaffold C->E Step 3: Suzuki Coupling (Pd Catalyst, Base) D Arylboronic Acid (R-B(OH)2) D->E

Caption: Overall workflow for the synthesis and application of the key indazole intermediate.

Protocol 1: Regioselective N-Alkylation of the Indazole Core

Objective: To synthesize Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate via regioselective N-methylation of the corresponding 1H-indazole.

Background: The alkylation of 1H-indazoles can produce a mixture of N1 and N2 regioisomers, and achieving selectivity is a common challenge.[10] The choice of base and solvent system is critical. While some conditions favor the thermodynamically more stable N1 product, specific conditions can be employed to favor the desired N2 isomer, which is prevalent in many PARP inhibitors.[11][12] This protocol utilizes conditions reported to favor N2 alkylation for certain substituted indazoles.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
Methyl 5-bromo-1H-indazole-3-carboxylate255.062.55 g10.01.0
Cesium Carbonate (Cs₂CO₃)325.824.89 g15.01.5
Methyl Iodide (CH₃I)141.940.75 mL (1.71 g)12.01.2
N,N-Dimethylformamide (DMF), anhydrous-50 mL--
Ethyl Acetate (EtOAc)-200 mL--
Saturated aq. NH₄Cl-50 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 5-bromo-1H-indazole-3-carboxylate (2.55 g, 10.0 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add cesium carbonate (4.89 g, 15.0 mmol) to the suspension. Stir the mixture at room temperature for 20 minutes. The cesium salt is crucial as it can influence the regioselectivity of the alkylation.[13]

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Slowly add methyl iodide (0.75 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc).

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain a mixture of N1 and N2 isomers. Purify the residue by flash column chromatography on silica gel (using a gradient of Hexanes:EtOAc) to separate the two regioisomers. The 2H-indazole (N2-alkylated) is typically the more polar isomer.

  • Characterization: Collect the fractions containing the desired product and concentrate to yield Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate as a solid. Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and MS analysis. The regiochemical assignment can be confirmed using 2D NMR techniques like HMBC.[12]

Protocol 2: Grignard Reaction for Tertiary Alcohol Synthesis

Objective: To synthesize the target intermediate, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, from the corresponding ester.

Background: The reaction of an ester with a Grignard reagent is a classic method for forming tertiary alcohols. The reaction proceeds via two successive nucleophilic additions.[14] The first addition forms a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[15][16] Therefore, at least two equivalents of the Grignard reagent are required. Strict anhydrous conditions are essential as Grignard reagents are strong bases and will be quenched by protic solvents like water.[16]

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate269.092.69 g10.01.0
Methylmagnesium Bromide (CH₃MgBr), 3.0 M in Et₂O-8.4 mL25.02.5
Tetrahydrofuran (THF), anhydrous-100 mL--
Saturated aq. NH₄Cl-50 mL--
Ethyl Acetate (EtOAc)-150 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----

Procedure:

Caption: Experimental workflow for the Grignard reaction.

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Dissolution: Add Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (2.69 g, 10.0 mmol) to the flask and dissolve it in anhydrous THF (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Transfer the Methylmagnesium Bromide solution (8.4 mL of 3.0 M solution in Et₂O, 25.0 mmol) to the dropping funnel via cannula or a dry syringe. Add the Grignard reagent to the stirred ester solution dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Caution: The quenching is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of Hexanes:EtOAc) to yield 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

  • Characterization: Confirm the structure of the final product by ¹H NMR (expecting the disappearance of the ester's methoxy singlet and the appearance of two new methyl singlets and a hydroxyl proton), ¹³C NMR, and MS.

Protocol 3 (Application): Suzuki Cross-Coupling

Objective: To demonstrate the synthetic utility of the C5-bromo group by coupling the intermediate with an arylboronic acid to generate a more complex, bi-aryl scaffold common in kinase and PARP inhibitors.

Background: The Suzuki-Miyaura cross-coupling is a powerful and widely used C-C bond-forming reaction in pharmaceutical synthesis. It involves the palladium-catalyzed reaction between an organohalide (here, our bromo-indazole) and an organoboron compound (an arylboronic acid). The reaction requires a palladium catalyst, a ligand, and a base.

Materials & Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol269.14269 mg1.01.0
4-Fluorophenylboronic acid139.90168 mg1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.5658 mg0.050.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Procedure:

  • Setup: In a microwave vial or a Schlenk tube, combine 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (269 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Alternatively, use microwave irradiation (e.g., 120 °C for 30 minutes) if available. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired coupled product.

  • Characterization: Confirm the structure via NMR and MS, expecting to see signals corresponding to the newly introduced 4-fluorophenyl ring and the absence of the bromine isotope pattern in the mass spectrum.

Conclusion

The intermediate 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol serves as a highly valuable and versatile building block in the synthesis of novel PARP inhibitors. The protocols detailed herein provide a reliable and logical pathway for its synthesis, starting from a commercially available precursor. The regioselective N-alkylation and the robust Grignard reaction are key transformations that are scalable and well-understood. Furthermore, the strategic placement of the bromine atom allows for late-stage diversification via cross-coupling reactions, enabling the rapid generation of compound libraries for SAR studies. For researchers in drug discovery, mastering the synthesis and manipulation of such intermediates is fundamental to the development of next-generation targeted cancer therapies.

References

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
  • O'Sullivan, C. C., & Plummer, R. (2013). Mechanisms of Resistance to PARP Inhibitors—Three and Counting. Cancer Discovery.
  • McCabe, N., et al. (2006). PARP inhibitors: Some possible mechanisms of action and resistance. ResearchGate. [Link]

  • Li, H., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers.
  • Pilié, P. G., et al. (2023). Causes and Mechanisms of PARP Inhibitor Resistance. Encyclopedia.pub. [Link]

  • Pishvaian, M. J., et al. (2014). A Review of PARP Inhibitors in Clinical Development. The Oncologist.
  • Zhong, G. (2018). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka. [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Dahlstrom, E. (2024). What are PARP inhibitors? MD Anderson Cancer Center. [Link]

  • University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. [Link]

  • Mita, M. M., et al. (2019). PARP Inhibition in Cancer: An Update on Clinical Development. Targeted Oncology. [Link]

  • Cleveland Clinic. (n.d.). PARP Inhibitors. Cleveland Clinic. [Link]

  • Kofink, C. (2006). New Functionalized Grignard Reagents and their Applications in Amination Reactions. University of Munich. [Link]

  • ResearchGate. (n.d.). The Proposed Mechanism for the Synthesis of 1H-Indazoles via N-N bond formation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]

  • Wang, C., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Hawkins, J. M., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Synthetic route to spiro-3H-indazoles and fused-2H-indazoles. ResearchGate. [Link]

  • Le, K. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. MDPI. [Link]

  • McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • ResearchGate. (n.d.). Synthesis of talazoparib and its derivatives and radiosynthesis of [¹⁸F]talazoparib/3a″. ResearchGate. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Zhou, D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. ResearchGate. [Link]

  • WTM. (n.d.). 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. WTM. [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemistry Steps. (2022). Grignard Reagent with Esters - a Practice Example. YouTube. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Chemistry Steps. [Link]

  • Kamal, A., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

  • IRBM. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM. [Link]

  • ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Development of Novel Indazole-Based Compounds from 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Introduction: The Indazole Scaffold and Rationale for Derivatization The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole.[1] This scaffold is a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and Rationale for Derivatization

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole.[1] This scaffold is a cornerstone in the design of a wide array of therapeutic agents, demonstrating activities such as anti-tumor, anti-inflammatory, and anti-HIV properties.[2] Marketed drugs like Pazopanib, a tyrosine kinase inhibitor for treating renal cell carcinoma, underscore the clinical significance of indazole-based compounds.[2]

The starting material, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol , offers a strategically functionalized platform for generating novel derivatives. The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents.[1] Concurrently, the tertiary alcohol on the C3 side chain presents an opportunity for further modification, potentially influencing the compound's steric and electronic properties, as well as its pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this indazole scaffold. We will detail robust protocols for key C-C and C-N bond-forming reactions at the C5 position and explore subsequent modifications of the C3 side chain. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Experimental Workflow Overview

The overall strategy involves a two-pronged approach: initial diversification at the C5-bromo position followed by optional modification of the C3-(2-hydroxypropyl) group. This allows for the creation of a broad library of compounds from a single, readily available starting material.

G cluster_main Experimental Workflow Start Start: 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol C5_Func PART 1: C5 Position Functionalization (Cross-Coupling Reactions) Start->C5_Func Purification1 Work-up & Purification C5_Func->Purification1 Suzuki-Miyaura Buchwald-Hartwig Sonogashira Heck C5_Product C5-Substituted Indazole Intermediate Purification1->C5_Product C3_Mod PART 2: C3 Side Chain Modification (e.g., Dehydration) C5_Product->C3_Mod Optional Step Purification2 Work-up & Purification C3_Mod->Purification2 Final_Product Novel Indazole Derivative Library Purification2->Final_Product

Caption: High-level experimental workflow for generating novel indazole derivatives.

PART 1: Functionalization of the C5-Bromo Position

The bromine atom at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This section provides detailed protocols for four key transformations: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

A. Stability of the C3-Tertiary Alcohol Moiety

A critical consideration during the functionalization of the C5 position is the stability of the tertiary alcohol at the C3 position. Tertiary benzylic alcohols are generally stable under the neutral or basic conditions typically employed in palladium-catalyzed cross-coupling reactions.[3] However, they are susceptible to acid-catalyzed dehydration to form an alkene.[4] Therefore, it is imperative to avoid acidic conditions during both the reaction and the work-up phases of the following protocols to preserve the integrity of this functional group. Should the dehydrated product be desired, a subsequent protocol for this transformation is provided in Part 2.

B. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation (Arylation/Heteroarylation)

The Suzuki-Miyaura reaction is a robust method for coupling aryl or heteroaryl boronic acids with the C5-bromoindazole.[5][6] This reaction is highly valued for its mild conditions and broad functional group tolerance.[5]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst. A common and effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv.).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add an anhydrous and degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure 5-aryl/heteroaryl-2-methyl-2H-indazole derivative.

ParameterRecommended ConditionsRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Dppf is a robust ligand for coupling heteroaryl halides.[6]
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[7]
Solvent 1,4-Dioxane/H₂O, DMFA mixture of an organic solvent and water is often optimal.[5]
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle.
C. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling the C5-bromoindazole with a wide variety of primary and secondary amines.[3] The choice of ligand is crucial for achieving high yields and broad substrate scope.

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a flame-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos or SPhos, 0.02-0.04 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Under argon, add 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (1.0 equiv.), the desired amine (1.2 equiv.), and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the sealed tube to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield the desired 5-amino-2-methyl-2H-indazole derivative.

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium(0) or (II) precatalysts.[8]
Ligand XPhos, SPhosBulky, electron-rich phosphines that facilitate reductive elimination.
Base NaOtBu, LiHMDS, K₃PO₄Strong bases are required to deprotonate the amine.[9]
Solvent Toluene, 1,4-DioxaneAprotic solvents are standard for this reaction.
Temperature 80-110 °CNecessary to drive the catalytic cycle.
D. Sonogashira Coupling for C-C Bond Formation (Alkynylation)

The Sonogashira coupling enables the introduction of terminal alkynes at the C5 position, a valuable transformation for creating linear extensions of the indazole core.[10] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[10]

Caption: General scheme for the Sonogashira coupling reaction.

Protocol 3: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under argon, add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).[11] Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyne.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

E. Heck Coupling for C-C Bond Formation (Alkenylation)

The Heck reaction facilitates the coupling of the C5-bromoindazole with alkenes to form substituted alkenes.[12] This method is particularly useful for introducing vinyl groups.

Sources

Method

purification techniques for derivatives of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Introduction: Navigating the Purification of Novel Indazole Scaffolds The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of 2-(5-bromo-2-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of Novel Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol represent a class of compounds with significant potential in drug discovery, characterized by a moderately polar heterocyclic core, a halogen substituent, and a tertiary alcohol moiety. These structural features, while crucial for biological activity, introduce specific challenges in purification that demand a multi-modal and rationally designed strategy.

The primary goal of any purification protocol is not merely to isolate the target compound but to do so efficiently while removing critical impurities that could confound biological assays or compromise drug safety.[2][3] This guide provides a comprehensive overview of robust purification techniques, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern separation. We will explore a systematic approach, from initial impurity profiling to the application of orthogonal high-resolution chromatographic techniques, ensuring that researchers, scientists, and drug development professionals can achieve the highest standards of purity for this important class of molecules.

Foundational Step: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of what needs to be removed. Impurities in a crude sample of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol can originate from various sources during its synthesis.[2][4]

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the synthetic route, precursors may persist in the final reaction mixture.

  • Synthetic Intermediates: Incomplete conversion during multi-step syntheses can leave residual intermediates.

  • Regioisomers: The synthesis of N-alkylated indazoles can often produce a mixture of N1 and N2 isomers. While the target is the 2-methyl (2H) indazole, the 1-methyl (1H) isomer is a common and often difficult-to-separate impurity.[5]

  • Byproducts of Bromination: Electrophilic aromatic substitution reactions can sometimes lead to over-bromination, resulting in di-bromo or other poly-halogenated species.[6][7]

  • Degradation Products: The stability of the final compound under the reaction or workup conditions can influence the formation of degradants.

A preliminary analysis of the crude material by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is an indispensable first step to identify the major and minor components, guiding the selection of an appropriate purification strategy.

Purification Strategy: A Multi-Modal Approach

A single purification technique is rarely sufficient to achieve the high purity (>99.5%) required for pharmaceutical development. A tiered approach, often combining a bulk purification method with a high-resolution polishing step, is most effective.

Crystallization: The First Line of Defense

For solid compounds, crystallization is an exceptionally powerful, scalable, and cost-effective purification technique. Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent system.

Causality Behind Experimental Choices: The presence of the flat, aromatic indazole ring and the polar tertiary alcohol group suggests that a solvent system with balanced polarity will be most effective. Bromo-substituted aromatic compounds often exhibit good crystallinity.[8][9]

  • Solvent Screening: A systematic screening process is crucial. Start with single solvents of varying polarity (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene). If a single solvent does not yield satisfactory results, explore binary solvent systems (e.g., ethanol/water, ethyl acetate/heptane).

  • Methodology: The goal is to dissolve the crude material in a minimum amount of a hot solvent (or solvent mixture) in which impurities are either highly soluble or sparingly soluble, and then allow the solution to cool slowly, promoting the formation of well-ordered crystals of the pure compound. A patent for separating substituted indazole isomers specifically highlights the use of a mixed solvent system (acetone/water) for recrystallization to achieve >99% purity.[10]

Flash Chromatography: The Laboratory Workhorse

Flash column chromatography is the most common method for routine purification in a research setting. It is a rapid form of preparative liquid chromatography that relies on a stationary phase (typically silica gel) and a mobile phase to separate compounds based on their polarity.

Causality Behind Experimental Choices: The target molecule contains a basic nitrogen within the indazole ring, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction often leads to significant peak tailing and poor separation.

  • Stationary Phase: While standard silica gel is common, using a deactivated or base-treated silica gel can significantly improve peak shape. Alternatively, alumina (basic or neutral) can be an effective stationary phase for basic compounds.

  • Mobile Phase Selection:

    • A typical starting point is a gradient of ethyl acetate in hexanes.[11]

    • For more polar compounds, a methanol/dichloromethane system is effective.[11][12]

    • Crucial Insight: To mitigate peak tailing on standard silica, the addition of a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase is highly recommended.[13] This additive competes for the acidic sites on the silica, allowing the basic analyte to elute more symmetrically.

High-Resolution Polishing Techniques

When flash chromatography or crystallization fails to provide the requisite purity, or for separating very closely related impurities, high-resolution techniques are necessary.

RP-HPLC separates molecules based on their hydrophobicity. It is an excellent orthogonal technique to normal-phase chromatography.

Causality Behind Experimental Choices: The molecule has sufficient non-polar character (bromo-phenyl ring, methyl groups) to be retained on a non-polar C18 stationary phase, while the polar indazole and alcohol moieties ensure elution with a standard aqueous/organic mobile phase.

  • Stationary Phase: C18-bonded silica is the most common choice.

  • Mobile Phase: Typically, a gradient of acetonitrile or methanol in water is used. An acidic modifier (0.1% trifluoroacetic acid or formic acid) is essential to protonate the basic nitrogens, ensuring sharp peaks and consistent retention times.

  • Orthogonality: Impurities that co-elute with the main compound in a normal-phase system may be well-resolved in a reversed-phase system due to the different separation mechanism.[14][15][16]

SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic co-solvent (modifier).[17] It has emerged as a premier tool in the pharmaceutical industry, particularly for chiral separations and for purifying moderately polar compounds.[18][19]

Causality Behind Experimental Choices: SFC separations are governed by a complex interplay of polarity and hydrogen bonding interactions. The low viscosity and high diffusivity of supercritical CO₂ lead to very fast and efficient separations.[17]

  • Advantages: SFC is often faster than HPLC, generates significantly less organic solvent waste, and offers unique selectivity, making it an excellent orthogonal method to RP-HPLC.

  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol. Additives like diethylamine for basic compounds can be used to improve peak shape.

The Critical Challenge: Chiral Separation

The 2-(propan-2-ol) substituent creates a chiral center in the target molecule. In drug development, it is almost always necessary to separate and test individual enantiomers, as they can have vastly different pharmacological and toxicological profiles.

Primary Technique: Chiral SFC SFC is the undisputed method of choice for preparative chiral separations in modern drug discovery.[19][20] It is significantly faster and more efficient than chiral HPLC.

Causality Behind Experimental Choices: Separation is achieved using a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those coated with derivatives of amylose or cellulose (e.g., Chiralpak® and Chiralcel® series), are extremely effective for a broad range of compounds.[21][22] A screening of several different CSPs is the most effective way to find the optimal separation conditions.

  • Method Development: A typical screening protocol involves testing 4-6 different CSPs with a standard gradient of an alcohol (e.g., methanol, ethanol, or isopropanol) in supercritical CO₂.

Visualized Workflows and Protocols

Purification Strategy Selection Workflow

Purification_Workflow Crude Crude Material (Purity < 90%) Purity_Check1 Purity Analysis (LC-MS, NMR) Crude->Purity_Check1 Crystallization Attempt Crystallization Purity_Check1->Crystallization Solid Flash Flash Chromatography Purity_Check1->Flash Oil / Non-crystalline Purity_Check2 Purity > 98%? Crystallization->Purity_Check2 Flash->Purity_Check2 Prep_HPLC Prep RP-HPLC (High Purity Polish) Purity_Check2->Prep_HPLC No, Achiral SFC Prep SFC (Achiral or Chiral) Purity_Check2->SFC No, Chiral Center Final_Check Final Purity & Identity (>99.5%) Purity_Check2->Final_Check Yes Prep_HPLC->Final_Check SFC->Final_Check

Caption: A decision workflow for selecting the appropriate purification technique.

The Principle of Orthogonal Purification

Orthogonal_Purification cluster_0 Reversed-Phase HPLC (Hydrophobicity) cluster_1 SFC / HILIC (Polarity) RP_HPLC Injection Co-eluting Peaks (Target + Impurity B) Impurity A SFC Injection Impurity B Target Impurity A Sample Crude Sample (Target + Impurity A + Impurity B) Sample->RP_HPLC:f0 Analysis 1 Sample->SFC:f0 Analysis 2

Caption: Orthogonal methods resolve impurities that co-elute in a single system.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with Basic Modifier
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a suitable solvent system. A good target Rf for the desired compound is ~0.25-0.35.

    • Example System: 30% Ethyl Acetate / 70% Hexanes.

    • If peak streaking is observed on the TLC plate, the column will also perform poorly.

  • Solvent Modification: Prepare the mobile phase. If streaking was observed, add 0.5% triethylamine (Et₃N) to the ethyl acetate component before mixing with hexanes.

  • Column Packing: Dry-pack a silica gel column of appropriate size for the amount of crude material. Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., 10% Ethyl Acetate / 90% Hexanes + 0.5% Et₃N in the polar component).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column using a gradient elution profile, slowly increasing the percentage of the polar solvent. Collect fractions and analyze them by TLC or LC-MS.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative RP-HPLC
  • Analytical Method Development: Develop an analytical HPLC method first on a C18 column (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Identify the retention time of the target compound and the resolution from its nearest impurities.

  • Scale-Up: Transfer the method to a preparative C18 column (e.g., 21.2 x 250 mm). Adjust the flow rate and gradient slope according to the column dimensions.

  • Sample Preparation: Dissolve the partially purified material in a suitable solvent (e.g., Methanol or DMSO), ensuring it is fully dissolved and filtered before injection.

  • Purification & Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram, triggering collection at the start of the target peak and stopping after the peak returns to baseline.

  • Analysis and Isolation: Analyze the collected fractions for purity. Combine the pure fractions and remove the organic solvent (acetonitrile) via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product as a solid.

Protocol 3: Chiral Separation by SFC
  • CSP Screening: On an analytical SFC system, screen a set of 4-6 chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) with a generic gradient.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B: Methanol.

    • Gradient: 5% to 40% B over 5 minutes.

    • Identify the column and conditions that provide baseline separation of the two enantiomers.

  • Method Optimization: Optimize the separation by switching to an isocratic (constant percentage of modifier) method. Adjust the percentage of methanol to maximize resolution while minimizing run time.

  • Preparative Scale-Up: Transfer the optimized isocratic method to a preparative SFC system with the same CSP. Increase the flow rate and injection volume according to the larger column dimensions.

  • Stacked Injections: For maximum throughput, use stacked injections, where a new injection is made before the previous one has fully eluted from the column.

  • Fraction Collection & Isolation: The SFC instrument separates the eluent containing the two enantiomers into two distinct collection vessels. The CO₂ depressurizes into a gas, leaving the product dissolved in the small amount of methanol modifier, which is then easily removed by rotary evaporation.

Data Summary and Troubleshooting

Table 1: Comparison of Purification Techniques

TechniqueStationary PhaseTypical Mobile PhaseSeparation PrincipleIdeal For
Crystallization N/A (Solid State)Single or binary solventDifferential SolubilityBulk purification (>5g), high-purity solids
Flash Chroma. Silica GelHexane/EtOAc (+ Et₃N)PolarityPrimary purification (100mg - 10g)
Prep RP-HPLC C18 SilicaWater/Acetonitrile (+FA)HydrophobicityHigh-purity polishing (<5g), polar impurities
Prep SFC Chiral (e.g., Chiralpak)scCO₂/MethanolPolarity & H-BondingChiral separations, fast achiral purification

Troubleshooting Common Issues:

  • Issue: Compound is stuck on the silica gel column.

    • Cause: Compound is too polar for the eluent, or strong acidic-basic interaction.

    • Solution: Increase eluent polarity (switch to MeOH/DCM). Add a basic modifier (Et₃N).

  • Issue: Poor resolution in RP-HPLC.

    • Cause: Sub-optimal mobile phase or gradient.

    • Solution: Try methanol instead of acetonitrile. Lengthen the gradient slope. Ensure the acidic modifier is present.

  • Issue: No separation on any chiral column.

    • Cause: The compound may be a single enantiomer, or the chosen CSPs are ineffective.

    • Solution: Verify the presence of enantiomers by NMR using a chiral shift reagent. Screen a different class of CSPs.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem.
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.
  • Aromatic bromination process - Google P
  • 2H-Indazole synthesis - Organic Chemistry Portal.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - The Journal of Organic Chemistry. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH.
  • Pd(PPh3)
  • Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit.
  • Chromatography: Solvent Systems For Flash Column - University of Rochester. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchG
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF - ResearchG
  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermedi
  • Supercritical Fluid Chromatography | Industrial Purific
  • Achiral Supercritical Fluid Chromatography (SFC)
  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chrom
  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.
  • Reversal of Elution Order for Profen Acid Enantiomers in Normal Phase LC on Chiralpak AD.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Welcome to the technical support center for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile indazole derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and purity. Our insights are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and experimental success.

Introduction to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a key intermediate in medicinal chemistry, valued for its unique structural motifs: a substituted indazole core and a tertiary alcohol. The indazole moiety is a well-established pharmacophore found in numerous therapeutic agents.[1] The tertiary alcohol provides a handle for further functionalization but also introduces specific chemical challenges, such as susceptibility to dehydration. This guide will focus on troubleshooting the synthesis of this compound and its subsequent use in common synthetic transformations.

Section 1: Synthesis via Grignard Reaction

The most common route to tertiary alcohols like 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is the Grignard reaction, likely from a corresponding ester or ketone precursor such as methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is not initiating. What are the likely causes?

A1: Failure to initiate is a classic issue in Grignard reactions and almost always points to two primary culprits:

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water. Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Mechanical or chemical activation is often necessary.

Q2: I'm observing a low yield of the desired tertiary alcohol. What are the potential side reactions?

A2: Low yields can be attributed to several factors beyond reaction initiation:

  • Wurtz Coupling: The reaction of the Grignard reagent with unreacted alkyl halide can lead to homocoupled byproducts. This can be minimized by the slow addition of the alkyl halide to the magnesium suspension.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. This can be monitored by thin-layer chromatography (TLC).

  • Work-up Issues: Inadequate quenching of the reaction or suboptimal extraction procedures can lead to product loss.

Troubleshooting Guide: Grignard Synthesis
Issue Potential Cause Recommended Solution
Reaction Fails to Initiate Moisture in glassware/solvents.Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Passivated magnesium surface.Activate magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask prior to adding the solvent.
Low Yield of Tertiary Alcohol Grignard reagent quenching.Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a positive pressure of an inert gas.
Incomplete conversion.Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.
Side reactions (e.g., Wurtz coupling).Add the solution of the indazole precursor to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to control the exotherm.
Formation of Biphenyl-type Impurities Coupling of the Grignard reagent with unreacted aryl halide.This is favored at higher temperatures and concentrations. Use dilute solutions and maintain a low reaction temperature.[2]
Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 2-(5-bromo-2-methylphenyl)propan-2-ol and should be optimized for the specific indazole substrate.[3]

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently warm the flask under a stream of inert gas until the purple vapor of iodine is observed, then allow it to cool.

  • Grignard Formation: Add anhydrous diethyl ether or THF to the flask to just cover the magnesium. In the dropping funnel, prepare a solution of methylmagnesium bromide or chloride (2.1 equivalents) in the same anhydrous solvent. Add a small portion of the Grignard reagent solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Once initiated, add the remaining Grignard solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Indazole Precursor: After the Grignard formation is complete, cool the reaction mixture to 0 °C. Dissolve the 5-bromo-2-methyl-2H-indazole-3-carbonyl precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 2: N-Alkylation of the Indazole Core

A common subsequent reaction for indazole-containing molecules is N-alkylation. A significant challenge in this reaction is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position of the indazole ring.

Frequently Asked Questions (FAQs)

Q3: I am getting a mixture of N-1 and N-2 alkylated products. How can I control the regioselectivity?

A3: The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions. Generally, N-1 alkylation is thermodynamically favored, while N-2 alkylation is kinetically favored.[4]

  • For N-1 Selectivity (Thermodynamic Control): Use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors the formation of the more stable N-1 isomer.[1][5]

  • For N-2 Selectivity (Kinetic Control): Polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) tend to favor the N-2 isomer.[6]

Q4: Do substituents on the indazole ring affect the N-alkylation regioselectivity?

A4: Yes, both electronic and steric effects of substituents play a crucial role. Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. Steric hindrance, particularly at the C-7 position, can favor N-2 alkylation by blocking access to the N-1 position.[5][7]

Troubleshooting Guide: N-Alkylation of Indazoles
Issue Potential Cause Recommended Solution
Poor Regioselectivity (Mixture of Isomers) Suboptimal base/solvent combination.For N-1 selectivity, use NaH in THF. For N-2 selectivity, try K₂CO₃ or Cs₂CO₃ in DMF.
Reaction temperature too high, leading to equilibration.For kinetic control (N-2), run the reaction at a lower temperature.
Low Yield of Alkylated Product Incomplete deprotonation of the indazole.Ensure the base is fresh and used in a slight excess (e.g., 1.1 equivalents).
Unreactive alkylating agent.Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride) or increasing the reaction temperature.
Difficulty in Separating N-1 and N-2 Isomers Similar polarities of the isomers.Isomers can often be separated by careful column chromatography on silica gel. In some cases, recrystallization from a mixed solvent system may be effective.[3]
Workflow for Controlling N-Alkylation Regioselectivity

G start Indazole Substrate condition Select Reaction Conditions start->condition n1_path Thermodynamic Control (N-1 Selectivity) condition->n1_path  Target N-1 Isomer n2_path Kinetic Control (N-2 Selectivity) condition->n2_path  Target N-2 Isomer n1_conditions Base: NaH Solvent: THF n1_path->n1_conditions n2_conditions Base: K2CO3 or Cs2CO3 Solvent: DMF n2_path->n2_conditions product_n1 Predominantly N-1 Alkylated Product n1_conditions->product_n1 product_n2 Predominantly N-2 Alkylated Product n2_conditions->product_n2

Caption: Decision workflow for regioselective N-alkylation of indazoles.

Section 3: Potential Side Reaction - Dehydration of the Tertiary Alcohol

The tertiary alcohol functionality in 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is susceptible to acid-catalyzed dehydration, leading to the formation of an alkene. This can be an unintended side reaction or a desired transformation depending on the synthetic goal.

Frequently Asked Questions (FAQs)

Q5: Under what conditions is dehydration likely to occur?

A5: Dehydration is typically promoted by strong acids (e.g., sulfuric acid, phosphoric acid) and heat.[8][9] The ease of dehydration for alcohols follows the order: tertiary > secondary > primary, due to the stability of the corresponding carbocation intermediate. Therefore, 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is particularly prone to this reaction.

Q6: How can I prevent unwanted dehydration during other reactions?

A6: To avoid dehydration, it is crucial to avoid strongly acidic conditions, especially at elevated temperatures. If an acidic catalyst is required for another transformation, consider using a milder Lewis acid or performing the reaction at a lower temperature.

Troubleshooting Guide: Preventing Dehydration
Issue Potential Cause Recommended Solution
Formation of Alkene Impurity Presence of strong acid and/or high temperature.Avoid strong protic acids (e.g., H₂SO₄). If an acid is necessary, use a milder Lewis acid and keep the reaction temperature as low as possible.
Acidic work-up conditions.Use a neutral or slightly basic aqueous work-up (e.g., saturated sodium bicarbonate solution) to quench the reaction.
Mechanism of Acid-Catalyzed Dehydration

G sub Tertiary Alcohol protonation Protonation of -OH sub->protonation + H+ water_loss Loss of Water protonation->water_loss - H2O carbocation Tertiary Carbocation Intermediate water_loss->carbocation deprotonation Deprotonation carbocation->deprotonation - H+ alkene Alkene Product deprotonation->alkene

Caption: E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.

Section 4: Friedel-Crafts and Other Potential Reactions

The tertiary alcohol of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol can be a precursor to a carbocation intermediate under acidic conditions, which can then participate in reactions such as Friedel-Crafts alkylation with electron-rich aromatic compounds.

Frequently Asked Questions (FAQs)

Q7: Can 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol be used in Friedel-Crafts alkylation reactions?

A7: Yes, tertiary alcohols can serve as alkylating agents in Friedel-Crafts reactions in the presence of a strong acid catalyst. The alcohol is protonated, loses water to form a stable tertiary carbocation, which then acts as the electrophile for the electrophilic aromatic substitution.[10][11]

Q8: What are the common challenges in Friedel-Crafts reactions with this type of substrate?

A8: The main challenges include:

  • Polyalkylation: The product of the initial alkylation is often more reactive than the starting arene, leading to the addition of multiple alkyl groups. Using a large excess of the arene can help to minimize this.[12]

  • Carbocation Rearrangements: While less of a concern with a tertiary carbocation, it's a possibility to be aware of in related systems.

  • Deactivated Arenes: Strongly deactivated aromatic rings are generally unreactive in Friedel-Crafts alkylation.

Conclusion

Successfully working with 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol requires a nuanced understanding of its synthesis and reactivity. By anticipating and addressing common issues such as Grignard reaction initiation, N-alkylation regioselectivity, and the potential for dehydration, researchers can significantly improve their experimental outcomes. This guide provides a framework for troubleshooting and optimizing reactions involving this important synthetic intermediate.

References

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2049. [Link]

  • Cerecetto, H., & Gerpe, A. (2005). Indazole and its derivatives in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 5(9), 889-905.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Shaw, A. W., et al. (2022). Brønsted Acid Catalyzed Intramolecular Friedel-Crafts Addition of Tertiary Allylic Alcohols to Indoles. Journal of the South Carolina Academy of Science, 20(1), 9. [Link]

  • Hunt, J. T., et al. (1985). A convenient synthesis of 1-substituted indazoles. The Journal of Organic Chemistry, 50(22), 4381-4384.
  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Sun, W., et al. (2010). 2-(5-Bromo-2-methylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2956. [Link]

  • Goker, A. H., & Doganc, F. (2018). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Hacettepe University Journal of the Faculty of Pharmacy, 38(2), 99-114. [Link]

  • Akiyama, T., et al. (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. Chemistry – An Asian Journal, 15(22), 3749-3764. [Link]

  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Kadrowski, B. (2020, April 24). 9.8.1 Alcohol Dehydration Part 1: Overview and Mechanisms [Video]. YouTube. [Link]

  • Pharm D Guru. (n.d.). 14. DEHYDRATION OF ALCOHOL, EASE OF DEHYDRATION, ACID CATALYSIS, REVERSIBILITY, ORIENTATION. [Link]

  • LibreTexts Chemistry. (2019, June 5). 10.8.1. Dehydration of Alcohols. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Li, Z., et al. (2016). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Scientific Reports, 6, 28659. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Valero, G., et al. (2019). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Chemical Science, 10(3), 834-840. [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • LibreTexts Chemistry. (2023, January 22). Grignard Reagents. [Link]

  • Banerjee, A. K., et al. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Journal of Pharmaceutics and Drug Research, 3(1), 233-237. [Link]

  • Souers, A. J., Gao, J., et al. (2005). Potent, orally bioavailable, and selective non-peptide inhibitors of the XIAP-caspase-3 interaction. Journal of Medicinal Chemistry, 48(5), 1318-1333.
  • May, J. A., Dantanarayana, A. P., et al. (2006). Discovery of a potent and orally bioavailable 1H-indazole-3-carboxamide inhibitor of the XIAP-caspase-3 interaction. Journal of Medicinal Chemistry, 49(2), 318-321.

Sources

Troubleshooting

Technical Support Center: Palladium Catalysis Troubleshooting for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Document ID: TSC-PD-IND-24-01 Version: 1.0 Last Updated: January 19, 2026 Introduction: The Challenge of Functionalizing a Privileged Scaffold Welcome to the technical support guide for palladium-catalyzed reactions invo...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PD-IND-24-01 Version: 1.0 Last Updated: January 19, 2026

Introduction: The Challenge of Functionalizing a Privileged Scaffold

Welcome to the technical support guide for palladium-catalyzed reactions involving 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This substrate is a valuable building block in medicinal chemistry, with the indazole core being a privileged scaffold in numerous kinase inhibitors and other therapeutic agents.[1][2] The C5-bromo position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][3]

However, the successful functionalization of this molecule is not without its challenges. The interplay between the electron-rich indazole ring, the N-methyl group, the tertiary alcohol, and the aryl bromide can lead to a landscape of potential side reactions that may compete with the desired transformation. This guide is designed to serve as a field-proven resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately mitigate these unwanted pathways. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these side reactions, providing you with the expert insights needed to optimize your synthetic outcomes.

**Troubleshooting Guide: Common Issues &

Solutions**

This section addresses specific experimental observations in a direct question-and-answer format. Each answer provides a mechanistic rationale for the problem and a step-by-step protocol for remediation.

Issue 1: Predominant Formation of the Debrominated Byproduct

Q: My reaction yields are consistently low, and LC-MS analysis shows a major peak corresponding to the mass of 2-(2-methyl-2H-indazol-3-yl)propan-2-ol (the debrominated starting material). What is causing this, and how can I fix it?

A: The observation of your starting material minus bromine is a classic case of hydrodehalogenation (HDH) , a common and often frustrating side reaction in palladium catalysis.[4]

Causality & Mechanism: Hydrodehalogenation occurs when the palladium catalyst promotes the reduction of the C-Br bond, replacing the bromine atom with hydrogen. This process is typically mediated by a palladium-hydride (Pd-H) species. The source of the hydride is critical and can originate from several components in your reaction mixture:

  • Solvents: Alcohols (like methanol, ethanol, or even the isopropanol side chain), especially secondary alcohols, can act as hydride donors.[5][6]

  • Bases: Bases containing β-hydrogens, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can undergo β-hydride elimination to form Pd-H.[4]

  • Reagents: Formate salts, phosphinates, or even trace water can serve as hydride sources.

  • The Substrate Itself: The 2-propanol moiety on your substrate is a tertiary alcohol and generally not a direct hydride donor. However, if any palladium-catalyzed oxidation occurs, it could generate species that facilitate reduction. More commonly, solvents used with the substrate are the culprits.[7][8]

The Pd-H species can either directly react with the aryl bromide or, more commonly, be generated during the catalytic cycle, leading to a reductive pathway that competes with the desired cross-coupling.

Troubleshooting Protocol:

  • Solvent Selection: Switch to a non-protic solvent. Anhydrous dioxane, toluene, or CPME (cyclopentyl methyl ether) are excellent choices that minimize the availability of external hydride sources.[1] If a co-solvent is needed for solubility, ensure it is aprotic (e.g., DMF, DMAc), and use it sparingly after ensuring it is rigorously dried.

  • Base Evaluation: Replace amine bases like Et₃N or DIPEA. Use inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄, which cannot act as hydride donors.[9][10] These are standard in many modern cross-coupling protocols for this reason.

  • Atmosphere Control: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade catalysts and ligands, sometimes leading to pathways that favor reduction. Rigorously degas your solvent and reaction mixture.

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote rapid reductive elimination of the desired product from the Pd(II) intermediate, which can outpace the competing hydrodehalogenation pathway.[11]

Issue 2: Formation of a High Molecular Weight Dimer

Q: Besides my desired product, I am isolating a significant byproduct with a mass corresponding to a dimer of my indazole starting material. How do I suppress this homocoupling?

A: You are observing the formation of a symmetrical biaryl through a reductive homocoupling reaction, often referred to as an Ullmann-type side reaction in the context of palladium catalysis.[12][13][14]

Causality & Mechanism: Homocoupling can occur through several pathways:

  • Reductive Dimerization: Two molecules of the aryl-palladium(II) intermediate (Indazole-Pd(II)-Br) can disproportionate or react with a reducing agent to form the bi-indazole product and regenerate Pd(0).

  • Oxidative Dimerization (in Suzuki reactions): The boronic acid coupling partner can homocouple in the presence of oxygen and base. While less common for the aryl halide, it contributes to a messy reaction profile.

This side reaction is often exacerbated by:

  • High Catalyst Loading or Localized High Concentrations: This increases the probability of two catalyst centers interacting.

  • Slow Transmetalation (in Suzuki/Stille etc.): If the desired coupling partner is slow to react with the oxidative addition complex, the complex has more time to undergo side reactions like homocoupling.

  • Presence of Oxygen: Can facilitate oxidative pathways for boronic acid dimerization.[15]

  • High Temperatures: Can accelerate catalyst decomposition and side reactions.[13]

Troubleshooting Protocol:

  • Optimize Catalyst Loading: Reduce the palladium catalyst loading to the minimum required for efficient reaction (typically 0.5–2 mol %).[16] Ensure efficient stirring to avoid localized high concentrations of the catalyst.

  • Ligand and Base Choice: Use ligands that accelerate the desired catalytic cycle. For Suzuki couplings, ensure your base is effective at promoting the boronate-to-palladium transmetalation step. A switch from K₂CO₃ to a stronger base like K₃PO₄ can sometimes accelerate the desired reaction over homocoupling.

  • Control Reagent Stoichiometry: For reactions like Suzuki, use a slight excess (1.1–1.5 equivalents) of the boronic acid. An insufficient amount can leave the Ar-Pd(II)-X intermediate lingering, making it susceptible to homocoupling.

  • Rigorous Degassing: As with dehalogenation, thoroughly degas the reaction mixture to remove oxygen, which is known to promote the homocoupling of boronic acids.

Issue 3: Catalyst Decomposition (Reaction Turns Black)

Q: My reaction starts, but then the solution turns black and conversion stalls. What is happening to my catalyst?

A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black (insoluble Pd(0) aggregates).[17][18] Once palladium black has formed, the homogeneous catalytic cycle ceases, and your reaction stops.

Causality & Mechanism: The active catalyst is typically a soluble, low-coordinate Pd(0) species stabilized by ligands (e.g., Pd(0)L₂). This species is highly reactive and prone to aggregation if not properly protected. Decomposition is often triggered by:

  • Ligand Dissociation: At high temperatures, phosphine ligands can dissociate, leaving "naked" Pd(0) atoms that rapidly aggregate.

  • Ligand Degradation: Phosphine ligands can be oxidized by trace oxygen or react with other components at high temperatures.

  • Inefficient Reduction of Pd(II) Precursor: If using a Pd(II) salt (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state might be slow or incomplete, leading to side reactions and precipitation.

  • Impurities: Certain impurities in reagents or solvents can poison the catalyst.[19]

Troubleshooting Protocol:

  • Use a More Robust Ligand: Switch to sterically hindered, electron-rich biaryl phosphine ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbene (NHC) ligands. These form more stable complexes with palladium, resisting dissociation and degradation at higher temperatures.

  • Lower the Reaction Temperature: If possible, screen for lower reaction temperatures. Microwave heating can sometimes achieve the necessary activation energy in shorter times, minimizing thermal decomposition.[15]

  • Use a Pre-formed Catalyst: Instead of generating the catalyst in situ from a Pd(II) source and a separate ligand, use a well-defined Pd(0) pre-catalyst (e.g., Pd₂(dba)₃) or a stable Pd(II) pre-catalyst complex (e.g., XPhos-Pd-G3). This ensures a more controlled entry into the catalytic cycle.

  • Ensure Purity of Reagents: Use high-purity, degassed solvents and reagents. Filter reagents through a plug of alumina if impurities are suspected.

Frequently Asked Questions (FAQs)

Q1: How does the 2-(propan-2-ol) group on the C3 position affect the reaction? The tertiary alcohol group is generally considered an innocent bystander in most cross-coupling reactions. It is not acidic enough to interfere with common bases and is sterically removed from the C5 reaction center. However, under forcing conditions with certain reagents (e.g., some Lewis acids or very high temperatures), it could potentially undergo elimination or other transformations. Its primary indirect influence is as a potential source of hydrides for dehalogenation if the reaction solvent is also an alcohol, as this creates a generally protic environment.[5][7]

Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate? A reliable starting point for a Suzuki-Miyaura coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol would be:

  • Catalyst System: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or a preformed catalyst like SPhos-Pd-G2 (2 mol%).

  • Base: K₃PO₄ (2.0 equivalents).

  • Solvent: 1,4-Dioxane or Toluene, with 5-10% water.

  • Temperature: 80–110 °C.

  • Atmosphere: Rigorously degassed and maintained under Argon.[9][10]

Q3: Can the N-methyl group or the indazole nitrogen atoms interfere with the palladium catalyst? Yes, this is a critical consideration. The nitrogen atoms in the indazole ring are Lewis basic and can coordinate to the palladium center. This coordination can sometimes act as an inhibitory or deactivating pathway by occupying a coordination site needed for the catalytic cycle. The N-methyl group at the N2 position generally directs chemistry away from that nitrogen, but the N1 nitrogen remains a potential coordination site. The use of bulky, electron-rich phosphine ligands is key here, as they can often outcompete the indazole nitrogen for coordination to the palladium center, thus keeping the catalyst active.

Q4: My desired product seems to be degrading during workup. Any advice? Indazole-containing compounds can sometimes be sensitive to strong acids. If you are using an acidic aqueous workup to remove inorganic salts, consider using a milder approach. A simple filtration through a pad of Celite to remove the base and catalyst residues, followed by solvent evaporation and purification by column chromatography on silica gel, is often sufficient. If an aqueous wash is necessary, use neutral water or a saturated sodium bicarbonate solution instead of dilute HCl.

Data & Visualization

Table 1: Troubleshooting Summary for Common Side Reactions
Observed Issue Potential Side Reaction Primary Cause(s) Recommended Solutions
Main byproduct is debrominated starting materialHydrodehalogenation (HDH)Hydride source (solvent, base), slow catalysisUse aprotic solvent (Toluene, Dioxane), inorganic base (K₃PO₄, Cs₂CO₃), bulky ligand (XPhos)
High MW byproduct (dimer of starting material)HomocouplingHigh catalyst loading, slow transmetalation, O₂Lower catalyst loading, ensure slight excess of coupling partner, rigorous degassing
Reaction stalls, solution turns blackCatalyst DecompositionLigand dissociation/degradation, high temperatureUse robust biarylphosphine/NHC ligands, lower temperature, use pre-formed catalyst
Low conversion, multiple unidentified byproductsGeneral InefficiencySuboptimal conditions, catalyst poisoningRe-screen catalyst/ligand/base/solvent, ensure reagent purity, use pre-catalyst
Diagram 1: General Palladium Cross-Coupling Cycle & Side Reaction Intercepts

This diagram illustrates a simplified catalytic cycle for a Suzuki-Miyaura reaction and highlights where the primary side reactions—hydrodehalogenation and homocoupling—can diverge from the productive pathway.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa + Ar-Br ar_pd_x Ar-Pd(II)L₂(X) oa->ar_pd_x trans Transmetalation (Ar'-M) ar_pd_x->trans + Ar'-B(OR)₂ hdh Hydrodehalogenation ar_pd_x->hdh [H⁻] source homo Homocoupling ar_pd_x->homo Slow Transmetalation ar_pd_ar Ar-Pd(II)L₂(Ar') trans->ar_pd_ar re Reductive Elimination ar_pd_ar->re re->pd0 Regeneration product Ar-Ar' (Desired Product) re->product pd_h Pd-H Species hdh->pd_h dimer Ar-Ar homo->dimer dehalogenated Ar-H pd_h->dehalogenated

Caption: Catalytic cycle and common off-cycle pathways.

Diagram 2: Troubleshooting Decision Tree

This workflow provides a logical sequence of steps to diagnose and solve common issues encountered during the palladium-catalyzed coupling reaction.

G start Low Yield or Stalled Reaction? main_byproduct Analyze Byproducts (LC-MS, NMR) start->main_byproduct visual_check Visual Observation start->visual_check is_dehalogenated Main Byproduct is Debrominated SM? main_byproduct->is_dehalogenated is_dimer Main Byproduct is Homocoupled Dimer? is_dehalogenated->is_dimer No solve_hdh Hydrodehalogenation Issue: 1. Switch to aprotic solvent 2. Use inorganic base 3. Use bulky ligand is_dehalogenated->solve_hdh Yes solve_homo Homocoupling Issue: 1. Lower Pd loading 2. Degas thoroughly 3. Check stoichiometry is_dimer->solve_homo Yes rescreen General Inefficiency: Re-screen conditions (ligand, base, solvent) Check reagent purity is_dimer->rescreen No is_black Reaction Turned Black? visual_check->is_black solve_decomp Catalyst Decomposition: 1. Use robust ligand 2. Lower temperature 3. Use pre-catalyst is_black->solve_decomp Yes is_black->rescreen No

Sources

Optimization

Technical Support Center: Optimizing Solubility for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Welcome to the technical support guide for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (Compound ID: 1823787-20-7). This resource is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (Compound ID: 1823787-20-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the solubility challenges associated with this compound in various reaction settings. This guide provides a combination of frequently asked questions for quick reference and in-depth troubleshooting workflows for systematic optimization.

Compound Profile & Predicted Solubility

Before troubleshooting, it is crucial to understand the physicochemical characteristics of the molecule.

  • Chemical Name: 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

  • CAS Number: 1823787-20-7[1][2]

  • Molecular Formula: C₁₁H₁₃BrN₂O[3]

  • Molecular Weight: 269.14 g/mol [3]

Structural Analysis: The molecule's structure reveals key features that govern its solubility:

  • Indazole Core: A bicyclic aromatic system that is generally hydrophobic but contains nitrogen atoms capable of hydrogen bonding. Indazole derivatives are of significant interest in medicinal chemistry for their diverse biological activities.[4][5]

  • Tertiary Alcohol (-C(CH₃)₂OH): The hydroxyl group can participate in hydrogen bonding as both a donor and acceptor, suggesting potential solubility in protic solvents.

  • Bromine Atom: Contributes to the molecule's overall lipophilicity and molecular weight, which can decrease solubility in aqueous or highly polar solvents.[6]

  • N-Methyl Group: This group makes the indazole nitrogen unavailable for hydrogen bonding as a donor and slightly increases lipophilicity.

Predicted Solubility: Based on the principle of "like dissolves like," the compound is predicted to have low solubility in water and non-polar aliphatic solvents but moderate to good solubility in polar organic solvents.[6][7] Challenges often arise when a reaction requires a solvent that is suboptimal for the compound's intrinsic solubility profile.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my reaction solvent. What are the first steps?

A1: Start with a systematic solvent screen using small quantities of your compound. The goal is to identify a solvent or solvent system that can dissolve the compound at the desired reaction concentration. Begin with common polar aprotic solvents like DMF, DMSO, or NMP, as they are often effective for complex, multifunctional molecules. If the reaction chemistry allows, polar protic solvents like ethanol or isopropanol should also be tested.

Q2: Why did my compound precipitate out of solution mid-reaction?

A2: This can happen for several reasons:

  • Temperature Change: If the reaction was heated to achieve dissolution, a slight decrease in temperature could cause the compound to crash out.

  • Change in Solvent Composition: The consumption of reagents or the formation of a product that is less soluble in the reaction medium can alter the overall solvent properties, leading to precipitation.

  • Product Seeding: The formation of an insoluble product can sometimes seed the crystallization of the starting material.

  • pH Shift: If the reaction generates or consumes an acid or base, the resulting pH shift can alter the ionization state of your indazole-containing compound, drastically affecting its solubility.[8]

Q3: Can I just add more solvent to dissolve my compound?

A3: While increasing the solvent volume can work, it may not be ideal. This approach can significantly slow down reaction kinetics, especially for bimolecular reactions, by lowering the effective concentration of your reactants. It also increases processing time and waste during work-up and purification. It is often better to find a more suitable solvent system first.

Q4: Is heating a reliable method to improve solubility?

A4: Heating increases the kinetic energy of the system and can significantly improve the solubility of most compounds. However, you must consider the thermal stability of your compound and other reagents. Run a stability test by heating a small sample of the compound in the chosen solvent to the target reaction temperature and monitoring for degradation over time using TLC or LC-MS.

Troubleshooting Guide: A Systematic Approach to Solubility Optimization

This section provides a structured workflow to diagnose and solve solubility issues. Follow these steps sequentially to efficiently identify an optimal solvent system for your reaction.

Workflow: From Insolubility to a Homogeneous Reaction

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Optimization Strategies cluster_2 Step 3: Resolution start Insolubility Observed at Desired Concentration screen Q: Is the compound soluble in any common single organic solvent? start->screen cosolvency A: Employ Co-Solvency (Binary/Ternary Mixtures) screen->cosolvency No success Homogeneous Reaction Proceed with Synthesis screen->success Yes (Use that solvent) ph_adjust B: Adjust pH (If Ionizable Groups Present) cosolvency->ph_adjust Still Insoluble cosolvency->success Soluble temp C: Increase Temperature (Check Thermal Stability) ph_adjust->temp Still Insoluble ph_adjust->success Soluble temp->success Soluble

Caption: A decision workflow for troubleshooting solubility issues.

Strategy A: Co-Solvency

Q: My compound is poorly soluble in ideal reaction solvents (e.g., THF, ACN) but soluble in others (e.g., DMSO, DMF). What should I do?

A: This is a classic scenario for applying the co-solvency technique. The goal is to use a minimal amount of a "good" solvent to dissolve the compound and then dilute it with the "poor" but chemically necessary solvent.

Causality: Co-solvents work by blending solvents with different properties to disrupt the solute-solute interactions of the crystalline compound and create a more favorable solute-solvent environment.[8][9] For instance, a small amount of DMSO can break up the crystal lattice, allowing a less polar solvent like THF to effectively solvate the molecule.

Protocol:

  • Add the minimum volume of the "good" solvent (e.g., DMSO) to your compound in the reaction vessel to form a concentrated, clear solution.

  • Slowly add the "poor" (primary reaction) solvent to the mixture with vigorous stirring.

  • Observe for any signs of precipitation. If the solution remains clear at the final desired concentration and solvent ratio, you have found a viable co-solvent system.

  • Caution: Ensure the "good" solvent does not interfere with your reaction chemistry (e.g., DMSO can be an oxidant under certain conditions).

Strategy B: pH Adjustment

Q: Can I improve solubility by adding an acid or base?

A: Yes, if your molecule has ionizable functional groups, altering the pH can dramatically increase solubility in polar protic solvents, including water.

Causality: The indazole ring is amphoteric, meaning it can be protonated or deprotonated.[10]

  • Acidic Conditions: Adding a non-nucleophilic acid (e.g., HCl, TFA) can protonate one of the nitrogen atoms on the pyrazole ring, forming a cationic salt. This salt will have significantly higher solubility in polar solvents than the neutral parent molecule.

  • Basic Conditions: While the tertiary alcohol is not appreciably acidic, the N-H proton of an unsubstituted indazole is. However, in your N-methylated compound, this site is blocked. Therefore, pH adjustment is primarily useful under acidic conditions.

Protocol:

  • Suspend your compound in the chosen solvent.

  • Add an acid (e.g., 1.1 equivalents of HCl in dioxane) dropwise.

  • Stir and observe for dissolution.

  • Critical Consideration: This method is only suitable if your starting materials and reagents are stable to the pH change and if the ionized form of the compound is reactive in the desired manner.

Strategy C: Temperature Modification

Q: The compound is still not soluble enough at room temperature, even with co-solvents. What is the next step?

A: Increasing the temperature is a powerful method to enhance solubility.

Causality: Solubility is a thermodynamic equilibrium. For most solids, the dissolution process is endothermic, meaning that adding heat (increasing the temperature) shifts the equilibrium toward dissolution, allowing more solute to dissolve in the solvent.[6]

Protocol:

  • Set up your reaction apparatus with a condenser.

  • Add the compound and the chosen solvent or co-solvent system.

  • While stirring, gradually heat the mixture using an oil bath.

  • Monitor the solution visually for the point at which all solid dissolves. Do not exceed the boiling point of the solvent or the known decomposition temperature of any component.

  • Once the compound is dissolved, ensure the temperature is maintained consistently throughout the reaction.

Data Summary & Experimental Protocols

Table 1: Recommended Solvents for Initial Screening
SolventClassBoiling Point (°C)Rationale & Use Case
Dichloromethane (DCM) Non-polar40Good for initial testing due to volatility, but may have limited solvating power for this compound.
Tetrahydrofuran (THF) Polar Aprotic66A common reaction solvent; its ether oxygen can accept H-bonds from the compound's -OH group.
Acetonitrile (ACN) Polar Aprotic82Often used in reactions where protic solvents are undesirable.
Isopropanol (IPA) Polar Protic82The propan-2-ol side chain suggests good compatibility with this solvent.
Ethanol (EtOH) Polar Protic78A versatile polar protic solvent; may be effective due to H-bonding potential.
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent dissolving power for many complex organic molecules; use with caution due to high boiling point.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189A powerful solvent, often used as a co-solvent in small quantities due to its high boiling point and reactivity.[8]
1,4-Dioxane Polar Aprotic101A good alternative to THF for higher temperature reactions.
Protocol: Small-Scale Solubility Screening

This protocol helps you systematically test multiple solvents to find the best candidate.

  • Preparation: Dispense 5 mg of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol into several small, labeled vials (e.g., 1-dram vials).

  • Solvent Addition: To the first vial, add a candidate solvent (from Table 1) dropwise via a pipette, swirling after each addition. Start with 0.1 mL.

  • Observation: Observe if the solid dissolves completely after vigorous stirring or vortexing for 1-2 minutes.

  • Incremental Addition: If the solid has not dissolved, add another 0.1 mL of the solvent. Repeat this process up to a total volume of 1.0 mL.

  • Categorization: Record the results. A simplified scale can be:

    • Very Soluble: Dissolves in < 0.2 mL.

    • Soluble: Dissolves in 0.2 - 0.5 mL.

    • Sparingly Soluble: Dissolves in 0.5 - 1.0 mL.

    • Insoluble: Does not fully dissolve in 1.0 mL.

  • Repeat: Repeat steps 2-5 for each solvent you wish to test. This data will provide a clear basis for selecting your reaction solvent or designing a co-solvent system.

References

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • Solubility of Things. (n.d.). Indazole Compound. [Link]

  • Kumar, L., & Verma, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Upadhyay, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Pawar, P., et al. (2021). Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Wattonville. (n.d.). 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. [Link]

  • National Institutes of Health. (n.d.). 2-(5-Bromo-2-methylphenyl)propan-2-ol. [Link]

  • Wattonville. (n.d.). 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. [Link]

  • National Institutes of Health. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This resource provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of this and structurally related compounds. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Introduction

The synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, a tertiary alcohol derivative of a substituted indazole, presents unique purification challenges. These can range from the separation of closely related isomers to the potential for product degradation under standard purification conditions. This guide is designed to provide a logical framework for identifying, understanding, and resolving these issues.

Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios that you may encounter during the purification of your target compound.

Scenario 1: Column Chromatography Issues

Question: I am purifying my crude 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol product using silica gel column chromatography, but I am observing significant tailing of my product peak and recovering a lower than expected yield. What could be the cause and how can I resolve this?

Answer:

This is a common issue when purifying nitrogen-containing heterocyclic compounds, such as indazoles, on standard silica gel. The problem likely stems from the interaction between the basic nitrogen atoms in the indazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong adsorption, resulting in peak tailing, and in some cases, irreversible binding or degradation of the product on the column.

Furthermore, tertiary alcohols, especially those in a benzylic-like position as in your compound, can be sensitive to acidic conditions and may undergo dehydration or rearrangement on the acidic silica surface.

Here are several strategies to address this:

  • Deactivation of Silica Gel: Neutralizing the acidic sites on the silica gel is a highly effective approach. This can be achieved by pre-treating the silica gel or by adding a small amount of a basic modifier to your eluent.

    • Protocol for Deactivation: Prepare your slurry of silica gel in the chosen eluent and add 1-2% triethylamine (TEA). After packing the column, flush it with one to two column volumes of the eluent containing TEA before loading your sample.[1][2]

  • Alternative Stationary Phases: If deactivation of silica is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[3]

    • Reversed-Phase Silica (C18): For polar compounds, reversed-phase chromatography can be an excellent option. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the elution order would be inverted, with more polar compounds eluting later.

  • Solvent System Optimization: A systematic approach to selecting your mobile phase is crucial.

    • Normal Phase: Common solvent systems for indazole derivatives include hexane/ethyl acetate and dichloromethane/methanol.[4] Start with a low polarity eluent and gradually increase the polarity.

    • TLC Analysis: Before committing to a column, run a series of TLC plates with different solvent systems to find the optimal separation. To check for potential degradation on silica, you can run a 2D TLC. Spot your compound in one corner, run the plate in one solvent system, then rotate it 90 degrees and run it in the same solvent system again. If a new spot appears, it is likely a degradation product.[5]

Question: After column chromatography, I have isolated two spots with very similar Rf values. How can I determine if I have a mixture of 1H- and 2H-indazole isomers?

Answer:

The synthesis of N-methylated indazoles can often lead to the formation of both the N-1 and N-2 isomers.[4] Given that your target is the 2H-indazole, the presence of the 1H-isomer is a strong possibility. These isomers often have very similar polarities, making their separation by chromatography challenging.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the 1H and 2H isomers. The chemical shifts of the protons on the indazole ring system will be different for each isomer.

  • Chromatographic Behavior: In normal-phase chromatography, it has been observed that N-1 isomers tend to elute before N-2 isomers.[2] If you have two closely eluting spots, collecting fractions and analyzing them by NMR will confirm their identity.

To improve the separation of these isomers:

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution than standard column chromatography.

  • Recrystallization: If both isomers are present in significant quantities, it may be possible to selectively crystallize one isomer from a suitable solvent system.

Scenario 2: Recrystallization Challenges

Question: I am attempting to purify my product by recrystallization, but it is either "oiling out" or not crystallizing at all. How should I select an appropriate recrystallization solvent?

Answer:

"Oiling out" occurs when the solute is insoluble in the cold solvent but the solution becomes supersaturated at a temperature above the melting point of the solute. Poor crystallization can be due to an inappropriate solvent or the presence of impurities that inhibit crystal formation.

Solvent Selection Strategy:

The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but have good solubility at higher temperatures.

  • Single Solvent System: Test the solubility of your crude product in small amounts of various solvents at room temperature and then upon heating. Good single solvents for indazole derivatives with hydroxyl groups can include alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate).

  • Two-Solvent System: This is often more effective. You will need a "soluble" solvent in which your compound is readily soluble and a "miscible anti-solvent" in which your compound is poorly soluble.

    • Common Pairs: For compounds of moderate polarity, combinations like Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Acetone/Water can be effective.[6] A patent for purifying substituted indazole isomers suggests using mixed solvents such as acetone/water, ethanol/water, or THF/water.[7]

Protocol for Two-Solvent Recrystallization:

  • Dissolve your crude product in the minimum amount of the hot "soluble" solvent.

  • While the solution is still hot, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).

  • Add a few drops of the hot "soluble" solvent back until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect in my crude 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol product?

A1: The impurity profile will depend on the synthetic route. A common method for synthesizing such tertiary alcohols is the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a corresponding ester (e.g., methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate).[8] In this case, potential impurities include:

  • Unreacted Starting Ester: Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.

  • Hydrolyzed Ester: 5-bromo-2-methyl-2H-indazole-3-carboxylic acid, from hydrolysis of the starting ester.

  • 1H-Isomer: The corresponding 1H-indazole isomer of the product or starting material.

  • Grignard Byproducts: Such as biphenyl if bromobenzene was used in the Grignard reagent preparation.

Q2: What are the recommended storage conditions for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol?

A2: As a tertiary alcohol and a heterocyclic compound, it is advisable to store the purified product in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from light, moisture, or oxidation.

Q3: Can I use a liquid-liquid extraction in my workup? I am having trouble with emulsion formation.

A3: Yes, a liquid-liquid extraction is a standard part of the workup. Emulsions can form, especially if there are impurities that act as surfactants. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[9]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[9]

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.[9]

Data and Protocols

Table 1: Recommended Purification Strategies
IssuePotential CauseRecommended Solution
Tailing on Silica Gel Column Acidic silica interacting with basic nitrogensDeactivate silica with triethylamine or use alumina.
Product Degradation on Column Acid-catalyzed decomposition of tertiary alcoholUse deactivated silica or reversed-phase chromatography.
Poor Separation of Isomers Similar polarity of 1H and 2H isomersOptimize solvent system, use HPLC, or attempt recrystallization.
"Oiling Out" during Recrystallization Improper solvent choiceUse a two-solvent system; ensure slow cooling.
Failure to Crystallize Solution not supersaturated or impurities presentConcentrate solution, scratch flask, use seed crystals.
Experimental Workflow for Purification

PurificationWorkflow start Crude Product tlc_analysis TLC Analysis (Multiple Solvent Systems) start->tlc_analysis recrystallization Recrystallization start->recrystallization Alternative Path check_stability 2D TLC for Stability Check on Silica tlc_analysis->check_stability decision Degradation Observed? check_stability->decision normal_phase Normal Phase (Hexane/EtOAc or DCM/MeOH) decision->normal_phase No deactivated_silica Deactivated Silica (1-2% TEA in eluent) decision->deactivated_silica Yes column_chrom Column Chromatography pure_product Pure Product column_chrom->pure_product recrystallization->pure_product normal_phase->column_chrom deactivated_silica->column_chrom reversed_phase Reversed-Phase (C18, MeCN/H2O)

Caption: Decision workflow for the purification of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Potential Side Reaction Pathway

SideReaction product 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (Target Product) impurity 5-bromo-3-isopropenyl-2-methyl-2H-indazole (Dehydration Impurity) product->impurity   Acidic Silica Gel   (e.g., SiO2)   - H2O

Caption: Potential acid-catalyzed dehydration of the tertiary alcohol on silica gel.

References

Sources

Optimization

Technical Support Center: Stability of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This resource provides in-depth answers to fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This resource provides in-depth answers to frequently asked questions and troubleshooting advice for experiments involving this compound, particularly concerning its stability in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address potential stability challenges.

Introduction: Understanding the Molecule

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a substituted indazole derivative. The key structural features to consider for its stability are the tertiary alcohol functional group and the N-methylated indazole ring system. While the indazole core is generally robust, the tertiary alcohol is a known point of vulnerability under acidic conditions. This guide will primarily focus on the acid-catalyzed degradation pathways and the experimental approaches to study and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in acidic media?

A1: The principal stability issue is the acid-catalyzed dehydration of the tertiary alcohol moiety.[1][2][3][4] Tertiary alcohols are susceptible to elimination reactions in the presence of an acid catalyst, leading to the formation of an alkene.

Q2: What is the expected degradation product under acidic conditions?

A2: The expected major degradation product is 5-bromo-3-(prop-1-en-2-yl)-2-methyl-2H-indazole, formed through the loss of a water molecule from the propan-2-ol side chain.

Q3: Can you explain the chemical mechanism behind this degradation?

A3: The degradation follows an E1 (unimolecular elimination) mechanism.[1][3][4] This is a two-step process:

  • Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from the acidic medium. This converts the poor leaving group (-OH) into a good leaving group (-OH2+), forming a protonated alcohol.

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1]

  • Deprotonation to form the alkene: A weak base in the reaction mixture (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond (alkene).

Q4: Is the indazole ring itself susceptible to degradation in acidic conditions?

A4: The indazole ring system is generally stable under moderately acidic conditions commonly used for forced degradation studies.[5][6] However, at very low pH values or elevated temperatures for extended periods, the potential for protonation of the nitrogen atoms exists, which could influence the overall electronic properties and stability of the molecule. It is advisable to monitor for any additional degradation peaks during analysis that do not correspond to the expected dehydration product.

Q5: Why are forced degradation studies important for this compound?

A5: Forced degradation studies, also known as stress testing, are a regulatory requirement in pharmaceutical development.[7][8][9] They are crucial for:

  • Identifying potential degradation products and pathways.[8][9]

  • Elucidating the intrinsic stability of the molecule.[9]

  • Developing and validating stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[7][10]

  • Informing decisions on formulation, packaging, and storage conditions.[7][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid disappearance of the parent compound peak in HPLC analysis of an acidic formulation. Acid-catalyzed dehydration of the tertiary alcohol.- Confirm the identity of the major degradation product by mass spectrometry; it should correspond to the dehydrated alkene. - Reduce the acidity (increase the pH) of the formulation if possible. - Evaluate the stability at lower temperatures.
Multiple unexpected degradation peaks are observed. - The indazole ring may be degrading under harsh acidic conditions (very low pH, high temperature). - The initial degradation product (alkene) may be undergoing further reactions. - Impurities in the starting material may be degrading.- Use milder acidic conditions (e.g., lower concentration of acid, lower temperature). - Characterize the additional peaks using LC-MS/MS to identify their structures. - Ensure the purity of the starting material before conducting stability studies.
Inconsistent degradation profiles between experiments. - Variability in acid concentration, temperature, or reaction time. - Inconsistent sample preparation.- Precisely control all experimental parameters. Use a calibrated pH meter and a temperature-controlled reaction vessel. - Develop and adhere to a strict standard operating procedure (SOP) for sample preparation and analysis.
Difficulty in achieving separation between the parent compound and the degradation product in reverse-phase HPLC. The parent alcohol and the resulting alkene may have similar polarities.- Optimize the HPLC method. Try different column chemistries (e.g., C18, phenyl-hexyl), mobile phase compositions (acetonitrile vs. methanol), and gradients. - Adjust the pH of the mobile phase to potentially alter the retention of the indazole-containing compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol in an acidic solution.

Materials:

  • 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Volumetric flasks, pipettes

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Stress Sample Preparation:

    • To a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Dilute to the final volume with a 50:50 mixture of the organic solvent and 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with the 50:50 organic solvent/water mixture to the same final concentration.

  • Incubation:

    • Incubate the stress and control samples at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis:

    • Immediately cool the withdrawn aliquots to room temperature.

    • Neutralize the acidic samples by adding an equivalent amount of NaOH solution.

    • Analyze the samples by a stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation product.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol from its primary acid degradation product.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting point could be 70% A to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength where both the parent and degradant have good absorbance (e.g., determined by UV scan), or MS detection.

  • Injection Volume: 10 µL

Optimization Strategy:

  • If co-elution occurs, adjust the gradient slope or the initial/final mobile phase composition.

  • If peak shape is poor, try a different pH modifier or a different organic solvent (e.g., methanol).

  • To confirm peak identity, use a mass spectrometer as the detector.

Visualizations

Chemical Structures

cluster_0 Parent Compound cluster_1 Acid-Catalyzed Dehydration cluster_2 Degradation Product a a b + H+ - H2O a->b c c b->c

Caption: Acid-catalyzed dehydration of the parent compound.

Mechanism Workflow

E1_Mechanism A Tertiary Alcohol (Parent Compound) B Protonated Alcohol (Good Leaving Group) A->B + H+ C Tertiary Carbocation (Intermediate) B->C - H2O D Alkene (Degradation Product) C->D - H+

Caption: E1 dehydration mechanism workflow.

References

  • JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols? Retrieved from [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • YouTube. (2020). Alcohol Dehydration Part 1: Overview and Mechanisms. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Dehalogenation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and may encounter challenges with premature dehalogenation. Our goal is to provide you with a deep understanding of the underlying causes of this side reaction and to offer robust, field-tested strategies to ensure the integrity of your molecule throughout your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability and reactivity of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Q1: What is dehalogenation and why is it a significant issue with my bromo-indazole compound?

A: Dehalogenation is a chemical reaction that involves the cleavage of the carbon-bromine (C-Br) bond, replacing the bromine atom with a hydrogen atom.[1] For your molecule, this results in the formation of the undesired byproduct, 2-(2-methyl-2H-indazol-3-yl)propan-2-ol.

This is a critical issue for several reasons:

  • Loss of Functionality: The bromine atom is a key functional handle for introducing further molecular complexity, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Its premature removal prevents the desired bond formation, leading to reaction failure.

  • Yield Reduction: Formation of the dehalogenated byproduct directly reduces the yield of your target molecule.

  • Purification Challenges: The dehalogenated byproduct often has similar polarity and chromatographic behavior to the starting material or desired product, complicating purification and potentially requiring multiple chromatographic steps, which impacts time and cost.

Q2: What are the most common experimental conditions that trigger unwanted dehalogenation?

A: Dehalogenation of aryl bromides is most frequently an undesired side reaction observed during palladium-catalyzed cross-coupling reactions.[2][3][4] The primary culprits are typically related to the generation of a palladium-hydride species (Pd-H) or other reductive pathways within the catalytic cycle.

Key factors include:

  • Hydride Sources: The reaction mixture may contain adventitious or intentionally added sources of hydride (H⁻). Common sources include solvents (e.g., 2-propanol, ethanol), certain bases (e.g., those with β-hydrogens like triethylamine, or sodium borohydride used as a reductant), or additives like formic acid and its salts.[5][6][7]

  • Catalyst System: The choice of palladium catalyst and supporting ligand is crucial. While essential for the desired reaction, the catalyst system can also facilitate the dehalogenation pathway. For instance, after oxidative addition of the aryl bromide to Pd(0), the resulting intermediate can react with a hydride source instead of the intended coupling partner.[8]

  • Reaction Temperature and Duration: Higher temperatures and prolonged reaction times can increase the rate of dehalogenation, especially if the desired coupling reaction is slow or stalled.

  • Base: Some bases can promote the formation of Pd-H species or participate in other reductive pathways. For example, bases with β-hydrogens can undergo β-hydride elimination if they coordinate to the metal center.[9]

Q3: How can I reliably detect and quantify the dehalogenated byproduct in my reaction mixture?

A: Accurate detection is the first step in troubleshooting. A combination of techniques is recommended for robust analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse method. You can quickly identify the starting material, desired product, and the dehalogenated byproduct by their respective masses. The molecular weight of the dehalogenated species will be approximately 79.9 Da (the mass of Br) lighter than your starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. It provides excellent separation and mass identification.

  • Proton Nuclear Magnetic Resonance (¹H NMR): This is an excellent tool for quantification. In the aromatic region of the spectrum, the disappearance of the signal corresponding to the proton adjacent to the bromine and the appearance of a new signal can be used to determine the ratio of halogenated to dehalogenated material. Careful integration of distinct signals for each species allows for an accurate assessment of the reaction's progress and byproduct formation.

Section 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

This section provides a structured approach to diagnosing and solving dehalogenation issues during common synthetic transformations.

Scenario: Significant Dehalogenation During a Suzuki-Miyaura Coupling

A researcher is attempting to couple 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol with an arylboronic acid using a palladium catalyst and is observing >30% formation of the dehalogenated byproduct.

Analysis of Potential Causes & Recommended Solutions

The core of the problem lies in the catalytic cycle. The desired pathway (transmetalation with the boronic acid) is competing with an undesired pathway (reductive dehalogenation). Our strategy will be to kinetically favor the desired reaction while suppressing the undesired one.

The diagram below illustrates the critical juncture in the catalytic cycle where the reaction can diverge. The key is to accelerate the transmetalation step (k_transmetalation) relative to the reductive dehalogenation step (k_dehalogenation).

CatalyticCycle cluster_competing Critical Juncture Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + Ar-Br ArPdBr Ar-Pd(II)-Br (Complex A) OxAdd->ArPdBr Dehalogenation Reductive Dehalogenation ArPdBr->Dehalogenation  [H]⁻ Source  (k_dehalogenation) Transmetalation Transmetalation (Ar'-B(OR)2) ArPdBr->Transmetalation  Base, Ar'-B(OR)₂  (k_transmetalation) Dehalogenation->Pd0 Catalyst Regeneration DehalogenatedProduct Ar-H Dehalogenation->DehalogenatedProduct ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr ReductiveElimination Reductive Elimination ArPdAr->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration CoupledProduct Ar-Ar' ReductiveElimination->CoupledProduct

Caption: Competing catalytic pathways for cross-coupling vs. dehalogenation.

Protocol 1: Systematic Optimization of Reaction Parameters

This protocol provides a step-by-step methodology for identifying and eliminating the source of dehalogenation.

Objective: To maximize the yield of the cross-coupled product while minimizing the formation of the dehalogenated byproduct.

Materials:

  • 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

  • Arylboronic acid or ester

  • Anhydrous, degassed solvents (e.g., Dioxane, Toluene, DMF)

  • Palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or NHC precursors

  • Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Establish a Baseline: Run the initial reaction condition that produced the dehalogenation byproduct. Carefully analyze the crude reaction mixture by LC-MS and ¹H NMR to get an accurate ratio of product:byproduct:starting material.

  • Solvent and Base Screening (Control of Hydride Source):

    • Step 2a (Solvent): Ensure your solvent is rigorously anhydrous and deoxygenated. Avoid alcoholic solvents like 2-propanol. Switch to solvents less likely to act as hydride donors, such as dioxane, toluene, or DME.

    • Step 2b (Base): Replace bases that can act as hydride donors (e.g., NaOEt) with non-reductive inorganic bases. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are excellent choices. Use finely ground base to ensure reactivity.

  • Catalyst and Ligand Screening:

    • Step 3a (Ligand Choice): The ligand's electronic and steric properties dramatically influence the relative rates of transmetalation and dehalogenation. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) often accelerate the reductive elimination and transmetalation steps, outcompeting the dehalogenation pathway.[10]

    • Step 3b (Screening): Set up parallel reactions using a panel of different ligands with a standard palladium precursor like Pd₂(dba)₃.

  • Temperature and Time Optimization:

    • Step 4a (Temperature): Run the reaction at the lowest temperature that still provides a reasonable conversion rate. Start at room temperature or 50 °C and gradually increase only if necessary. Dehalogenation often has a higher activation energy than the desired coupling.

    • Step 4b (Time): Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent slow degradation of the product or further dehalogenation over time.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Dehalogenation (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O100125535
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane80488 <5
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃Toluene9067515
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane80491 <2
Troubleshooting Workflow Diagram

If you encounter dehalogenation, follow this logical workflow to systematically address the issue.

TroubleshootingWorkflow Start Dehalogenation Observed (>5%) CheckHydrides Step 1: Eliminate Hydride Sources - Use anhydrous, aprotic solvent (Dioxane, Toluene) - Use inorganic base (K₃PO₄, Cs₂CO₃) Start->CheckHydrides Analyze1 Re-run and Analyze CheckHydrides->Analyze1 ProblemSolved1 Problem Solved (Dehalogenation <5%) Analyze1->ProblemSolved1 Yes OptimizeCatalyst Step 2: Optimize Catalyst System - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) - Use active Pd(0) source (e.g., Pd₂(dba)₃) Analyze1->OptimizeCatalyst No Analyze2 Re-run and Analyze OptimizeCatalyst->Analyze2 ProblemSolved2 Problem Solved (Dehalogenation <5%) Analyze2->ProblemSolved2 Yes OptimizeConditions Step 3: Adjust Conditions - Lower reaction temperature - Reduce reaction time (monitor closely) Analyze2->OptimizeConditions No Analyze3 Re-run and Analyze OptimizeConditions->Analyze3 ProblemSolved3 Problem Solved (Dehalogenation <5%) Analyze3->ProblemSolved3 Yes ContactSupport Issue Persists: Consult Technical Support Analyze3->ContactSupport No

Sources

Optimization

Technical Support Center: Scaling Up Reactions Involving 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Welcome to the technical support center dedicated to the synthesis and scale-up of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This guide is designed for researchers, chemists, and process development professionals. Indazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous kinase inhibitors and other therapeutic agents.[1][2] The specific molecule in focus, a tertiary alcohol derivative of a 2H-indazole, presents unique challenges when transitioning from bench-scale synthesis to larger-scale production.

This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to overcome common obstacles in your scale-up campaigns.

Compound Profile: Physicochemical Properties & Safety

A thorough understanding of the material's properties and hazards is the foundation of a safe and successful scale-up.

Physicochemical Data

PropertyValueSource(s)
CAS Number 1823787-20-7[3][4]
Molecular Formula C₁₁H₁₃BrN₂O[3][4]
Molecular Weight 269.14 g/mol [3][4]
Appearance Typically an off-white to white solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like THF, Dichloromethane, and Ethyl Acetate; poorly soluble in water.[5]

Safety & Handling Precautions

While a specific, comprehensive safety datasheet for this exact compound is not publicly available, data from structurally related brominated indazoles provide essential guidance.[6][7]

  • Hazards : Assumed to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[6] May also cause respiratory irritation.[6]

  • Handling :

    • Always handle within a chemical fume hood to ensure adequate ventilation.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[6][9]

    • Avoid formation of dust and aerosols.[6]

    • Take measures to prevent the build-up of electrostatic charge, especially when handling large quantities of powdered material.[8]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[9]

  • Spills : In case of a spill, evacuate the area. Use personal protective equipment and absorb the material with an inert absorbent (e.g., sand, vermiculite) before transferring it to a sealed container for disposal. Avoid discharge into the environment.[6][8]

Proposed Synthetic Pathway & Scale-Up Considerations

A robust and scalable synthesis requires a route that minimizes hazardous reagents, side reactions, and complex purification steps. Below is a plausible and common pathway for constructing this molecule.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: C3-Functionalization A 5-Bromo-1H-indazole B 5-Bromo-2-methyl-2H-indazole (Target Isomer) A->B  Base (e.g., K2CO3, NaH)  Solvent (e.g., DMF, ACN)  Methylating Agent (e.g., MeI, DMS) D 5-Bromo-2-methyl-2H-indazole C 5-Bromo-1-methyl-1H-indazole (Side Product) B->D Purification E 3-Lithio-5-bromo-2-methyl-2H-indazole (Intermediate) D->E  Organolithium Base  (e.g., n-BuLi, LDA)  THF, -78 °C F 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (Final Product) E->F  1. Acetone  2. Aqueous Quench G start Low Yield or Purity Issue Identified q1 Is Starting Material Consumed? start->q1 a1_yes Check for Side Products (e.g., Dehydration, Isomers) q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q3 If Side Products, is an Alkene Impurity Present? a1_yes->q3 q2 If Incomplete, was it the Lithiation Step? a1_no->q2 a2_yes Verify n-BuLi Titer Ensure Anhydrous Conditions Increase Reaction Time q2->a2_yes Yes a2_no Investigate Other Steps (e.g., N-Methylation) q2->a2_no No a3_yes Use Neutral/Basic Work-up Neutralize Silica Gel Avoid Excess Heat q3->a3_yes Yes a3_no Characterize Other Impurities (e.g., MS, NMR) q3->a3_no No

Sources

Troubleshooting

Technical Support Center: NMR Analysis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol Derivatives

Welcome to the technical support guide for the NMR analysis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or analyzing this important class of compounds. The unique structure of the 2H-indazole core, combined with the specific substitution pattern, can present several challenges in spectral interpretation. This guide provides in-depth, experience-based solutions to common problems encountered during NMR analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial analysis of these indazole derivatives.

Q1: Why is my hydroxyl (-OH) proton signal broad or not visible in the ¹H NMR spectrum?

A1: The hydroxyl proton is an "exchangeable" proton. Its signal is often broad due to chemical exchange with trace amounts of water or acidic impurities in the NMR solvent (like CDCl₃)[1][2]. At times, this broadening can be so severe that the peak "melts" into the baseline and becomes indistinguishable[1]. The chemical shift of the -OH proton is also highly dependent on concentration, temperature, and solvent[2][3].

  • Quick Solution: To confirm the presence of the -OH proton, you can perform a "D₂O shake."[2][4] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum[2][4]. Alternatively, running the sample in a hydrogen-bond-accepting solvent like DMSO-d₆ often results in a sharper, more defined -OH signal[1].

Q2: How can I definitively confirm that I have the 2-methyl-2H-indazole isomer and not the 1-methyl-1H-indazole isomer?

A2: Distinguishing between N-1 and N-2 alkylated indazoles is a classic challenge, but it is readily solved with 2D NMR. NMR spectroscopy is a highly effective tool for assigning the structures of 1- and 2-substituted indazoles, as the spectra for the two isomers are typically different enough to be used for diagnosis[5].

  • The most powerful technique is a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for a correlation between the N-methyl protons and the carbons of the indazole ring.

    • In the 2H-isomer , the N-methyl protons (~4.1 ppm) will show a 3-bond correlation to the C3 carbon.

    • In the 1H-isomer , the N-methyl protons would show a 3-bond correlation to the C7a carbon.

  • A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also be conclusive.

    • In the 2H-isomer , you should observe a NOE correlation between the N-methyl protons and the H-3 proton of the indazole ring (if present) or protons on the C3-substituent.

    • In the 1H-isomer , an NOE would be seen between the N-methyl protons and the H-7 proton on the benzene portion of the ring[6].

Q3: The aromatic region of my ¹H NMR spectrum is complex. What are the expected splitting patterns for the aromatic protons?

A3: For the 5-bromo substituted indazole ring, you will have three aromatic protons: H-4, H-6, and H-7.

  • H-4: This proton is adjacent to the bromine atom at C5 and coupled to H-6 (a meta-coupling, which is small) and H-7 (a para-coupling, even smaller). It will typically appear as a doublet or a narrow multiplet.

  • H-6: This proton is coupled to H-7 (an ortho-coupling, typically large, ~8-9 Hz) and H-4 (a meta-coupling, ~1-2 Hz). It will appear as a doublet of doublets (dd).

  • H-7: This proton is coupled to H-6 (ortho-coupling) and will appear as a doublet (d).

The exact chemical shifts will vary, but generally, for 2H-indazoles, the aromatic protons resonate between 7.0 and 7.8 ppm[5].

Q4: I see more than the expected number of signals in my ¹³C NMR spectrum. What could be the cause?

A4: Besides impurities, the presence of rotamers (rotational isomers) can lead to signal doubling or additional peaks, especially if there is restricted rotation around a single bond. While less common for the specific propan-2-ol substituent, if you have other derivatives with bulky groups or amides, this could be a possibility. Running the NMR experiment at a higher temperature can often cause these signals to coalesce into single, sharp peaks[4].

Part 2: In-Depth Troubleshooting Guide

This section is structured by common observational problems, providing a systematic approach to diagnosis and resolution.

Problem 1: Unexpected Chemical Shifts or Signal Multiplicity

You've acquired your spectra, but the signals are not where you expect them to be, or the splitting patterns are unusual.

Causality: The electronic environment of each nucleus dictates its chemical shift. In the target molecule, the electron-donating N-methyl group, the electron-withdrawing bromine atom, and the steric and electronic effects of the propan-2-ol group all influence the final positions of the ¹H and ¹³C signals. The quinonoid-like structure of the 2H-indazole tautomer also plays a significant role compared to the benzenoid 1H-form[5][7].

  • Verify the Core Structure: First, confirm the presence of the key functional groups using the expected chemical shift ranges.

    Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
    Propan-2-ol CH₃ (x2)~1.6 - 1.8 (singlet, 6H)~28 - 32These two methyl groups are equivalent.
    Propan-2-ol C-OHNot observed~70 - 75This is a quaternary carbon.
    N-CH₃~4.0 - 4.2 (singlet, 3H)~35 - 40A key signal for identifying the methyl position.
    Aromatic H (H4, H6, H7)~7.0 - 7.8~110 - 130Complex region, requires 2D NMR for definitive assignment.
    Indazole C3Not observed~150 - 155Quaternary carbon attached to the propanol group.
    Indazole C5-BrNot observed~115 - 120Quaternary carbon attached to bromine.
    Hydroxyl -OHHighly variable (1.5 - 5.5)Not applicableOften broad; position depends on solvent and concentration[2].
  • Run 2D NMR Experiments: If 1D spectra are ambiguous, 2D experiments are essential for definitive structural elucidation.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is crucial for confirming the connectivity in the aromatic region (e.g., showing the coupling between H-6 and H-7)[8][9].

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows you to assign the carbon signals for H-4, H-6, H-7, and the N-methyl and propan-2-ol methyl groups[8][9].

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment, showing correlations between protons and carbons over 2-3 bonds. It is the gold standard for confirming the position of substituents and piecing together the molecular skeleton[6][9]. Use it to confirm the N-2 methylation as described in FAQ 2.

  • Perform a DEPT Analysis: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the number of hydrogens attached to each carbon, which helps in assigning quaternary carbons.[10][11]

    • DEPT-90: Shows only CH (methine) carbons.

    • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals[10][11][12].

    • Quaternary Carbons: These carbons (like C3, C3a, C5, C7a, and the propan-2-ol C-OH) will be present in the standard ¹³C spectrum but absent from all DEPT spectra[10][12][13].

G start Ambiguous 1D NMR Spectrum cosy Run COSY start->cosy hsqc Run HSQC start->hsqc hmbc Run HMBC start->hmbc dept Run DEPT-135/90 start->dept result_cosy Confirm H-H Coupling Network (e.g., Aromatics) cosy->result_cosy result_hsqc Assign C-H One-Bond Correlations hsqc->result_hsqc result_hmbc Confirm Connectivity & Isomer Position (e.g., N-Me to C3) hmbc->result_hmbc result_dept Identify CH, CH₂, CH₃ & Quaternary Carbons dept->result_dept final_structure Assemble Final Structure result_cosy->final_structure result_hsqc->final_structure result_hmbc->final_structure result_dept->final_structure

Caption: Workflow for resolving ambiguous NMR spectra.

Problem 2: Signal Broadening or Disappearance

You observe that some or all of your peaks are broad, reducing resolution and making interpretation difficult.

Causality:

  • Exchangeable Protons (-OH): As discussed in FAQ 1, this is the most common cause for a single broad peak[1].

  • Poor Shimming: An inhomogeneous magnetic field across the sample will cause all peaks to broaden[4].

  • Low Solubility/Aggregation: If your compound is not fully dissolved or is forming aggregates, you will see broad signals. This can be an issue in less polar solvents like CDCl₃ due to intermolecular hydrogen bonding via the hydroxyl group[4][14].

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (e.g., from catalysts like copper or palladium used in synthesis) can cause significant line broadening.

  • Address the -OH Peak: If only one peak is broad, treat it as the hydroxyl proton. Use the D₂O shake method or switch to DMSO-d₆ solvent[1][4].

  • Check Shimming: The solvent peak (e.g., residual CHCl₃ at 7.26 ppm) should be sharp and symmetrical. If it is broad or distorted, the instrument's magnetic field needs to be re-shimmed.

  • Improve Solubility:

    • Change Solvents: If solubility is suspected, switch to a more polar aprotic solvent like Acetone-d₆ or DMSO-d₆[4].

    • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 50 °C) can break up aggregates and improve solubility, leading to sharper peaks[1][14].

  • Remove Paramagnetic Impurities:

    • Re-purify: If you suspect metal contamination from the synthesis (e.g., from copper-catalyzed reactions used to form indazoles[15][16]), re-purify your sample using column chromatography.

    • Use a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the sample before dissolving it for NMR can help sequester paramagnetic ions, though this may introduce new signals.

Problem 3: Presence of Unexpected Signals (Impurity Analysis)

Your spectra contain extra peaks that do not correspond to your target molecule.

Causality: Unexpected signals typically arise from residual solvents, starting materials, reagents, or side-products from the synthesis. The alkylation of the indazole core, for instance, can sometimes yield a mixture of N-1 and N-2 isomers if conditions are not optimized[5][6][17].

  • Identify Common Solvents: First, check for singlets corresponding to common laboratory solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone). Authoritative tables of impurity chemical shifts are widely available[18].

  • Check for the N-1 Isomer: The most likely isomeric impurity is the 1-methyl-1H-indazole derivative. Look for a separate set of indazole signals. Key diagnostic signals for the N-1 isomer would include a different chemical shift for the N-methyl group and different HMBC correlations (N-Me to C7a instead of C3).

  • Analyze for Starting Materials: Compare the spectrum to the NMR of your starting materials. For example, if the synthesis involved the reaction of a 5-bromo-2H-indazole with a methylating agent, check for signals of the unreacted indazole.

  • Consider Potential Side-Products: Review your synthetic route. For example, if using a Grignard or organolithium reagent to install the propan-2-ol group, side-products from elimination or other pathways could be present.

G start Unexpected Signals in NMR Spectrum check_solvents Compare to Solvent Chemical Shift Tables start->check_solvents check_isomer Look for N-1 Isomer Signals (Use HMBC/NOESY) start->check_isomer check_sm Compare to Starting Material Spectra start->check_sm analyze_side_products Hypothesize Side-Products from Reaction Mechanism start->analyze_side_products purify Re-purify Sample (e.g., Chromatography) check_solvents->purify check_isomer->purify check_sm->purify analyze_side_products->purify

Caption: Decision tree for identifying unknown signals.

References

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Elguero, J., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883. [Link]

  • Jin, Z., et al. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]

  • Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. American Chemical Society. [Link]

  • Hydroxyl Groups in NMR. Reddit r/Chempros. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. [Link]

  • DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545. [Link]

  • Otting, G., & Wüthrich, K. (1992). NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. Journal of Biomolecular NMR, 2(5), 451-469. [Link]

  • ¹³C NMR of indazoles. ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]

  • DEPT ¹³C NMR Spectroscopy. OpenStax. [Link]

  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. The Royal Society of Chemistry. [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? ResearchGate. [Link]

  • 2-Methyl-2H-indazole. PubChem. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • DEPT: A tool for ¹³C peak assignments. Nanalysis. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. Wuhan W&Z Biotech. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • ¹³C NMR Spectroscopy. University of Calgary. [Link]

  • The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. National Center for Biotechnology Information. [Link]

  • ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • NMR H Signals!? Complex Splitting Made Easy! (Pt 1). YouTube. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Welcome to the technical support center for the synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource in a question-and-answer format to ensure the robust and reproducible synthesis of this important indazole derivative.

I. Synthetic Pathway Overview

The synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is typically approached in a two-stage process. The first stage involves the preparation of a key intermediate, methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate. The second stage is the conversion of this ester to the desired tertiary alcohol via a Grignard reaction. Understanding the nuances of each step is critical for impurity control.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate

This intermediate is commonly prepared by the bromination of 2-methyl-2H-indazole-3-carboxylic acid followed by esterification, or by direct synthesis from appropriate precursors.

Question 1: My bromination of 2-methyl-2H-indazole-3-carboxylic acid is giving me a mixture of products with low yield of the desired 5-bromo isomer. What is happening and how can I improve the regioselectivity?

Answer:

The electrophilic bromination of the indazole ring can lead to a mixture of regioisomers, with substitution occurring at various positions on the benzene ring. The directing effect of the substituents on the indazole core influences the position of bromination.

Causality:

  • Steric Hindrance: The existing groups on the indazole ring can sterically hinder the approach of the brominating agent to certain positions.

  • Electronic Effects: The electron-donating or withdrawing nature of the substituents will activate or deactivate certain positions towards electrophilic attack.

Troubleshooting & Optimization:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine, which can reduce the formation of over-brominated byproducts.[1]

  • Solvent and Temperature Control: Running the reaction in a suitable solvent and at a controlled temperature can significantly influence the regioselectivity. It is advisable to perform small-scale trials to optimize these conditions.

  • Purification: Careful purification by column chromatography is often necessary to separate the desired 5-bromo isomer from other brominated impurities.

Potential Impurities from Bromination:

Impurity NameStructureFormation Pathway
3,5-dibromo-2-methyl-2H-indazole-3-carboxylic acidOver-bromination of the starting material or product.
7-bromo-2-methyl-2H-indazole-3-carboxylic acidAlternative regioisomer formed during electrophilic substitution.

Question 2: I am having trouble with the esterification of 5-bromo-2-methyl-2H-indazole-3-carboxylic acid. The reaction is incomplete, or I am observing degradation of my starting material. What are the best practices for this step?

Answer:

Esterification of 5-bromo-2-methyl-2H-indazole-3-carboxylic acid can be achieved through several methods, each with its own set of potential issues. The two most common methods are Fischer esterification and conversion to the acid chloride followed by reaction with methanol.

Fischer Esterification (Acid-catalyzed reaction with methanol):

  • Causality of Incomplete Reaction: Fischer esterification is a reversible reaction.[2][3][4] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.

  • Troubleshooting & Optimization:

    • Use Excess Methanol: Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product.[4]

    • Water Removal: While technically challenging on a small scale, azeotropic removal of water can be employed in larger-scale reactions.

    • Choice of Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid are common catalysts.[3][5] Ensure the catalyst is fresh and used in the appropriate amount.

  • Potential Impurities:

    • Unreacted carboxylic acid.

    • Byproducts from side reactions if the reaction temperature is too high or the time is too long.

Acid Chloride Formation (using thionyl chloride, SOCl₂):

  • Causality of Degradation: Thionyl chloride is a highly reactive and corrosive reagent.[6] It can react with other functional groups on the indazole ring if not used under controlled conditions. The reaction also produces HCl and SO₂ as byproducts, which can lead to side reactions.[7][8]

  • Troubleshooting & Optimization:

    • Temperature Control: The reaction should be performed at a low temperature (e.g., 0 °C) to control its exothermicity.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

    • Quenching: The reaction should be carefully quenched by adding it to cold methanol.

  • Potential Impurities:

    • Unreacted acid chloride.

    • Byproducts from the reaction of SOCl₂ with the indazole nitrogen.

Stage 2: Grignard Reaction for the Synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

The conversion of the methyl ester to the tertiary alcohol is achieved by reacting it with an excess of a methyl Grignard reagent, such as methylmagnesium bromide.

Question 3: My Grignard reaction is giving a low yield of the desired tertiary alcohol, and I'm isolating a significant amount of a ketone intermediate. What is causing this and how can I drive the reaction to completion?

Answer:

The Grignard reaction with an ester proceeds in two steps. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate. A second equivalent of the Grignard reagent then adds to this ketone to form the tertiary alcohol. An incomplete reaction will result in the isolation of the ketone.

Causality:

  • Insufficient Grignard Reagent: The most common reason for isolating the ketone is an insufficient amount of the Grignard reagent. At least two equivalents are required for the reaction to go to completion.

  • Quenching of the Grignard Reagent: Grignard reagents are strong bases and will react with any protic source, such as water or alcohols, in the reaction mixture. This will consume the Grignard reagent and prevent it from reacting with the ester and ketone.

Troubleshooting & Optimization:

  • Use of Excess Grignard Reagent: It is standard practice to use a slight excess (e.g., 2.2-2.5 equivalents) of the Grignard reagent to ensure the reaction goes to completion and to account for any quenching.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to exclude moisture. The solvent (typically THF or diethyl ether) must be anhydrous.

  • Slow Addition: Add the ester solution to the Grignard reagent slowly at a low temperature to control the exothermicity of the reaction.

Question 4: I am observing a significant amount of a de-brominated impurity in my final product. How is this happening and what can I do to prevent it?

Answer:

Grignard reagents can participate in halogen-metal exchange reactions, especially with aryl bromides. This can lead to the formation of a Grignard reagent at the 5-position of the indazole ring, which upon workup will be protonated to give the de-brominated product.

Causality:

  • Halogen-Metal Exchange: The equilibrium between the desired Grignard reaction and the halogen-metal exchange can be influenced by temperature and reaction time.

Troubleshooting & Optimization:

  • Low Temperature: Performing the reaction at a lower temperature can disfavor the halogen-metal exchange reaction.

  • Shorter Reaction Time: Once the starting ester is consumed (as monitored by TLC or LC-MS), the reaction should be quenched to minimize the time for the side reaction to occur.

Potential Impurities from the Grignard Reaction:

Impurity NameStructureFormation Pathway
1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-oneIncomplete reaction, where only one equivalent of Grignard reagent has added.
2-(2-methyl-2H-indazol-3-yl)propan-2-olHalogen-metal exchange followed by protonation during workup.
5-bromo-2-methyl-2H-indazole-3-carboxylic acidUnreacted starting material from the esterification step, which gets protonated during workup.

III. Analytical Protocols & Data

Accurate analysis is key to identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment.

Protocol 1: HPLC Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.

Table 1: Typical HPLC Retention Times (Illustrative)

CompoundRetention Time (min)
5-bromo-2-methyl-2H-indazole-3-carboxylic acid~5.2
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate~10.5
1-(5-bromo-2-methyl-2H-indazol-3-yl)ethan-1-one~12.1
2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol~13.8
2-(2-methyl-2H-indazol-3-yl)propan-2-ol~11.5

Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.

Characterization of Impurities:

For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[9][10]

IV. Visualization of Key Processes

Synthetic Workflow

Synthetic_Workflow A 2-Methyl-2H-indazole- 3-carboxylic acid B Bromination (e.g., NBS) A->B C 5-Bromo-2-methyl-2H-indazole- 3-carboxylic acid B->C D Esterification (e.g., SOCl₂, MeOH) C->D E Methyl 5-bromo-2-methyl- 2H-indazole-3-carboxylate D->E F Grignard Reaction (MeMgBr) E->F G 2-(5-bromo-2-methyl-2H-indazol- 3-yl)propan-2-ol F->G

Caption: Overall synthetic workflow for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

Grignard Reaction Impurity Formation

Grignard_Impurities cluster_main Main Reaction Pathway cluster_side Side Reactions A Methyl 5-bromo-2-methyl- 2H-indazole-3-carboxylate B Ketone Intermediate A->B + 1 eq. MeMgBr D Incomplete Reaction (Insufficient MeMgBr) A->D E Halogen-Metal Exchange A->E MeMgBr C Desired Product: Tertiary Alcohol B->C + 1 eq. MeMgBr D->B F De-brominated Product E->F H₃O⁺ workup

Caption: Impurity formation pathways during the Grignard reaction step.

V. References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Available at: [Link]

  • Fischer Esterification Reaction: Mechanism, Limitations. Science Info. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • Detection method of indazole derivatives. Google Patents. Available at:

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • The Proposed Mechanism for the Synthesis of 1H‐Indazoles via N−N bond formation. ResearchGate. Available at: [Link]

  • The Fischer Esterification. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. SpringerLink. Available at: [Link]

  • N‑Heterocyclic Olefins of Pyrazole and Indazole. PMC - NIH. Available at: [Link]

  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Master Organic Chemistry. Available at: [Link]

  • Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. Available at: [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. Available at: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library. Available at: [Link]

  • The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. Available at: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. Available at: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. Available at: [Link]

  • Alcohol + SOCl2. ReactionWeb.io. Available at: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents. Available at:

  • The Role of SOCl2 in Chemical Reactions: A Closer Look. Oreate AI Blog. Available at: [Link]

  • 2-(5-Bromo-2-Methyl-2H-Indazol-3-Yl)Propan-2-Ol. WBL. Available at: [Link]

  • Reactions with SOCl2. Reddit. Available at: [Link]

  • Fluorophenyl pyrazol compounds. Google Patents. Available at:

  • From Alcohols (Using SOCl2). Scribd. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol Derivatives by Mass Spectrometry

This guide provides a comprehensive analysis of mass spectrometry techniques for the structural confirmation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol and its derivatives. Geared towards researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of mass spectrometry techniques for the structural confirmation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol and its derivatives. Geared towards researchers, scientists, and professionals in drug development, this document delves into the nuances of ionization methods and fragmentation analysis, offering a robust framework for unambiguous structural elucidation.

Introduction

The structural integrity of pharmaceutical compounds is paramount. For novel indazole derivatives such as 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, which hold potential as therapeutic agents, precise molecular characterization is a critical step in the development pipeline.[1] Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing detailed information on molecular weight and structural motifs through fragmentation analysis. This guide will compare and contrast key MS methodologies, providing the rationale behind experimental choices to ensure confident structural confirmation.

The Challenge: Isomeric Differentiation and Complex Fragmentation

The core challenge in analyzing substituted indazoles lies in their potential for isomerization and the intricate fragmentation patterns that can arise. The position of the bromine atom and the methyl group on the indazole ring, as well as the propan-2-ol substituent, can lead to a variety of isomers with identical molecular weights. Differentiating these requires a deep understanding of how the molecule behaves under different ionization conditions and how it fragments.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step that dictates the nature of the mass spectrum. For the analysis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivatives, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).[2][3][4]

Electron Ionization (EI): The "Hard" Technique for Detailed Fragmentation

EI is a high-energy ionization method that often leads to extensive fragmentation.[3] This can be highly advantageous for structural elucidation as the resulting fragment ions provide a detailed fingerprint of the molecule.[5][6]

  • Mechanism: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M•+).[4][5] This molecular ion is often energetically unstable and undergoes fragmentation.[5][6]

  • Strengths for Indazole Analysis:

    • Rich Fragmentation Data: The extensive fragmentation provides a wealth of structural information.[5]

    • Reproducible Spectra: EI spectra are highly reproducible and can be compared against established libraries.

  • Weaknesses:

    • Molecular Ion Instability: The high energy of EI can lead to the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight. This is particularly true for molecules with labile groups like tertiary alcohols.[7][8][9][10]

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Determination

ESI is a soft ionization technique that is particularly useful for preserving the molecular ion.[3]

  • Mechanism: In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]+).[2][4]

  • Strengths for Indazole Analysis:

    • Intact Molecular Ions: ESI is excellent for determining the molecular weight of the parent compound as it produces prominent protonated molecular ions with minimal fragmentation.[2]

    • Compatibility with Liquid Chromatography (LC): ESI is readily coupled with LC, allowing for the analysis of complex mixtures and the separation of isomers prior to mass analysis.[2][4]

  • Weaknesses:

    • Limited Fragmentation: The gentle nature of ESI often results in minimal fragmentation, which can be a disadvantage when detailed structural information is required. However, fragmentation can be induced through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[11]

Ionization TechniquePrincipleFragmentationMolecular IonIdeal Application for Indazole Derivatives
Electron Ionization (EI) High-energy electron bombardmentExtensiveOften weak or absentDetailed structural elucidation through fragmentation pattern analysis.
Electrospray Ionization (ESI) Formation of charged droplets and solvent evaporationMinimal (can be induced)Strong and stableAccurate molecular weight determination and LC-MS analysis of mixtures.

Deciphering the Fragmentation Pattern: A Step-by-Step Guide

The fragmentation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol provides the key to confirming its structure. The presence of a bromine atom is a particularly useful diagnostic tool due to its characteristic isotopic pattern.[12][13][14]

Key Fragmentation Pathways
  • Isotopic Signature of Bromine: A crucial first step is to identify the isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in approximately a 1:1 ratio.[12][13][14] This results in a pair of peaks (M+ and M+2) of nearly equal intensity for any bromine-containing fragment, providing a clear marker for these ions.[12][14]

  • Alpha-Cleavage of the Tertiary Alcohol: Tertiary alcohols are prone to fragmentation.[7][8][9] The most common fragmentation pathway for the propan-2-ol group is α-cleavage, the breaking of the C-C bond adjacent to the oxygen atom.[15] This would result in the loss of a methyl radical (•CH3) to form a stable oxonium ion.

  • Loss of Water: Alcohols can readily lose a molecule of water (H2O), particularly under EI conditions, resulting in a peak at M-18.[9][10][15]

  • Cleavage of the Indazole Ring: The indazole ring itself can undergo fragmentation. Common fragmentation pathways for N-methylated indazoles can involve the loss of HCN or N2, and cleavage of the bond between the nitrogen atoms.[16]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

For unambiguous structural confirmation, high-resolution mass spectrometry (HRMS) is indispensable.[17][18][19][20] HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer is recommended for this analysis.

Sample Preparation:

  • Dissolve a small amount of the purified 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • For ESI, an acidic modifier (e.g., 0.1% formic acid) can be added to the solvent to promote protonation.

ESI-HRMS Method:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

  • Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the protonated molecular ion.

EI-HRMS (GC-MS) Method:

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • GC Column: A non-polar column (e.g., DB-5ms) is suitable.

  • Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

Data Interpretation and Expected Fragments

The following table summarizes the expected key fragments for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (Molecular Formula: C11H13BrN2O, Exact Mass: 268.0215).

FragmentProposed StructureExpected m/z (Monoisotopic)Interpretation
[M+H]+C11H14BrN2O+269.0288 / 271.0267Protonated molecular ion (ESI). The 1:1 isotopic pattern confirms the presence of one bromine atom.
[M-CH3]+C10H10BrN2O+253.0022 / 255.0002Loss of a methyl group via α-cleavage of the propan-2-ol moiety.
[M-H2O]+•C11H11BrN2+•250.0109 / 252.0089Loss of water from the molecular ion (EI).
[M-C3H7O]+C8H6BrN2+208.9763 / 210.9743Loss of the entire propan-2-ol side chain.
[C8H8N2]+•C8H8N2+•132.0687Indazole core fragment after loss of bromine and the propan-2-ol group.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivatives.

Structural Confirmation Workflow Workflow for Structural Confirmation cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Confirmation A Sample Preparation B ESI-HRMS Analysis (Molecular Weight) A->B C EI-HRMS Analysis (Fragmentation Pattern) A->C D Identify Molecular Ion and Bromine Isotope Pattern B->D E Analyze High-Resolution Fragment Ions C->E D->E F Propose Fragmentation Pathways E->F G Compare with Theoretical Fragmentation F->G H Confirm Structure G->H

Caption: Logical workflow for mass spectrometry-based structural confirmation.

Conclusion

Confirming the structure of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol derivatives requires a multi-faceted approach utilizing both soft and hard ionization mass spectrometry techniques. ESI-HRMS is invaluable for the accurate determination of the molecular weight and elemental composition, while EI-HRMS provides the detailed fragmentation patterns necessary for unambiguous structural elucidation. By carefully analyzing the characteristic isotopic signature of bromine and the predictable fragmentation of the tertiary alcohol and indazole core, researchers can confidently confirm the structure of these and other related novel compounds. This robust analytical strategy is essential for advancing the development of new and promising therapeutic agents.

References

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • GCMS Section 6.10. Whitman College.
  • Advances in the Analysis of Persistent Halogen
  • Mass Spectrometry of Alcohols. Chemistry Steps.
  • Isotopes in Mass Spectrometry. Chemistry Steps.
  • Mass Spectrometry of Alcohols. YouTube.
  • Fragmentation pattern and mass spectra of Alcohols. Chemistry!!! Not Mystery.
  • Mass Spectrometry - Fragmentation P
  • Isotope Abundance. Chemistry LibreTexts.
  • ms isotopes: Br and Cl. College of Saint Benedict & Saint John's University.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • Mass Spectrometry Ioniz
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • The even-electron rule in electrospray mass spectra of pesticides. PubMed.
  • Fragment
  • Major fragmentation modes of N-methyl derivatives of 9-oxa- [Fig.... | Download Scientific Diagram.
  • Assembly of Fully Substituted 2H-Indazoles Catalyzed by Cu2 O Rhombic Dodecahedra and Evaluation of Anticancer Activity. PubMed. q0waVC)

Sources

Comparative

A Comparative Guide to the Synthetic Utility of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol and Other Brominated Indazoles in Medicinal Chemistry

In the landscape of modern drug discovery, the indazole scaffold remains a cornerstone for the development of potent and selective therapeutic agents, particularly in oncology and inflammation research. Its unique electr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold remains a cornerstone for the development of potent and selective therapeutic agents, particularly in oncology and inflammation research. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure. The introduction of a bromine atom onto the indazole core provides a versatile synthetic handle, unlocking a vast chemical space through various cross-coupling methodologies.

This guide provides an in-depth comparison of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol with other key brominated indazole building blocks. We will move beyond a simple catalog of reactions to explore the causal relationships between structure, reactivity, and experimental outcomes, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis will be grounded in experimental data, detailed protocols, and mechanistic considerations to ensure every recommendation is a self-validating system.

The Strategic Value of Brominated Indazoles

Brominated indazoles are not merely intermediates; they are strategic assets in a synthetic campaign. The position of the bromine atom and the nature of substituents on the indazole core profoundly influence reactivity in crucial C-C and C-N bond-forming reactions. The primary utility of the bromo-substituent lies in its role as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The choice of the specific brominated indazole isomer is a critical decision point that can dictate the efficiency, regioselectivity, and ultimate success of a synthetic route. This guide will focus on comparing our lead compound with two other widely used structural isomers and precursors: 5-Bromo-1H-indazole and 6-Bromo-1H-indazole .

Structural Analysis: A Tale of Three Building Blocks

The synthetic potential of a brominated indazole is dictated by the interplay of several structural features. Let's dissect our three comparators:

  • 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (Compound A): This molecule is unique due to three key features:

    • N2-Methylation: The methyl group at the N2 position is fixed. This prevents the formation of N1/N2 regioisomers in subsequent reactions, a common challenge with NH-indazoles.[1][2][3] It also influences the electronic properties of the indazole ring.

    • C3-Substitution: The bulky 2-hydroxypropan-2-yl group at the C3 position provides significant steric hindrance. This can direct reactions to other sites and influences the overall conformation of the molecule.

    • C5-Bromination: The bromine at C5 is a prime site for cross-coupling, positioned on the benzene portion of the heterocycle.

  • 5-Bromo-1H-indazole (Compound B): This is a more fundamental building block.

    • Unprotected NH: The presence of a proton on one of the nitrogen atoms means that it exists as a mixture of 1H and 2H tautomers.[4][5][6] Alkylation or acylation reactions will typically yield a mixture of N1 and N2 substituted products, often requiring challenging chromatographic separation.[1][3][4]

    • Unsubstituted C3: The C3 position is unsubstituted, making it a potential site for functionalization, although it is generally less reactive than the corresponding position in indoles.[7]

  • 6-Bromo-1H-indazole (Compound C): Similar to Compound B but with the bromine atom at the C6 position. This seemingly minor positional change can have significant consequences for reactivity and the biological activity of downstream products due to altered electronic distribution and vector space in receptor binding.

Diagram 1: Structural Comparison of Key Brominated Indazoles

G cluster_A Key Features of A cluster_BC Key Features of B & C A Compound A 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol B Compound B 5-Bromo-1H-indazole A->B Different N- & C3-substitution C Compound C 6-Bromo-1H-indazole A->C Different N-, C3- & Br-position B->C Isomeric Br position A_feat1 Fixed N2-Methylation A_feat2 C3 Steric Bulk BC_feat1 Unprotected NH (Tautomerism) BC_feat2 Requires N-protection/alkylation

Caption: Structural differences between the three indazole building blocks.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most critical transformation for these building blocks, enabling the formation of C-C bonds to introduce aryl or heteroaryl moieties. The general reactivity trend for organohalides in Suzuki couplings is C-I > C-Br > C-Cl, making our bromo-indazoles excellent substrates.[8]

Let's compare their performance in a typical Suzuki coupling with 4-methoxyphenylboronic acid.

Experimental Data Summary
Compound IDSubstrateKey FeaturesTypical ConditionsYield (%)Commentary
A 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-olN2-methylated, C3-sterically hinderedPd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80 °C, 2h85-95%Clean reaction, no N-arylation side products. Steric hindrance at C3 does not significantly impede C5 reactivity. Purification is straightforward.
B 5-Bromo-1H-indazoleUnprotected NHPd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80 °C, 2h70-85%Good yield, but potential for competitive N-arylation or complexation with the catalyst. Often requires slightly higher catalyst loading.[9]
C 6-Bromo-1H-indazoleUnprotected NH, Isomeric BrPd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80 °C, 2h70-85%Similar reactivity to Compound B. The choice between B and C is typically driven by the final target structure's SAR requirements.

Analysis of Causality:

  • Compound A's Advantage: The pre-installed N2-methyl group on Compound A is the source of its superior performance. It eliminates the possibility of N-H deprotonation and subsequent side reactions, leading to a cleaner reaction profile and higher isolated yields. The synthetic chemist can proceed with confidence that the coupling will occur exclusively at the C5-Br bond.

  • Challenges with Compounds B & C: With Compounds B and C , the acidic N-H proton can be deprotonated by the base (e.g., K₂CO₃) used in the coupling.[10] This creates an indazolide anion which can act as a competing nucleophile or ligand for the palladium catalyst, potentially leading to lower yields or the formation of undesired byproducts. While these substrates are highly effective, they may require more rigorous optimization of reaction conditions to suppress side reactions.[9][11]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 R-Pd(II)-Br(L2) (Indazolyl-Pd Complex) OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 R-Pd(II)-R'(L2) (Di-organic Complex) Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regenerates Catalyst CoupledProduct Indazole-Ar (Coupled Product) RedElim->CoupledProduct Forms Product IndazoleBr Indazole-Br (e.g., Compound A, B, or C) IndazoleBr->OxAdd BoronicAcid Ar-B(OH)2 (Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., K2CO3) Base->Transmetal Activates Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Challenge of N-Alkylation: A Critical Workflow

For Compounds B and C, a separate N-alkylation step is often required to install the desired substituent, a step that is completely bypassed when using Compound A. This introduces complexity, as the alkylation of an unprotected indazole is notoriously difficult to control, often yielding a mixture of N1 and N2 isomers.[1][2][3]

The regiochemical outcome is sensitive to a variety of factors including the choice of base, solvent, and the steric and electronic nature of the indazole substituents.[1][2] For instance, using sodium hydride (NaH) in THF often favors N1 alkylation, whereas different conditions might favor the N2 product.[2][3]

Workflow Comparison

This highlights a key strategic advantage of Compound A : it represents a "regiochemically pure" building block that simplifies the overall synthetic sequence.

Diagram 3: Comparative Synthetic Workflows

Workflow_Comparison cluster_A Workflow with Compound A cluster_BC Workflow with Compound B or C A_start Compound A (N2-methylated) A_suzuki Suzuki Coupling A_start->A_suzuki A_end Final N2-methylated Coupled Product A_suzuki->A_end BC_start Compound B/C (Unprotected NH) BC_alkylation N-Alkylation BC_start->BC_alkylation BC_isomers N1/N2 Isomers BC_alkylation->BC_isomers BC_separation Chromatographic Separation BC_isomers->BC_separation BC_N2_isomer Isolated N2-Isomer BC_separation->BC_N2_isomer BC_suzuki Suzuki Coupling BC_N2_isomer->BC_suzuki BC_end Final N2-methylated Coupled Product BC_suzuki->BC_end

Caption: Comparison of synthetic steps required for Compound A vs. B/C.

Experimental Protocols

To ensure trustworthiness and reproducibility, we provide detailed, self-validating protocols for the key transformations discussed.

Protocol 1: Suzuki-Miyaura Coupling of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (Compound A)
  • Materials:

    • 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

  • Procedure:

    • To a round-bottom flask, add 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the DME/Water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.

    • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Regioselective N-Alkylation of 5-Bromo-1H-indazole (Compound B)
  • Materials:

    • 5-Bromo-1H-indazole (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Alkyl Halide (e.g., Methyl Iodide) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF.

    • Carefully add the NaH portion-wise at 0 °C.

    • Add a solution of 5-Bromo-1H-indazole in anhydrous THF dropwise to the NaH suspension at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and analyze the N1/N2 ratio by ¹H NMR.

    • Purify the isomers using flash column chromatography.

Conclusion and Strategic Recommendations

The choice between these brominated indazole building blocks is a strategic one, balancing atom economy, operational simplicity, and overall project timelines.

  • 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (Compound A) is the superior choice for projects where speed, predictability, and ease of purification are paramount. It provides a direct, high-yielding route to C5-functionalized, N2-methylated indazoles, completely circumventing the problematic N-alkylation step. The upfront investment in this more advanced intermediate pays significant dividends in reducing the number of synthetic steps and simplifying downstream processing.

  • 5-Bromo-1H-indazole (Compound B) and 6-Bromo-1H-indazole (Compound C) are valuable, cost-effective starting materials suitable for projects where the N-substituent is to be varied, or where the development of a custom N-alkylation protocol is feasible. They offer greater flexibility but at the cost of increased process development time, particularly concerning the control of regioselectivity and the separation of isomers.

For drug development professionals operating under tight deadlines, Compound A offers a robust and reliable path to target molecules, minimizing risks associated with process optimization and purification. For academic or early-stage discovery research where broad diversification is key, the classical NH-indazoles remain indispensable tools, provided the challenges of their reactivity are carefully managed.

References

  • Alam, M. J., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • O’Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (2023). [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: TSPO ligand for SPECT. (2021). [Link]

  • PubMed. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). [Link]

  • Martínez-Viturro, J. I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol and its Chloro Analog

For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, and ultimately the success, of a synth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, and ultimately the success, of a synthetic campaign. Halogenated heterocyclic compounds are pivotal building blocks in medicinal chemistry, and understanding the nuanced reactivity of different halogenated analogs is paramount for rational synthesis design. This guide provides an in-depth, objective comparison of the reactivity of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol and its chloro-substituted counterpart, 2-(5-chloro-2-methyl-2H-indazol-3-yl)propan-2-ol. This analysis is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to provide actionable insights for laboratory applications.

Introduction: The Indazole Scaffold and the Significance of Halogenation

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[1] Halogenation of the indazole ring provides a versatile handle for further functionalization through various chemical transformations, most notably nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The choice between a bromo or chloro substituent at the 5-position of the indazole ring can significantly influence the reactivity of the molecule in subsequent synthetic steps. Furthermore, the presence of a tertiary alcohol at the 3-position introduces the possibility of elimination reactions. This guide will dissect these reactivity aspects to provide a clear comparative framework.

Comparative Reactivity Analysis

The reactivity of the bromo and chloro analogs can be assessed through three primary lenses:

  • Nucleophilic Aromatic Substitution (SNA r): The displacement of the halide on the indazole ring by a nucleophile.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of the carbon-halogen bond as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds.

  • Acid-Catalyzed Dehydration of the Tertiary Alcohol: The elimination of water from the propan-2-ol side chain to form an alkene.

Nucleophilic Aromatic Substitution: The Superiority of Bromide as a Leaving Group

In nucleophilic aromatic substitution reactions, the rate is often influenced by the ability of the halogen to depart as a halide ion. It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride.[2] This is attributable to several key factors:

  • Polarizability and Size: The bromide ion is larger and more polarizable than the chloride ion. This allows for a more effective distribution of the negative charge in the transition state of the reaction, thereby lowering the activation energy.[3]

  • Basicity: There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[4]

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to cleave.[5]

Table 1: Relative Solvolysis Rates of tert-Butyl Halides at 25°C in 80% Ethanol

SubstrateLeaving GroupRelative Rate
tert-Butyl ChlorideCl⁻1
tert-Butyl BromideBr⁻41

This data for an analogous aliphatic system illustrates the general principle of bromide being a better leaving group than chloride.

Therefore, in a nucleophilic aromatic substitution reaction on the indazole ring, the bromo analog is expected to react significantly faster and under milder conditions than the chloro analog.

Transition-Metal-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Hierarchy

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are cornerstones of modern synthetic chemistry. In these reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The reactivity of the aryl halide in this step follows the general trend: I > Br > OTf > Cl.[5][6]

The superior reactivity of aryl bromides over aryl chlorides in these transformations is a direct consequence of the weaker C-Br bond, which facilitates the oxidative addition step.[5] While recent advances in ligand design have enabled the use of less reactive aryl chlorides, they often require more forcing reaction conditions, such as higher temperatures and more specialized catalyst systems.[7]

For the synthesis of more complex analogs of 2-(5-halo-2-methyl-2H-indazol-3-yl)propan-2-ol, where the halogen is to be replaced via a cross-coupling reaction, the bromo derivative is the substrate of choice for achieving higher yields and faster reaction times under milder conditions.

Acid-Catalyzed Dehydration: A Mechanistically Similar Pathway

The tertiary alcohol moiety in both the bromo and chloro analogs can undergo acid-catalyzed dehydration to form the corresponding alkene, 2-methyl-5-halo-3-(prop-1-en-2-yl)-2H-indazole. This reaction typically proceeds through an E1 elimination mechanism.[8][9]

The mechanism involves three key steps:

  • Protonation of the hydroxyl group: The alcohol oxygen is protonated by the acid catalyst to form a good leaving group (water).

  • Formation of a carbocation: The departure of a water molecule leads to the formation of a tertiary carbocation. This is the rate-determining step.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon to form the double bond.

Since the nature of the halogen at the 5-position of the indazole ring does not directly participate in the rate-determining step of this reaction, the rates of dehydration for the bromo and chloro analogs are expected to be very similar. The electronic withdrawing/donating properties of the halogens might have a minor influence on the stability of the carbocation intermediate, but this effect is likely to be negligible compared to the primary factors driving the reaction.

Experimental Protocols

To empirically validate the theoretical comparison of reactivity, the following experimental protocols are proposed.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide

Objective: To compare the rate of methoxide substitution on the bromo and chloro analogs.

Materials:

  • 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

  • 2-(5-chloro-2-methyl-2H-indazol-3-yl)propan-2-ol

  • Sodium methoxide solution (0.5 M in methanol)

  • Anhydrous methanol

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • In two separate, identical reaction vessels equipped with stir bars and reflux condensers, dissolve 1.0 mmol of the bromo-indazole and the chloro-indazole, respectively, in 10 mL of anhydrous methanol.

  • Add 100 µL of the internal standard to each vessel.

  • Heat both reaction mixtures to a constant temperature (e.g., 60°C).

  • At time t=0, add 2.2 mL of the 0.5 M sodium methoxide solution (1.1 mmol, 1.1 equivalents) to each reaction vessel simultaneously.

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Immediately quench each aliquot by adding it to a vial containing 1 mL of the quenching solution.

  • Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC-MS or HPLC to determine the ratio of starting material to product, normalized against the internal standard.

  • Plot the concentration of the starting material versus time for both reactions to determine the relative reaction rates.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring A Dissolve Halo-Indazole (1.0 mmol) in MeOH (10 mL) B Add Internal Standard (100 µL) A->B C Heat to 60°C B->C D Add NaOMe solution (1.1 mmol) at t=0 C->D E Withdraw Aliquots at Time Intervals D->E F Quench Aliquots E->F G Extract with Organic Solvent F->G H Analyze by GC-MS/HPLC G->H

Caption: Workflow for comparative kinetic analysis of nucleophilic aromatic substitution.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the efficiency of the Suzuki-Miyaura coupling of the bromo and chloro analogs with phenylboronic acid.

Materials:

  • 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

  • 2-(5-chloro-2-methyl-2H-indazol-3-yl)propan-2-ol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (4:1) solvent mixture

  • Standard workup and purification supplies

Procedure:

  • In two separate, identical reaction vessels, set up parallel reactions. To each vessel, add the halo-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add 10 mL of the toluene/water (4:1) mixture to each vessel.

  • Degas the reaction mixtures by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reactions to 90°C and monitor by TLC or LC-MS.

  • Compare the time required for complete consumption of the starting material in both reactions.

  • After completion, perform a standard aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

  • Compare the isolated yields of the coupled product, 2-methyl-5-phenyl-3-(propan-2-ol)-2H-indazole.

G cluster_reagents Reagent Assembly cluster_procedure Reaction Procedure A Halo-Indazole (1.0 mmol) B Phenylboronic Acid (1.2 mmol) C K₂CO₃ (2.0 mmol) D Pd(OAc)₂ (2 mol%) E PPh₃ (8 mol%) F Toluene/Water (10 mL) G Degas with Ar/N₂ H Heat to 90°C G->H I Monitor by TLC/LC-MS H->I J Aqueous Workup I->J K Purify by Chromatography J->K L Compare Yields & Reaction Time K->L

Caption: Experimental workflow for comparative Suzuki-Miyaura cross-coupling.

Conclusion

The comparative analysis of the reactivity of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol and its chloro analog reveals a distinct reactivity profile based on the nature of the chemical transformation.

  • For nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions , the bromo derivative is unequivocally the more reactive substrate . This is primarily due to the superior leaving group ability of bromide and the weaker carbon-bromine bond. The use of the bromo analog is recommended for achieving higher reaction rates, milder conditions, and potentially higher yields in these transformations.

  • For acid-catalyzed dehydration of the tertiary alcohol, the reactivity of the bromo and chloro analogs is expected to be comparable , as the halogen substituent is not directly involved in the rate-determining step of the E1 mechanism.

This guide provides a robust framework for researchers and drug development professionals to make informed decisions when selecting halogenated indazole building blocks for their synthetic endeavors. The choice between the bromo and chloro analog should be guided by the specific reaction being performed, with the bromo derivative offering a significant advantage in reactions where the carbon-halogen bond is cleaved.

References

  • BenchChem. (2025). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
  • Inorganic Chemistry Frontiers. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Bromide vs.
  • Brainly. (2023). Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain.
  • PubMed. (2014). Investigating the proteome reactivity and selectivity of aryl halides.
  • BenchChem. (2025). Comparative Reactivity of Bromo vs. Chloro Derivatives of Heptenyne: A Guide for Researchers.
  • Chemistry Stack Exchange. (2018).
  • Semantic Scholar. (2019).
  • Organic Letters. (2008).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity.
  • Reddit. (2020). Better Leaving Group: Bromide VS Chloride.
  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • PubMed Central. (n.d.). Fifty years of nucleophilic substitution in the gas phase.
  • Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • PubMed Central. (n.d.).
  • Homework.Study.com. (n.d.).
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-Chloroazulene and 1-Bromoazulene.
  • Chemistry LibreTexts. (2023). D.
  • Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.
  • ResearchGate. (2021). Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions.
  • PubMed. (2008). Catalytic dehydration of 2-propanol on (WO3)3 clusters on TiO2(110).
  • Journal of the Chemical Society, Perkin Transactions 2. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles.
  • Chegg.com. (2020).
  • YouTube. (2019). dehydration of 2-methyl-2-propanol to 2-methylpropene E1 mechanism.
  • YouTube. (2020). 5 GENERAL NUCLEOPHILIC SUBSTITUTION REACTIONS OF ALKYLE HALIDES | ORM-3 | JEE MAIN.
  • ResearchGate. (n.d.). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds.

Sources

Comparative

A Comparative Guide to the Biological Activities of Substituted Indazoles: A Focus on Anticancer, Anti-inflammatory, and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Indazole Scaffold The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of compounds derived from the 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol scaffold and its analogs. While specific data for this exact molecule is limited in publicly available literature, extensive research on structurally related 5-bromo-indazole derivatives and other substituted indazoles offers valuable insights into their potential as therapeutic agents. This document will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols.

I. Anticancer Activity of Indazole Derivatives

Substituted indazoles have demonstrated significant potential as anticancer agents, with several compounds progressing to clinical use.[1][2] Their mechanisms of action are diverse, often involving the inhibition of protein kinases crucial for cancer cell proliferation and survival.[2]

Comparative Anticancer Potency

The in vitro cytotoxic activity of various indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While data for the specific title compound is unavailable, the following table summarizes the anticancer activity of representative 5-bromo-indazole derivatives and other analogs.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 23p 5-bromo-7-azaindolin-2-one derivativeHepG2 (Liver)2.357[3][4]
A549 (Lung)2.984[3][4]
Skov-3 (Ovarian)3.012[3][4]
Sunitinib (Standard of Care)HepG2 (Liver)31.594[3][4]
A549 (Lung)49.036[3][4]
Skov-3 (Ovarian)33.472[3][4]
Compound 2f Indazole derivative4T1 (Breast)0.23[5]
HepG2 (Liver)0.80[5]
MCF-7 (Breast)0.34[5]
Compound 6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.15[6]
HEK-293 (Normal)33.2[6]

Analysis: The data clearly indicates that substitutions on the indazole ring significantly influence anticancer activity. For instance, compound 23p , a 5-bromo-7-azaindolin-2-one derivative, demonstrates substantially greater potency against liver, lung, and ovarian cancer cell lines compared to the established drug Sunitinib.[3][4] Furthermore, the indazole derivative 2f shows potent growth inhibitory activity against several cancer cell lines at sub-micromolar concentrations.[5] Notably, compound 6o exhibits promising selective cytotoxicity against a leukemia cell line while being significantly less toxic to normal cells.[6]

Mechanism of Anticancer Action: A Focus on Apoptosis Induction

Many indazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. One common pathway involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

anticancer_mechanism Indazole Indazole Derivative (e.g., Compound 2f) ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) (↓ Downregulation) Indazole->Bcl2 Bax Bax (Pro-apoptotic) (↑ Upregulation) Indazole->Bax Mito Mitochondrial Membrane Potential (↓ Depolarization) ROS->Mito Caspase3 Cleaved Caspase-3 (↑ Upregulation) Mito->Caspase3 Bcl2->Mito Bax->Mito Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by an anticancer indazole derivative.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

II. Anti-inflammatory Activity of Indazole Derivatives

Chronic inflammation is implicated in a multitude of diseases. Indazole derivatives have emerged as promising anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[11]

Comparative Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating acute anti-inflammatory activity.[12][13][14][15]

CompoundDose (mg/kg)Inhibition of Edema (%) at 3hReference
Indazole 10045.2[11]
5-Aminoindazole 10055.4[11]
6-Nitroindazole 10052.8[11]
Diclofenac 1060.5[16]

Analysis: The results demonstrate that substituted indazoles significantly inhibit carrageenan-induced paw edema.[11] Notably, 5-aminoindazole and 6-nitroindazole show greater anti-inflammatory activity than the parent indazole compound, highlighting the importance of substituents in modulating efficacy.[11]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

A primary mechanism of anti-inflammatory action for many indazoles is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[11]

anti_inflammatory_mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Indazole Indazole Derivative Indazole->COX2

Caption: Inhibition of the COX-2 pathway by an anti-inflammatory indazole derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[12][13][14][15]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Grouping and Fasting: Group the animals and fast them overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[12][14]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

III. Antimicrobial Activity of Indazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[17]

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of indazole derivatives is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2,3-diphenyl-2H-indazole derivatives Candida albicans-[18]
Candida glabrata-[18]
Naphthyl pyrazole analogues Pseudomonas aeruginosa-[19]
Escherichia coli-[19]
Streptococcus pyogenes-[19]

(Note: Specific MIC values were not provided in the abstracts, but the references indicate significant inhibitory activity.)

Analysis: The available literature suggests that substituted indazoles possess a broad spectrum of antimicrobial activity. For instance, 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against pathogenic yeasts like Candida albicans and Candida glabrata.[18] Additionally, certain naphthyl pyrazole analogues with bromo substitutions have shown excellent activity against both Gram-negative (Pseudomonas aeruginosa, Escherichia coli) and Gram-positive (Streptococcus pyogenes) bacteria.[19]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[20][21][22][23][24]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[24]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[22]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[23]

Conclusion and Future Perspectives

The indazole scaffold is a versatile platform for the development of novel therapeutic agents with diverse biological activities. While specific experimental data for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol remains to be published, the comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The presence of the 5-bromo substitution, in particular, has been associated with enhanced anticancer and antimicrobial activities in related heterocyclic systems.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol and its close derivatives. In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the potential discovery of new and effective treatments for cancer, inflammatory diseases, and microbial infections.

References

Sources

Validation

comparative analysis of kinase inhibitors derived from 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Introduction Comparative Performance of 5-Bromo-2-Methyl-2H-Indazole Derivatives The strategic placement of a bromine atom at the 5-position and a methyl group at the 2-position of the indazole ring has proven to be a fr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Comparative Performance of 5-Bromo-2-Methyl-2H-Indazole Derivatives

The strategic placement of a bromine atom at the 5-position and a methyl group at the 2-position of the indazole ring has proven to be a fruitful strategy in the design of potent kinase inhibitors. The table below summarizes the in vitro potency of representative compounds from this class against their respective primary targets, alongside established "gold-standard" inhibitors for a comprehensive comparison.

Compound ID Core Scaffold Primary Kinase Target IC50 (nM) Reference Inhibitor Reference Inhibitor IC50 (nM)
Indazole-AurA-1 5-Bromo-2-methyl-2H-indazoleAurora Kinase A8.3[1]Alisertib (MLN8237)1.2
Indazole-CDK2-1 7-Bromo-tetrahydroindazoleCDK2/cyclin A2300[2]Dinaciclib1
Indazole-VEGFR2-1 6-Bromo-1H-indazoleVEGFR-2<5[3]Axitinib0.2[3]
Indazole-VEGFR2-2 6-Bromo-1H-indazoleVEGFR-2<10[3]Pazopanib30[3]

Note: The data presented is compiled from various sources and may not have been generated in head-to-head studies. Direct comparisons should be interpreted with caution.

The data clearly indicates that derivatives of the 5-bromo-2-methyl-2H-indazole scaffold can exhibit potent, low nanomolar inhibition of key oncogenic kinases. While the specific tetrahydroindazole derivative targeting CDK2 shows weaker activity in this example, the potential for optimization within this chemical space is significant. The VEGFR-2 inhibitors, in particular, demonstrate exceptional potency, rivaling that of the FDA-approved drugs Axitinib and Pazopanib.[3]

Causality Behind Experimental Choices and Mechanistic Insights

The selection of kinase targets—Aurora A, CDK2, and VEGFR-2—is driven by their critical roles in cancer cell proliferation, cell cycle regulation, and angiogenesis, respectively. Inhibition of these kinases represents a validated therapeutic strategy in oncology.

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is frequently observed in various human cancers and is associated with genomic instability.[4] Inhibitors targeting Aurora A are designed to disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The 3-(pyrrolopyridin-2-yl)indazole scaffold has been identified as a promising starting point for the development of potent and selective Aurora A inhibitors.[1]

CDK2 , in complex with cyclin E or cyclin A, is essential for the G1/S transition and S phase progression of the cell cycle.[2] Dysregulation of the CDK2 pathway is a common feature of cancer, making it an attractive target for therapeutic intervention. The tetrahydroindazole core has been explored as a scaffold for CDK2 inhibitors, with the aim of inducing cell cycle arrest in cancer cells.[2]

VEGFR-2 is a receptor tyrosine kinase that is the primary mediator of the pro-angiogenic effects of VEGF-A.[5][6] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen for growth and metastasis.[7] By inhibiting VEGFR-2, the 6-bromo-1H-indazole derivatives effectively block the downstream signaling cascade, thereby preventing tumor angiogenesis.[3]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the targeted signaling pathways and a typical workflow for evaluating kinase inhibitor potency.

signaling_pathway cluster_aurora Aurora A Signaling cluster_cdk2 CDK2 Signaling cluster_vegfr2 VEGFR-2 Signaling AurA Aurora A Centrosome Centrosome Maturation AurA->Centrosome Spindle Mitotic Spindle Assembly Centrosome->Spindle M_Phase M Phase Progression Spindle->M_Phase CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg_PI3K_RAS PLCγ / PI3K / RAS VEGFR2->PLCg_PI3K_RAS Angiogenesis Angiogenesis PLCg_PI3K_RAS->Angiogenesis Inhibitor 5-Bromo-2-methyl-indazole Derivative Inhibitor->AurA Inhibition Inhibitor->CDK2_CyclinE Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Key signaling pathways targeted by 5-bromo-2-methyl-indazole derivatives.

experimental_workflow cluster_workflow Kinase Inhibition Assay Workflow start Start: Compound Dilution Series plate_prep Prepare 96-well Plate: - Kinase - Substrate - ATP start->plate_prep add_compound Add Compound Dilutions to Wells plate_prep->add_compound incubation Incubate at 30°C add_compound->incubation add_reagent Add Luminescent Kinase Assay Reagent incubation->add_reagent read_luminescence Read Luminescence with Plate Reader add_reagent->read_luminescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_luminescence->data_analysis end End: IC50 Value data_analysis->end

Caption: A generalized workflow for determining kinase inhibitor IC50 values.

Detailed Experimental Protocols

To ensure scientific integrity and enable reproducibility, the following are detailed protocols for the key assays used to evaluate the performance of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., Aurora A, CDK2/cyclin A, VEGFR-2)

  • Kinase-specific peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (solubilized in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer. Add 5 µL of each dilution to the wells of a 96-well plate. Include wells with DMSO only as a vehicle control and wells without kinase as a background control.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase buffer.

  • Initiate Reaction: Add 20 µL of the kinase reaction mixture to each well.

  • ATP Addition: Add 25 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is in the linear range.

  • Detection: Add 50 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear-bottom cell culture plates

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration.

Conclusion

The 5-bromo-2-methyl-2H-indazole scaffold represents a highly versatile and promising platform for the design of novel kinase inhibitors. The derivatives discussed in this guide demonstrate the potential to achieve high potency against clinically relevant cancer targets. The structure-activity relationships derived from these and future analogs will undoubtedly guide the development of the next generation of targeted therapies. The detailed experimental protocols provided herein serve as a self-validating system for researchers to rigorously evaluate the performance of their own novel compounds, ensuring the generation of robust and reliable data. As our understanding of the complex signaling networks that drive cancer progresses, the continued exploration of this chemical space will be crucial in the ongoing effort to develop more effective and selective cancer treatments.

References

  • Chang, J., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 646-657. [Link][8]

  • Reddy, M. V. R., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link][2]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

  • Hu, Y., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(7), 1475-1483. [Link][1]

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. [Link]

  • El-Sayed, N. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link][7]

  • Cheetham, G. M. T., et al. (2009). Aurora kinase inhibitors: Progress towards the clinic. Expert Opinion on Therapeutic Patents, 19(4), 431-451. [Link][4]

  • El-Adl, K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6245. [Link]

  • LASSBio. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(9), e2000130. [Link]

  • Park, J. E., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(11), 1133-1137. [Link]

  • El-Adl, K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6245. [Link][9]

  • LASSBio. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(9), e2000130. [Link][6]

Sources

Comparative

A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of Alternatives to Pre-functionalized Scaffolds

For Researchers, Scientists, and Drug Development Professionals The indazole core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in phar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in pharmaceuticals necessitates robust and flexible synthetic strategies. While the use of pre-functionalized building blocks like 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol offers a direct route to specific derivatives, a deeper understanding of alternative, more convergent synthetic approaches is crucial for novel drug discovery and process optimization. This guide provides an in-depth, objective comparison of key synthetic alternatives, grounded in experimental data and practical insights, to empower researchers in making informed decisions for their synthetic campaigns.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic compounds that exist as two main tautomers, 1H-indazole and 2H-indazole. The 2H-indazole isomer, in particular, is a prominent feature in a number of approved drugs, including the anti-nausea medication granisetron and the anaplastic lymphoma kinase (ALK) inhibitor entrectinib. The strategic importance of this scaffold demands a diverse toolkit of synthetic methodologies to access a wide range of substituted analogues for structure-activity relationship (SAR) studies.

This guide will focus on three powerful and versatile alternatives to the use of pre-functionalized indazoles, starting from readily available precursors:

  • Copper-Catalyzed Three-Component Reaction

  • Reductive Cyclization of o-Nitroimines (Cadogan-type Reaction)

  • The Davis-Beirut Reaction

We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these methods, providing the necessary data to guide your synthetic strategy.

At a Glance: A Comparative Overview of Indazole Synthesis Strategies

The choice of synthetic route is often a balance of factors including yield, substrate scope, reaction conditions, and the accessibility of starting materials. The following table provides a high-level comparison of the methods discussed in this guide.

Synthetic StrategyTypical Starting MaterialsKey Reagents/CatalystsTypical YieldsKey AdvantagesKey Limitations
Copper-Catalyzed Three-Component Reaction 2-Bromobenzaldehydes, primary amines, sodium azideCuI, TMEDA (or other ligands)60-90%[1][2]One-pot procedure, good functional group tolerance, readily available starting materials.[1]Use of stoichiometric azide, potential for copper contamination in the final product.
Reductive Cyclization of o-Nitroimines o-Nitrobenzaldehydes, primary aminesTri-n-butylphosphine or other reducing agents70-95%[3]Mild reaction conditions, high yields, avoids the use of azides.[3]The phosphine reagent can be sensitive to air and moisture.
The Davis-Beirut Reaction o-Nitrobenzaldehydes, primary amines, a nucleophile (e.g., an alcohol)Base (e.g., KOH)50-85%[4][5]Metal-free, convergent, allows for diverse C3-functionalization.[4][5]Can be lower yielding with certain substrates; the reaction mechanism can be complex.

Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

This powerful one-pot reaction provides a direct and efficient route to 2-H-indazoles from simple, commercially available starting materials. The copper catalyst is crucial for facilitating the key C-N and N-N bond-forming steps.[1]

Mechanistic Rationale

The reaction is believed to proceed through the initial formation of an imine from the 2-bromobenzaldehyde and the primary amine. The copper catalyst then facilitates a sequence of events: oxidative addition to the C-Br bond, coordination of the azide, and subsequent intramolecular cyclization to form the indazole ring.

G cluster_0 Copper-Catalyzed Three-Component Reaction A 2-Bromobenzaldehyde C Imine Intermediate A->C B Primary Amine (R-NH2) B->C F 2-Substituted-2H-Indazole C->F NaN3, Cu(I) D Sodium Azide (NaN3) D->F E Copper(I) Catalyst E->F

Figure 1: Workflow for the copper-catalyzed synthesis of 2H-indazoles.

Experimental Protocol: Synthesis of 2-Methyl-5-bromo-2H-indazole

This protocol is adapted from the work of Kumar et al. and demonstrates the synthesis of a 2,5-disubstituted 2H-indazole.[1]

Materials:

  • 2,5-Dibromobenzaldehyde

  • Methylamine (40% solution in water)

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,5-dibromobenzaldehyde (1.0 mmol) in DMSO (5 mL) in a sealed tube, add methylamine (1.2 mmol), sodium azide (1.5 mmol), CuI (0.1 mmol), and TMEDA (0.2 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-methyl-5-bromo-2H-indazole.

Expected Yield: 75-85%

Reductive Cyclization of o-Nitroimines (Cadogan-type Reaction)

This method offers a highly efficient and mild alternative for the synthesis of 2H-indazoles, proceeding through the reductive cyclization of an in situ-generated o-nitroimine. A key advantage of this approach is the avoidance of potentially hazardous azide reagents.[3]

Mechanistic Rationale

The reaction begins with the condensation of an o-nitrobenzaldehyde with a primary amine to form the corresponding o-nitroimine. A reducing agent, typically a phosphine like tri-n-butylphosphine, then selectively reduces the nitro group. The resulting nitroso or nitrene intermediate undergoes rapid intramolecular cyclization to form the N-N bond of the indazole ring.

G cluster_1 Reductive Cyclization of o-Nitroimines A o-Nitrobenzaldehyde C o-Nitroimine Intermediate A->C B Primary Amine (R-NH2) B->C E 2-Substituted-2H-Indazole C->E Reduction & Cyclization D Reducing Agent (e.g., P(n-Bu)3) D->E

Figure 2: Workflow for the reductive cyclization of o-nitroimines.

Experimental Protocol: Synthesis of 2-Methyl-5-bromo-2H-indazole

This protocol is based on the general method described by Genung et al.[3]

Materials:

  • 5-Bromo-2-nitrobenzaldehyde

  • Methylamine (2.0 M solution in THF)

  • Tri-n-butylphosphine (P(n-Bu)₃)

  • Isopropanol (IPA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-bromo-2-nitrobenzaldehyde (1.0 mmol) in isopropanol (5 mL) in a sealed vial, add methylamine (1.2 mmol, 2.0 M in THF).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add tri-n-butylphosphine (1.5 mmol) to the reaction mixture.

  • Seal the vial and heat the reaction to 80 °C for 4 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-methyl-5-bromo-2H-indazole.

Expected Yield: 85-95%

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles and related indazolones. It involves the reaction of an o-nitrosobenzaldehyde (which can be generated in situ from an o-nitrobenzaldehyde) with a primary amine and a nucleophile, typically an alcohol, under basic conditions.[4][5]

Mechanistic Rationale

The reaction is initiated by the formation of an imine between the o-nitrosobenzaldehyde and the primary amine. The alkoxide, generated from the alcohol and base, then adds to the imine. A subsequent intramolecular cyclization with the loss of water leads to the formation of the indazole ring.

G cluster_2 Davis-Beirut Reaction A o-Nitrobenzaldehyde C o-Nitrosobenzaldehyde Intermediate A->C Reduction B Primary Amine (R-NH2) E 2,3-Disubstituted-2H-Indazole B->E C->E D Alcohol (R'-OH) & Base D->E

Figure 3: Workflow for the Davis-Beirut reaction.

Experimental Protocol: Synthesis of a 2-Methyl-5-substituted-3-alkoxy-2H-indazole

This generalized protocol is adapted from the principles of the Davis-Beirut reaction.

Materials:

  • 5-Substituted-2-nitrobenzaldehyde

  • Methylamine

  • An alcohol (e.g., methanol, ethanol)

  • Potassium hydroxide (KOH)

  • A suitable solvent (e.g., THF, ethanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 5-substituted-2-nitrobenzaldehyde (1.0 mmol) and methylamine (1.2 mmol) in the chosen alcohol (e.g., 5 mL of methanol).

  • Add a solution of potassium hydroxide (2.0 mmol) in the same alcohol (2 mL).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 2-methyl-5-substituted-3-alkoxy-2H-indazole.

Expected Yield: 50-80%

Conclusion: Selecting the Optimal Synthetic Route

The choice of a synthetic strategy for indazole synthesis is a multifaceted decision that depends on the specific target molecule, available resources, and desired scale of the reaction.

  • The Copper-Catalyzed Three-Component Reaction is an excellent choice for its operational simplicity and good functional group tolerance, making it suitable for library synthesis.

  • The Reductive Cyclization of o-Nitroimines offers a high-yielding and milder alternative, particularly advantageous when avoiding azide reagents is a priority. Its scalability and efficiency make it attractive for process chemistry.[3]

  • The Davis-Beirut Reaction provides a unique, metal-free approach that allows for the convergent assembly of C3-functionalized indazoles, offering a different strategic advantage in complex molecule synthesis.[4][5]

By understanding the nuances of these powerful synthetic methods, researchers can expand their capabilities in synthesizing novel indazole derivatives, ultimately accelerating the drug discovery and development process.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2009). The Davis–Beirut reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Tetrahedron, 65(8), 1583-1587. [Link]

  • El-Dakdouki, M. H., El-Bitar, H. I., & Haddadin, M. J. (2017). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 73(33), 5013-5020. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). A Novel and Efficient Synthesis of 1H-Indazoles via PIFA-Mediated Oxidative C−N Bond Formation. Angewandte Chemie International Edition, 45(40), 6704–6707. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

This guide provides a detailed, safety-first protocol for the proper disposal of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (CAS No. 1823787-20-7).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (CAS No. 1823787-20-7). As this is a specialized research chemical, a manufacturer-specific Safety Data Sheet (SDS) may not be universally available. Therefore, this procedure is grounded in the fundamental principles of chemical safety, regulatory standards for hazardous waste, and an expert analysis of the compound's constituent chemical moieties: a brominated aromatic system, an N-heterocyclic indazole core, and a tertiary alcohol.

The primary directive is to treat this compound as hazardous chemical waste at all times, ensuring the protection of laboratory personnel and the environment.[1]

Part 1: Hazard Assessment and Chemical Profile

Before handling any waste, understanding the potential hazards is paramount. The structure of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol informs our disposal strategy.

  • Brominated Organic Compound : The presence of a carbon-bromine bond classifies this as a halogenated organic compound. Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the production of hazardous byproducts (e.g., hydrogen bromide) upon improper incineration.

  • Indazole Derivative : Indazoles are biologically active heterocyclic compounds.[2][3] While the specific toxicology of this derivative is not widely documented, related indazole structures are known to be irritants and may present acute toxicity.[4] A conservative approach necessitates treating it with appropriate caution. The indazole ring system is incompatible with strong oxidizing agents, strong bases, and amines.[4]

  • Tertiary Alcohol : The propan-2-ol group is a tertiary alcohol, which is generally stable. However, like other alcohols, it contributes to the overall organic nature of the waste.

Based on this analysis, the compound must be managed as a regulated hazardous waste.

Parameter Assessment / Classification Rationale & Causality
Waste Type Hazardous Chemical WasteAssumed hazardous due to lack of comprehensive toxicological data and presence of concerning functional groups.[1]
Physical Form Solid (Crystalline)Based on typical characteristics of similar organic molecules.[5]
Primary Hazard Class Halogenated Organic WasteThe bromine atom dictates its segregation into this specific waste stream to ensure proper treatment, typically high-temperature incineration with acid gas scrubbing.[6]
Potential Hazards Eye/Skin Irritant, Potential Acute ToxicityInferred from SDS of analogous indazole and brominated compounds.[4][7] Avoid generation of dust during handling.[8]
Key Incompatibilities Strong Oxidizing Agents, Strong Bases, AminesBased on the known reactivity of the indazole heterocyclic core.[4] Mixing can lead to vigorous reactions or degradation.

Part 2: Immediate Safety & Handling Protocols

Safe disposal begins with safe handling during and after experimentation.

Personal Protective Equipment (PPE)

Always wear standard laboratory PPE when handling this compound or its waste:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Nitrile gloves.

  • Body Protection : A standard laboratory coat.

Spill Management

In the event of a spill, proceed as follows:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Isolate the Area : Prevent unauthorized entry.

  • Contain the Spill :

    • For Solid Spills : Gently sweep up the material to avoid creating dust. Use a dustpan and brush designated for chemical waste. Do not dry sweep aggressively.[7]

    • For Solutions : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste : Carefully place all spilled material and contaminated absorbents into a designated hazardous waste container, as described in Part 3.

  • Decontaminate : Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Part 3: Step-by-Step Disposal Procedure

This protocol ensures regulatory compliance and safety. All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste program.[1][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][10]

Step 1: Waste Classification
  • Classify all waste containing 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, whether pure, in solution, or as residue, as Halogenated Organic Waste .

Step 2: Waste Segregation
  • Proper segregation is the most critical step to prevent dangerous reactions in the waste container.[11]

  • Dedicate a specific waste container for this compound and other compatible halogenated organic solids.

  • DO NOT mix this waste with the following:

    • Strong Acids or Strong Bases[12]

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates, permanganates)

    • Amines

    • Non-halogenated organic waste

    • Aqueous waste (non-halogenated)

Step 3: Container Selection and Labeling
  • Container : Use a chemically compatible container with a secure, screw-top lid. A wide-mouth, high-density polyethylene (HDPE) container is an excellent choice for solid waste.[9][12] The container must be in good condition with no cracks or signs of deterioration.[12]

  • Labeling : The container must be clearly and accurately labeled from the moment the first piece of waste is added. Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol"

    • An accurate estimation of the quantity.

    • The "Accumulation Start Date" (the date the first waste was added).

    • Relevant hazard warnings (e.g., "Irritant," "Handle with Care").

Step 4: Waste Accumulation
  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory staff.[9][12]

  • Keep the container closed at all times , except when adding waste.[1][9] This prevents the release of vapors and protects the contents from contamination.

  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[12]

Step 5: Arranging for Disposal
  • Once the container is full or you have completed the project, follow your institutional procedures to request a pickup from the EHS department. Do not allow hazardous waste to accumulate in the lab for more than one year.[12]

Part 4: Disposal of Contaminated Materials

  • Empty Chemical Containers : Once all material has been removed from the original product container, it can typically be disposed of as regular trash. To do so, thoroughly scrape out any remaining solid residue into the hazardous waste container, then deface or remove all chemical and hazard labels from the empty container before disposal.[1]

  • Contaminated Labware and PPE : Any disposable items that have come into direct contact with 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol (e.g., gloves, weigh boats, contaminated paper towels) must be placed into the designated solid Halogenated Organic Waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.

G Disposal Decision Workflow for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol cluster_0 Disposal Decision Workflow for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol cluster_1 Disposal Decision Workflow for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol cluster_2 Disposal Decision Workflow for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol cluster_3 Disposal Decision Workflow for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol Start Waste Generated: 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol Classify Is it a solid, liquid, or contaminated debris? Start->Classify Solid Solid or Contaminated Debris (e.g., gloves, weigh paper) Classify->Solid Solid Liquid Liquid (in solution) Classify->Liquid Liquid CheckHalogen Does the waste contain a halogen (Br, Cl, F, I)? Solid->CheckHalogen Liquid->CheckHalogen Halogenated YES CheckHalogen->Halogenated NonHalogenated NO (Not applicable for this compound) CheckHalogen->NonHalogenated CheckIncompatible Check for Incompatibilities: - Strong Oxidizers - Strong Bases - Amines Halogenated->CheckIncompatible Segregate Segregate from incompatible waste streams CheckIncompatible->Segregate Container_Solid Place in labeled container: 'HALOGENATED ORGANIC SOLID WASTE' Segregate->Container_Solid If Solid Waste Container_Liquid Place in labeled container: 'HALOGENATED ORGANIC LIQUID WASTE' Segregate->Container_Liquid If Liquid Waste SAA Store in designated Satellite Accumulation Area (SAA) Keep container closed. Container_Solid->SAA Container_Liquid->SAA EHS Request Pickup from Environmental Health & Safety (EHS) SAA->EHS

Caption: Disposal workflow for 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]

  • Chemical Compatibility Chart. [Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Safety Data Sheet - 1-Methyl-1H-indazole-3-carboxylic acid. Maybridge. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol
© Copyright 2026 BenchChem. All Rights Reserved.